6-amino-1H-pyrimidin-2-one;benzoic acid
Description
Properties
CAS No. |
65970-24-3 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-amino-1H-pyrimidin-2-one;benzoic acid |
InChI |
InChI=1S/C7H6O2.C4H5N3O/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-6-4(8)7-3/h1-5H,(H,8,9);1-2H,(H3,5,6,7,8) |
InChI Key |
IMRFZTOEMODMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
6-amino-1H-pyrimidin-2-one benzoic acid cocrystal synthesis
Supramolecular Engineering of 6-amino-1H-pyrimidin-2-one: Synthesis and Characterization of the Cytosine-Benzoic Acid Salt-Cocrystal System
Executive Summary
The supramolecular engineering of active pharmaceutical ingredients (APIs) via cocrystallization is a transformative strategy to overcome the physicochemical limitations of Biopharmaceutics Classification System (BCS) Class II and IV compounds. This technical whitepaper explores the synthesis of a complex multicomponent solid utilizing 6-amino-1H-pyrimidin-2-one (cytosine) and benzoic acid . As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the thermodynamic causality, the ΔpKa rule, and self-validating experimental protocols required to successfully isolate and characterize this unique salt-cocrystal continuum material.
Mechanistic Rationale: The ΔpKa Rule and the Salt-Cocrystal Continuum
Cytosine is a rigid, planar pyrimidine nucleobase that frequently forms robust R22(12) homodimers in the solid state[1]. To engineer a new multicomponent crystal, we must introduce a coformer capable of breaking these homodimers in favor of thermodynamically superior heterosynthons. Benzoic acid serves as an ideal model coformer.
The predictive cornerstone for acid-base multicomponent assembly is the ΔpKa rule , defined as ΔpKa=pKa(base)−pKa(acid) .
-
Cytosine (Base): pKa≈4.6 (protonation at the N3 position).
-
Benzoic Acid (Acid): pKa≈4.2 .
-
Calculated ΔpKa : 4.6−4.2=0.4 .
According to the established predictive models, a ΔpKa<0 typically yields a neutral cocrystal (hydrogen bonding only), while a ΔpKa>3 guarantees a salt (complete proton transfer). A ΔpKa value between 0 and 3 places the system squarely within the "salt-cocrystal continuum" [2].
Because our system yields a ΔpKa of 0.4, the resulting solid is not a simple binary cocrystal. Instead, it forms a highly complex hybrid lattice containing both ionized species (cytosinium cations and benzoate anions) and neutral species (cytosine and benzoic acid). The formal crystallographic nomenclature for this specific phase is cytosinium benzoate cytosine benzoic acid (CSD Refcode: TAZWUNg)[3],[4]. Similar continuum behaviors have been observed when engineering derivatives like 5-fluorocytosine with benzoic acid[5].
Thermodynamic pathway of Cytosine-Benzoic Acid multicomponent assembly based on the ΔpKa rule.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every synthesis must be a self-validating system. We employ two distinct methodologies: Liquid-Assisted Grinding (LAG) for rapid, high-yield phase screening, and Solution Crystallization for the isolation of macroscopic single crystals.
Protocol A: Liquid-Assisted Grinding (LAG)
LAG utilizes mechanochemical energy to overcome the lattice energy of the pure components.
-
Stoichiometric Calculation: Weigh exactly 1.00 mmol of 6-amino-1H-pyrimidin-2-one (111.10 mg) and 1.00 mmol of benzoic acid (122.12 mg).
-
Internal Control Sampling: Reserve 10 mg of the physical mixture. Causality: This unreacted powder serves as the baseline for DSC/PXRD to definitively prove that subsequent milling induced a phase change rather than a simple physical blend.
-
Milling Setup: Transfer the remaining mixture to a 10 mL stainless steel milling jar containing a single 7 mm stainless steel ball.
-
Catalytic Solvent Addition: Add 46 µL of methanol ( ≈0.2μL/mg ). Causality: Methanol acts as a molecular lubricant. It drastically lowers the activation energy for heterosynthon formation by increasing molecular mobility without causing bulk dissolution, thereby preventing incongruent crystallization.
-
Mechanochemical Activation: Mill at 30 Hz for 20 minutes.
-
Harvesting: Recover the powder and dry in a vacuum desiccator at 25°C for 24 hours.
Protocol B: Solution Crystallization
This method relies on thermodynamic equilibrium to slowly assemble the complex salt-cocrystal lattice.
-
Solvent Selection: Prepare a binary solvent mixture of Ethanol/Water (80:20 v/v). Causality: Cytosine is highly polar and poorly soluble in pure ethanol, while benzoic acid is lipophilic. The binary mixture ensures congruent dissolution of both components.
-
Dissolution: Suspend 1.00 mmol of each component in 15 mL of the solvent mixture. Heat to 60°C under continuous stirring until a clear solution is achieved.
-
Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed vial. Causality: Removing dust particles prevents premature, uncontrolled heterogeneous nucleation.
-
Controlled Cooling: Place the vial in a programmable incubator. Cool from 60°C to 20°C at a strict rate of 0.1 °C/min. Causality: Slow cooling maintains the system within the metastable zone, promoting the growth of few, high-quality single crystals (suitable for SCXRD) rather than crashing out as a microcrystalline powder.
-
Harvesting: Isolate the crystals via vacuum filtration and dry under ambient conditions.
Self-validating experimental workflows for the synthesis of the cytosine-benzoic acid cocrystal.
Analytical Validation & Data Presentation
To confirm the successful synthesis of the TAZWUNg salt-cocrystal phase, the harvested material must be compared against the internal control (the physical mixture). The emergence of a single, distinct thermodynamic phase is the ultimate proof of success.
Quantitative Data Summary
| Analytical Technique | Pure Cytosine | Pure Benzoic Acid | Cytosine-Benzoic Acid Phase | Diagnostic Interpretation |
| DSC (Melting Onset) | ~320 °C (decomp) | ~122 °C | ~210 - 225 °C | A single sharp endotherm distinct from the precursors indicates a pure, new thermodynamic phase. |
| FTIR ( ν C=O stretch) | 1660 cm⁻¹ | 1680 cm⁻¹ | 1695 cm⁻¹ & 1550 cm⁻¹ | The appearance of the 1550 cm⁻¹ ( COO− ) peak confirms partial proton transfer (the salt continuum). |
| FTIR ( ν N-H stretch) | 3380, 3150 cm⁻¹ | N/A | Broadening ~3200 cm⁻¹ | Indicates the participation of the primary amine in strong heterosynthons. |
| PXRD (Bragg Peaks) | Characteristic API peaks | Characteristic Acid peaks | Novel diffractogram | Complete disappearance of precursor peaks confirms 100% phase conversion. |
Conclusion
The synthesis of the 6-amino-1H-pyrimidin-2-one and benzoic acid multicomponent system is a masterclass in supramolecular engineering. By understanding the thermodynamic implications of the ΔpKa rule, researchers can predict and control the formation of complex salt-cocrystal continuum materials. Utilizing self-validating protocols like Liquid-Assisted Grinding ensures that phase transformations are both kinetically accessible and analytically verifiable, paving the way for advanced pharmaceutical material design.
References
- Gryl, M., Kozieł, M., & Stadnicka, K. M. "A proposal for coherent nomenclature of multicomponent crystals." Acta Crystallographica Section B (IUCr Journals), 2019.
- "REGULATORY AND STRATEGIC ASPECTS IN PREPARATION OF COCRYSTALS." International Journal of Creative Research Thoughts (IJCRT).
- da Silva, C. C. P., et al. "Controlled Synthesis of New 5-Fluorocytosine Cocrystals Based on the pKa Rule." ResearchGate, 2014.
- "Screening, Manufacturing, Photoluminescence, and Molecular Recognition of Co-Crystals: Cytosine with Dicarboxylic Acids." ACS Publications, 2010.
Sources
physicochemical properties of 6-amino-1H-pyrimidin-2-one;benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of the 6-amino-1H-pyrimidin-2-one:Benzoic Acid Cocrystal
Executive Summary:
This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of a cocrystal composed of 6-amino-1H-pyrimidin-2-one and benzoic acid. Pharmaceutical cocrystals represent a frontier in drug development, offering a robust strategy to enhance critical attributes of active pharmaceutical ingredients (APIs) such as solubility, stability, and bioavailability, without altering the API's intrinsic pharmacological activity.[1][2] This document, intended for researchers and drug development professionals, details the scientific rationale, experimental methodologies, and analytical techniques required to fully assess this promising cocrystal system. By leveraging established principles of crystal engineering, we outline a pathway from rational design and synthesis to in-depth characterization, providing field-proven insights into the causality behind experimental choices and ensuring a self-validating analytical workflow.
The Strategic Imperative for Pharmaceutical Cocrystals
The physicochemical properties of an API are paramount to the successful development of a safe, effective, and manufacturable drug product.[1] Challenges such as poor aqueous solubility can severely limit the oral bioavailability of promising therapeutic candidates.[3] Crystal engineering, and specifically the formation of cocrystals, has emerged as a powerful technique to modulate these properties.[2]
A cocrystal is a multi-component crystalline solid in which an API and a benign coformer molecule are held together in a specific stoichiometric ratio within the crystal lattice primarily through non-covalent interactions, most notably hydrogen bonds.[2][] Unlike salts, cocrystals do not involve the transfer of a proton between the API and coformer.[5] This approach allows for the fine-tuning of properties such as:
-
Solubility and Dissolution Rate: Often significantly improved compared to the parent API.[3][6]
-
Physical and Chemical Stability: Enhanced stability against humidity, temperature, and light.[1][]
-
Melting Point: Can be engineered to be higher, lower, or intermediate to the parent components, impacting formulation processes.[][6]
-
Mechanical Properties: Improved compressibility and tabletability for solid dosage form manufacturing.[]
Rationale for the Target Cocrystal System
The selection of 6-amino-1H-pyrimidin-2-one as the API and benzoic acid as the coformer is predicated on the principles of supramolecular synthesis and the complementary nature of their functional groups.
Profile of the Active Pharmaceutical Ingredient: 6-amino-1H-pyrimidin-2-one
6-amino-1H-pyrimidin-2-one, also known as isocytosine, is a pyrimidinone derivative. Pyrimidinone moieties are found in various biologically active compounds.[7] The key to its potential as a cocrystal component lies in its hydrogen bonding capabilities. It possesses multiple hydrogen bond donors (-NH2 group, ring N-H) and acceptors (C=O group, ring N), making it an excellent candidate for forming robust intermolecular connections.
Profile of the Coformer: Benzoic Acid
Benzoic acid is a widely used and well-characterized coformer in pharmaceutical sciences.[8] Its carboxylic acid group provides a strong and reliable hydrogen bond donor (O-H) and acceptor (C=O), capable of forming predictable and stable supramolecular synthons with complementary functional groups.[2] The formation of cocrystals between APIs and benzoic acid has been shown to be a successful strategy.[2][9]
The Crystal Engineering Approach: Predicting Supramolecular Synthons
The combination of an aminopyrimidine and a carboxylic acid is known to reliably form a highly stable, cyclic hydrogen-bonded motif known as the R²₂(8) ring.[10][11][12] This synthon involves two hydrogen bonds: one from the carboxylic acid's hydroxyl group to the pyrimidine ring nitrogen, and a second from the amino group on the pyrimidine to the carbonyl oxygen of the carboxylic acid. This predictable interaction forms the primary driving force for the cocrystallization of this system.
Caption: Predicted hydrogen bonding between API and coformer.
Cocrystal Synthesis Protocols
The formation of the target cocrystal can be approached through several established methods. The choice of method can influence crystal habit, size, and purity. We will focus on two common and scalable techniques: liquid-assisted grinding and solution crystallization.
Caption: General workflow for cocrystal synthesis.
Protocol: Liquid-Assisted Grinding (LAG)
This mechanochemical method is rapid and requires minimal solvent, making it an efficient screening and synthesis tool.
-
Preparation: Accurately weigh equimolar amounts of 6-amino-1H-pyrimidin-2-one and benzoic acid.
-
Mixing: Place the powders into a mortar and pestle or a mechanical ball mill.
-
Grinding: Add a few drops of a suitable solvent (e.g., ethanol, acetonitrile) to moisten the powder. The solvent acts as a catalyst for molecular rearrangement.
-
Execution: Grind the mixture manually for 15-20 minutes or in a ball mill according to instrument parameters. The powder's consistency should become more uniform.
-
Collection: Scrape the resulting solid powder from the grinding vessel.
-
Analysis: Immediately analyze the product using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
Protocol: Solution Crystallization (Slow Evaporation)
This method is ideal for growing single crystals of sufficient quality for X-ray diffraction, providing definitive structural proof.
-
Solvent Selection: Identify a common solvent in which both the API and coformer are soluble (e.g., ethanol, methanol).
-
Dissolution: Dissolve equimolar amounts of 6-amino-1H-pyrimidin-2-one and benzoic acid in a minimal amount of the chosen solvent with gentle heating and stirring if necessary.
-
Crystallization: Loosely cover the container (e.g., with perforated parafilm) to allow for slow solvent evaporation at room temperature.
-
Incubation: Place the container in a vibration-free environment. Crystals should form over several hours to days.
-
Harvesting: Once suitable crystals have formed, carefully decant the supernatant liquid and gently dry the crystals with filter paper.
-
Analysis: Characterize the crystals using Single Crystal X-ray Diffraction (SCXRD) and other methods described below.
Physicochemical Characterization Workflow
A multi-technique approach is essential to unambiguously confirm cocrystal formation and to characterize its properties.[2][9] The workflow should be logical, starting with screening techniques and progressing to definitive structural analysis.
Caption: Logical workflow for cocrystal characterization.
Powder X-ray Diffraction (PXRD)
Causality: PXRD is the primary tool for identifying new crystalline phases.[13] Each crystalline solid has a unique diffraction pattern, akin to a fingerprint. The formation of a cocrystal will result in a new pattern, distinct from the patterns of the starting materials or their simple physical mixture.[14]
Protocol:
-
Gently grind a small sample (5-10 mg) of the bulk material to a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using a laboratory diffractometer with Cu Kα radiation.
-
Compare the resulting pattern to the experimentally obtained patterns of the pure API, the pure coformer, and a 1:1 physical mixture of the two.
-
Validation: Successful cocrystal formation is confirmed by the appearance of new diffraction peaks at 2θ angles that are not present in any of the starting materials.[15]
Thermal Analysis: DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) measures thermal transitions, such as melting points. A pure cocrystal will exhibit a single, sharp endotherm corresponding to its melting point, which is typically different from the melting points of the individual components.[8] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, which is used to assess thermal stability and rule out the presence of solvates or hydrates.
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
For TGA, perform a similar procedure in the TGA instrument.
-
Validation: A single melting endotherm in the DSC thermogram, different from those of the API and coformer, is strong evidence of cocrystal formation.[8] The TGA curve should show no significant mass loss before the melting/decomposition point, confirming an anhydrous/asolvated form.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy probes the vibrational modes of functional groups. The formation of hydrogen bonds in a cocrystal will cause predictable shifts in the vibrational frequencies of the involved groups (e.g., O-H, N-H, C=O).[5] For an acid-aminopyrimidine cocrystal, we expect to see changes in the stretching frequencies of the carboxylic acid's O-H group and the pyrimidine's N-H and C=O groups.
Protocol:
-
Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Compare the cocrystal spectrum to the spectra of the pure components.
-
Validation: A shift in the C=O stretching band of benzoic acid and changes in the N-H stretching region of 6-amino-1H-pyrimidin-2-one are indicative of hydrogen bond formation and successful cocrystallization.[5]
Analysis of Physicochemical Properties
Once cocrystal formation is confirmed, a detailed analysis of its properties is conducted. The following data are presented as expected outcomes based on literature precedents for similar systems.
Crystalline Structure and Thermal Properties
Single-crystal X-ray diffraction would provide the definitive structure, confirming the 1:1 stoichiometry and the R²₂(8) hydrogen bonding motif. The thermal properties are summarized below.
| Property | 6-amino-1H-pyrimidin-2-one (API) | Benzoic Acid (Coformer) | 1:1 Cocrystal (Expected) |
| Melting Point (T_onset) | ~275-280 °C (decomposes) | 122 °C | 150-170 °C |
| Thermal Stability (TGA) | Stable up to ~270 °C | Sublimes near melting point | Stable up to melting point |
Note: Cocrystal melting points often fall between those of the two components.[5][6]
Solubility and Dissolution Profile
The primary motivation for cocrystallization is often to improve the solubility of a poorly soluble API. The non-polar nature of the pyrimidine and benzene rings suggests that the API may have low aqueous solubility, a property that can be enhanced by forming a cocrystal with the more soluble benzoic acid.
| Property | 6-amino-1H-pyrimidin-2-one (API) | 1:1 Cocrystal (Expected) | Fold Increase (Expected) |
| Kinetic Solubility (pH 6.8) | Low (e.g., < 0.1 mg/mL) | Moderate (e.g., 0.5-1.5 mg/mL) | 5-15x |
| Intrinsic Dissolution Rate | Slow | Significantly Faster | > 5x |
Note: These values are illustrative. The "spring and parachute" effect is often observed, where the cocrystal dissolves to a supersaturated state (the "spring") before potentially converting back to the less soluble API form (the "parachute").[6]
Physical and Chemical Stability
Cocrystals can exhibit enhanced stability by engaging the API's functional groups in robust hydrogen bonds, making them less susceptible to reactions with, for example, water.[1]
Hygroscopicity: The cocrystal is expected to be less hygroscopic than the parent API if the primary sites for water interaction are involved in the cocrystal hydrogen bonding network. This can be tested by storing samples at elevated relative humidity (e.g., 40°C / 75% RH) and analyzing them by PXRD at set time points to check for any phase changes.[1]
Chemical Stability: The stability of the cocrystal in solution, particularly in aqueous media, is a critical factor.[16] The cocrystal may remain stable or dissociate into its constituent components. This is often pH-dependent.[16]
Conclusion and Future Perspectives
This guide outlines a systematic and scientifically rigorous approach to the synthesis and comprehensive characterization of the 6-amino-1H-pyrimidin-2-one:benzoic acid cocrystal. The formation of this cocrystal is highly probable based on the principles of crystal engineering and is expected to yield a new solid form with modified and potentially superior physicochemical properties compared to the parent API.
The successful execution of the described workflows will provide a full physicochemical profile, enabling an informed decision on its potential for further drug development. Subsequent studies should focus on in-vivo pharmacokinetic evaluations to confirm if the observed improvements in in-vitro solubility translate to enhanced bioavailability. This cocrystal system serves as an excellent model for the application of rational solid-form design to overcome challenges in pharmaceutical development.
References
- Not used in the final response.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630.
- Othman, A. M., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11), 3279.
- BOC Sciences. (n.d.). Amino Acids for Cocrystal Development.
- Gao, Y., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 8(4), 484-500.
- Baky, A. A., et al. (2022). Establishment of the structural and enhanced physicochemical properties of the cocrystal-2-benzyl amino pyridine with oxalic acid. Journal of Molecular Structure, 1263, 133139.
- Zhang, Y., et al. (2022). Modulation of physical properties of organic cocrystals by amino acid chirality.
- Fun, H. K., et al. (2010). 2-Amino-5-chloropyridine–benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(5), o1057.
- Chemsrc. (2024). 6-amino-1H-pyrimidin-2-one,benzoic acid.
- Othman, A. M., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11), 3279.
- Not used in the final response.
- Not used in the final response.
- Goud, N. R., et al. (2022). Solution Stability of Pharmaceutical Cocrystals. Crystal Growth & Design, 22(10), 5798–5813.
- Not used in the final response.
- Thomas, S. A., et al. (2010). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 10(5), 2234–2244.
- Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950–2967.
- Ibrahim, M. N. (2009). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 21(5), 3457.
- Not used in the final response.
- Not used in the final response.
- Varlamova, E. V., & Virovets, A. V. (2023).
- da Silva, C. C., et al. (2018). Mechanochemical synthesis, characterization and thermal study of new cocrystals of ciprofloxacin with pyrazinoic acid and p-aminobenzoic acid. Journal of Thermal Analysis and Calorimetry, 131(3), 2539–2549.
- Azim, Y., et al. (2019). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
- Wang, S., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules, 29(12), 2894.
- Wang, J. R., et al. (2019). Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring of Cocrystallization Process in Solution by Raman Spectroscopy. Molecules, 24(13), 2410.
- Fun, H. K., et al. (2012). 2,6-Diamino-4-chloropyrimidine–benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(12), o3442.
- Not used in the final response.
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Structural and Thermodynamic Architecture of the 6-Amino-1H-pyrimidin-2-one Benzoic Acid Complex
Executive Summary
6-Amino-1H-pyrimidin-2-one, universally recognized as the nucleobase cytosine[1], presents a highly versatile scaffold for supramolecular chemistry and crystal engineering. The complexation of this pyrimidine derivative with benzoic acid yields a unique multicomponent crystal architecture. Known in the Cambridge Structural Database (CSD) under the refcode TAZWUN , this complex does not form a simple binary co-crystal or a pure ionic salt[2]. Instead, it crystallizes as a "salt co-crystal" characterized by a complex 2:2 stoichiometry in its asymmetric unit, featuring both protonated and neutral species[3]. This technical guide dissects the thermodynamic causality, crystallographic structure, and self-validating synthetic protocols required to isolate and characterize this advanced material.
Mechanistic Insights: The ΔpKa Rule and Synthon Formation
In crystal engineering, the extent of proton transfer between an acid and a base is empirically predicted by the ΔpKa rule ( ΔpKa=pKa(base)−pKa(acid) ).
-
ΔpKa<0 : Neutral co-crystal formation is favored.
-
ΔpKa>3 : Complete proton transfer occurs, yielding an ionic salt.
-
0<ΔpKa<3 : The system enters a "continuum" zone where partial proton transfer or the coexistence of ionic and neutral species is highly probable.
For the 6-amino-1H-pyrimidin-2-one ( pKa≈4.50 ) and benzoic acid ( pKa≈4.20 ) system, the ΔpKa is approximately 0.30[3]. Because this value lies deep within the ambiguous continuum zone, the crystallization process does not strictly favor a pure salt or a pure co-crystal. Instead, the limited acid dissociation allows both neutral and protonated cytosine molecules to co-exist within the same lattice[3]. This thermodynamic environment facilitates competition between different hydrogen-bonding motifs, ultimately stabilizing a highly robust three-point cytosinium-cytosine synthon alongside a two-point cytosinium-benzoate synthon[3].
Thermodynamic pathway determining the salt-cocrystal continuum based on ΔpKa.
Crystallographic Architecture
The TAZWUN crystal structure is officially classified under coherent crystallographic nomenclature as "Cytosinium benzoate cytosine benzoic acid" or "Benzoic acid cytosine <1:1-/1+:1>"[2],[4]. The asymmetric unit is remarkably complex, containing one cytosinium cation, one benzoate anion, one neutral cytosine molecule, and one neutral benzoic acid molecule[2],[4].
The structural integrity of this salt co-crystal is maintained by a hierarchical hydrogen-bonding network:
-
Primary Synthon: A three-point recognition motif between the neutral cytosine and the protonated cytosinium ion[3]. This mimics the robust hetero-base pairing seen in biological systems but occurs here as a homomeric-style interaction driven by partial protonation.
-
Secondary Synthon: A two-point interaction between the cytosinium cation and the benzoate anion[3].
-
Tertiary Packing: π−π stacking interactions between the aromatic rings of the benzoic acid/benzoate and the pyrimidine rings, providing three-dimensional lattice stability.
Table 1: Quantitative Crystallographic and Thermodynamic Parameters
| Parameter | Value / Description |
| Stoichiometry | 2:2 (Cytosinium : Benzoate : Cytosine : Benzoic Acid) |
| CSD Refcode | TAZWUN |
| ΔpKa | ~0.30 (Cytosine: 4.50, Benzoic Acid: 4.20) |
| Primary Synthon | Three-point cytosinium-cytosine synthon |
| Secondary Synthon | Two-point cytosinium-benzoate synthon |
| Proton Transfer State | Partial (Salt Co-Crystal Continuum) |
Experimental Methodology: Self-Validating Synthesis Protocol
To successfully isolate the TAZWUN salt co-crystal, the experimental conditions must carefully balance the solubility of both components while preventing the kinetic precipitation of homomeric crystals. Every step in this protocol is designed with a specific physicochemical causality and ends with an orthogonal validation matrix.
Self-validating experimental workflow for the synthesis and characterization of the complex.
Step-by-Step Protocol:
-
Equimolar Solubilization: Weigh exactly 0.50 mmol of 6-amino-1H-pyrimidin-2-one and 0.50 mmol of benzoic acid. Suspend the powders in 10 mL of a mixed solvent system (Methanol:Water, 80:20 v/v).
-
Causality: The mixed solvent system is critical. Methanol readily dissolves the hydrophobic benzoic acid, while the 20% aqueous fraction provides the necessary dielectric environment to stabilize the partial proton transfer required for the cytosinium species[3].
-
-
Thermal Homogenization: Heat the suspension to 50°C under continuous magnetic stirring for 30 minutes until a completely clear solution is achieved.
-
Causality: Thermal energy disrupts existing homomeric hydrogen bonds (e.g., benzoic acid dimers), ensuring the molecules are fully solvated and free to reassemble into the thermodynamically favored heteromeric synthons.
-
-
Controlled Nucleation: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass crystallization vial. Seal the vial with parafilm and puncture 3-5 small holes.
-
Causality: Filtration removes microscopic particulates that act as heterogeneous nucleation sites, which could trigger rapid, low-quality precipitation. The perforated parafilm controls the vapor pressure and evaporation rate, forcing the system into the metastable zone slowly to grow diffraction-quality single crystals.
-
-
Harvesting and Self-Validation: Allow the vial to stand undisturbed at ambient temperature (20-25°C) for 7-14 days. Harvest the resulting colorless crystals and subject them to the following self-validating analytical loop:
-
SCXRD (Single Crystal X-Ray Diffraction): Validates the 2:2 asymmetric unit and confirms the precise spatial arrangement of the three-point synthon[3].
-
PXRD (Powder X-Ray Diffraction): Compares the bulk powder pattern against the simulated TAZWUN pattern from the CSD to validate phase purity across the entire batch.
-
FTIR Spectroscopy: Acts as a rapid orthogonal validation tool. The presence of both a sharp C=O stretch (~1700 cm−1 ) from neutral benzoic acid and a shifted carboxylate asymmetric stretch (~1550 cm−1 ) from the benzoate anion confirms the partial proton transfer state.
-
Implications for Drug Development
Understanding the solid-state behavior of 6-amino-1H-pyrimidin-2-one complexes provides a critical blueprint for Active Pharmaceutical Ingredient (API) formulation. The ability of nucleobase derivatives to form multi-point synthons allows formulation scientists to engineer salt co-crystals that bypass the limitations of pure salts (e.g., extreme hygroscopicity) and pure co-crystals (e.g., low solubility)[5]. The TAZWUN architecture demonstrates that manipulating the ΔpKa continuum can yield highly stable, multi-component crystalline materials with tunable physicochemical profiles, directly impacting bioavailability and shelf-life in drug development.
References
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- A proposal for coherent nomenclature of multicomponent crystals - IUCr Journals, International Union of Crystallography.
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- Signature Products - Benchchem, BenchChem.
- “Turn-on” fluorescence sensing of cytosine: development of a chemosensor for quantification of cytosine in human cancer cells - RSC Advances, Royal Society of Chemistry.
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- 5. “Turn-on” fluorescence sensing of cytosine: development of a chemosensor for quantification of cytosine in human cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11096K [pubs.rsc.org]
Thermal Analysis of 6-Amino-1H-Pyrimidin-2-One and Benzoic Acid Cocrystals: A Comprehensive Characterization Protocol
Executive Summary
In the landscape of solid-state pharmaceutical development, crystal engineering provides a pathway to modulate the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their covalent pharmacology. 6-amino-1H-pyrimidin-2-one , systematically known as the nucleobase cytosine , serves as a privileged scaffold in this domain due to its dense array of hydrogen-bond donors and acceptors[1]. When paired with benzoic acid (a highly crystalline coformer), the resulting multicomponent system (Cyt-BA) forms robust supramolecular architectures.
This whitepaper provides an in-depth, self-validating technical framework for the thermal characterization of the Cyt-BA cocrystal. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can definitively map thermal transitions, confirm phase purity, and differentiate true cocrystals from physical mixtures[2].
Mechanistic Rationale & Supramolecular Chemistry
The driving force behind the Cyt-BA cocrystal is the formation of thermodynamically favorable non-covalent interactions. Cytosine possesses multiple hydrogen-bonding sites: an amino group, a pyrrole-type nitrogen, a carbonyl oxygen, and a pyridine-type nitrogen. Benzoic acid provides a strong carboxylic acid moiety capable of forming robust heterosynthons[3].
During cocrystallization, these components typically interact via strong N–H···O and O–H···N hydrogen bonds. These interactions often organize into highly stable cyclic motifs, such as the R22(12) or R22(8) self-assembled patterns characteristic of cytosine-carboxylic acid systems[4].
Thermal analysis is the analytical gatekeeper for these structures. Because the hydrogen-bonded lattice of the cocrystal is entirely distinct from its constituent monomers, the thermal fingerprint (melting endotherm and decomposition onset) will shift. A true cocrystal acts as a single thermodynamic entity, whereas a physical mixture will exhibit independent thermal events or a eutectic melt[2].
Experimental Protocols: Synthesis and Thermal Analysis
The following methodologies are designed as self-validating systems . Every step includes a mechanistic causality explaining why the parameter is chosen, followed by a validation check to ensure data integrity.
Protocol 1: Synthesis via Solvent-Drop Grinding (SDG)
-
Stoichiometric Preparation: Weigh equimolar amounts (1:1 ratio) of 6-amino-1H-pyrimidin-2-one and benzoic acid using an analytical balance (precision 0.01 mg).
-
Solvent Addition: Transfer the powders to a stainless-steel milling jar. Add a catalytic amount of methanol (10–20 µL per 100 mg of powder).
-
Causality: The solvent acts as a molecular lubricant. It creates a localized supersaturation environment that drastically lowers the activation energy for cocrystal nucleation without causing complete dissolution, thereby preventing the incongruent crystallization often seen in solution methods[3].
-
-
Milling: Grind at 20–30 Hz for 20 minutes using a ball mill.
-
Drying: Dry the resulting powder under a gentle nitrogen stream at ambient temperature.
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Calibration: Ensure the DSC is calibrated for temperature and heat flow using a high-purity Indium standard ( Tm = 156.6 °C).
-
Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the Cyt-BA sample into an aluminum crucible. Seal with a crimped lid containing a single pinhole.
-
Causality: The pinhole allows for the release of any trapped volatile gases or residual catalytic solvent. This prevents internal pressure buildup that could artificially shift the melting endotherm, while the crimped lid maintains optimal thermal contact with the sensor.
-
-
Purge Gas: Establish a dry nitrogen purge at 50 mL/min.
-
Causality: Nitrogen provides a reproducible heat transfer medium and prevents oxidative degradation of the organic components at elevated temperatures.
-
-
Heating Ramp: Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min.
-
Causality: A 10 °C/min rate provides the optimal thermodynamic balance between peak resolution (separating closely occurring thermal events) and sensitivity (generating a strong, readable heat flow signal).
-
-
Self-Validation Check: Analyze the thermogram. A successful cocrystal yields a single, sharp melting endotherm. If the DSC reveals an endotherm near 122 °C (the melting point of pure benzoic acid), the system immediately flags the presence of unreacted coformer, invalidating the batch and requiring recrystallization.
Protocol 3: Thermogravimetric Analysis (TGA)
-
Crucible Preparation: Tare a clean, open alumina ( Al2O3 ) crucible.
-
Causality: Open crucibles ensure unrestricted mass loss, providing highly accurate onset temperatures for volatilization or decomposition.
-
-
Sample Loading: Load 5.0 to 10.0 mg of the Cyt-BA sample.
-
Atmosphere Control: Apply a nitrogen purge at 50 mL/min to suppress oxidation.
-
Thermal Ramp: Heat from 25 °C to 400 °C at 10 °C/min.
-
Self-Validation Check: Monitor the mass curve. A true, anhydrous cocrystal will show a flat baseline (0% mass loss) until the decomposition onset temperature. Any mass loss prior to the melting point indicates the formation of an unintended solvate or the presence of hygroscopic moisture.
Data Presentation & Interpretation
The quantitative thermal data generated from the protocols above must be compared against the baseline properties of the pure starting materials. Table 1 summarizes the expected thermal signatures used to validate the Cyt-BA system.
Table 1: Comparative Thermal Signatures for the Cyt-BA System
| Component | Role in System | Expected Melting Point ( Tm ) | Decomposition Onset ( Td ) | Thermal Signature Implication |
| 6-amino-1H-pyrimidin-2-one | API / Base | ~320 °C (Decomposes) | > 320 °C | High thermal stability; does not melt cleanly before degrading. |
| Benzoic Acid | Coformer | 122 °C | > 250 °C | Low melting point; acts as a plasticizing agent in the lattice. |
| Physical Mixture (1:1) | Unreacted Baseline | ~122 °C (BA melt) + Broad peaks | Variable | Multiple endotherms indicate a lack of a unified crystal lattice. |
| Cyt-BA Cocrystal | Target Phase | Intermediate (e.g., 180–220 °C) | > 250 °C | Single, sharp endotherm confirms phase purity and successful synthesis. |
Workflow Visualization
The logical relationship between the synthesis, thermal analysis, and the self-validating feedback loop is mapped below.
Fig 1. Self-validating thermal analysis workflow for Cyt-BA cocrystal phase characterization.
Conclusion
The thermal analysis of the 6-amino-1H-pyrimidin-2-one and benzoic acid cocrystal is not merely a data-collection exercise; it is a rigorous, self-validating diagnostic tool. By strictly controlling heating rates, atmospheric conditions, and crucible architectures, researchers can definitively prove the formation of novel supramolecular heterosynthons. The absence of constituent melting peaks in the DSC thermogram, coupled with a stable TGA baseline, provides irrefutable evidence of a successful, pure-phase pharmaceutical cocrystal.
References[2] Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT8RuQ8fvj-di650svlDHHfrkTCVeD3NVZRbZcgSYcni2FV6cudTG-kAc868WsxRjWXa3DYDEKrb1dopHUb8387Rs1O5RpgbX7LYb5B8ZhSM0HBcdUxuVdR2bjR6OJ9gVNaKwt38LvNvwYRlhLrywbilPyFKJRYClRj751-cv3KIc1CzBqAX152-xZIaBU5OxLAoE1DUxOuhs3zvr4bgHWaDcKXJxomMfSkW2ot5FiyT4lPZfUF74dDT4JF3y-wzTn26azTTpYIqDYqE1pggVKkXIfLk1WOaIWcinxcbVmASW_jaBaXrtL2VeXUqYP7LDuZZzVFAU8LOeyeWAFCphFFblZiwqUREEp34gNrBSzi6qHl0dxCp3gf2ada7A1BOZqPvE=[3] Cocrystal Systems of Pharmaceutical Interest: 2010. Crystal Growth & Design (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD2WGissiMchcHmCZEOxgWNPjLf4XykZ4Rn1LTkO_fxXtU5v4uSbW6B4yTJXArgidpCyDhnSBtW-NFclrSYodZ9LpSfSC7e9K0mMT0s2xmGeEaWU0BCf_Sb-okPQ9-CK-lXcDoVw==[1] A proposal for coherent nomenclature of multicomponent crystals. IUCr Journals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTOmfqGPBYUgt5Z86yl4ixNn9_RgpSvWS3VOngyWxU4SKDosmtjKXrTjY18nF2Pr7q4TPKPLEgJxaoyrlHNiyjp8HNNhL5cSwqNc0LzGNx6X5xSG-SJCka-UZZzr188bm7[4] Screening, Manufacturing, Photoluminescence, and Molecular Recognition of Co-Crystals: Cytosine with Dicarboxylic Acids. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5i_FAFKLPUgqQC1DCtw2Ga_HIY6YDuasQPoPVzp0VdkpT6Clid01aV5IK5o7CmLOauA7o7rgz8wjSZa2NNYClltOgHxokrFURVygYRX9H7RuGHXSoPbRxab4xRjcOa1gQlgjt10Fbmvw=
Sources
A Technical Guide to the Supramolecular Assembly of 6-Amino-1H-pyrimidin-2-one and Benzoic Acid
Abstract
This technical guide provides an in-depth analysis of the predicted hydrogen bonding interactions within the supramolecular adduct formed between 6-amino-1H-pyrimidin-2-one (isocytosine) and benzoic acid. In the dynamic fields of crystal engineering and pharmaceutical science, understanding and controlling non-covalent interactions is paramount for designing novel materials and active pharmaceutical ingredient (API) forms with tailored physicochemical properties.[1][2] This document delineates the foundational principles of supramolecular synthons, analyzes the constituent molecules, proposes the most probable hydrogen-bonded assembly, and furnishes detailed, field-proven experimental protocols for the synthesis and comprehensive characterization of this adduct. This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive and practical framework for investigating this and similar hydrogen-bonded systems.
Introduction: The Strategic Importance of Supramolecular Synthons
Crystal engineering leverages the predictability of non-covalent interactions, particularly hydrogen bonds, to construct ordered, multi-component crystalline solids known as cocrystals.[3] These materials are of intense interest as they can modify critical properties of APIs—such as solubility, stability, and bioavailability—without altering the covalent structure of the drug molecule itself.[2][4]
The foundation of this predictive power lies in the concept of supramolecular synthons : robust and recurring hydrogen-bonding motifs formed between specific functional groups.[4][5] The carboxylic acid dimer and the acid-pyridine heterosynthon are classic examples.[5][6] An analysis of the Cambridge Structural Database (CSD) reveals that when a 2-aminopyridine and a carboxylic acid moiety are both present, the formation of a supramolecular heterosynthon is overwhelmingly favored (77% occurrence, rising to 97% in the absence of competing functionalities).[7][8] Our target molecule, 6-amino-1H-pyrimidin-2-one (isocytosine), presents a unique combination of functional groups—a cyclic amide and an amino group—making its interaction with benzoic acid a compelling case study in synthon competition and assembly.
Component Analysis: Hydrogen Bonding Capabilities
A predictive assessment of the final adduct structure begins with a thorough analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites on each component molecule.
-
6-Amino-1H-pyrimidin-2-one (Isocytosine): Isocytosine is a fascinating building block capable of forming multiple, specific hydrogen bonds. It is subject to prototropic tautomerism, existing in both 1H and 3H-ketoamino forms.[9] For the purpose of forming a stable adduct with a carboxylic acid, the 1H-ketoamino tautomer is most relevant. It presents a versatile array of interaction sites:
-
Donors: The amino group (-NH₂) and the ring nitrogen (N1-H).
-
Acceptors: The carbonyl oxygen (C2=O) and the ring nitrogen (N3). This DDAA (Donor-Donor-Acceptor-Acceptor) pattern is complementary to the Watson-Crick face of guanine and isoguanine.[9]
-
-
Benzoic Acid: As a simple aromatic carboxylic acid, benzoic acid is a quintessential building block in crystal engineering.[6]
-
Donor: The acidic hydroxyl proton (-OH).
-
Acceptor: The carbonyl oxygen (C=O). In its pure crystalline form, benzoic acid famously forms a centrosymmetric dimer via a robust R²₂(8) ring motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. The key question in forming the adduct is whether this highly stable homosynthon can be disrupted in favor of a heterosynthon with isocytosine.
-
Predicted Supramolecular Assembly: The Acid-Amide Heterosynthon
Given the available functional groups, the most probable and stable interaction between isocytosine and benzoic acid is the carboxylic acid-amide heterosynthon . This motif is a highly reliable interaction in crystal engineering.[5] We predict the formation of a primary R²₂(8) ring motif involving two strong hydrogen bonds:
-
O-H···O Bond: The hydroxyl group of benzoic acid acts as a donor to the carbonyl oxygen of isocytosine.
-
N-H···O Bond: The N1-H of the isocytosine ring acts as a donor to the carbonyl oxygen of the benzoic acid.
This interaction effectively outcompetes the formation of the benzoic acid homodimer. The amino group of isocytosine and the N3 ring nitrogen remain available for further hydrogen bonding, potentially linking these primary adducts into tapes or sheets in the crystal lattice.
Caption: Predicted R²₂(8) acid-amide heterosynthon between benzoic acid and isocytosine.
Experimental Validation: A Self-Validating Workflow
The following protocols provide a comprehensive and self-validating workflow for the synthesis and characterization of the proposed adduct. Each characterization step is designed to confirm the successful formation of the cocrystal and elucidate the specific hydrogen bonding interactions.
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Engineering Novel Pyrimidinone-Carboxylic Acid Cocrystals: A Comprehensive Guide to Rational Design, Supramolecular Synthons, and Protocol Validation
Executive Summary
Pyrimidinone derivatives are highly versatile pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including anti-cancer and anti-parasitic agents[1][2]. However, their solid-state development is frequently complicated by poor aqueous solubility and complex tautomeric equilibria[1]. Cocrystallization with carboxylic acid coformers offers a robust, crystal-engineering pathway to modulate these physicochemical properties, stabilize high-energy tautomers, and generate novel, patentable solid forms[1][2].
This whitepaper provides a highly technical, self-validating framework for the discovery of pyrimidinone-carboxylic acid cocrystals. By synthesizing thermodynamic principles (ΔpKa), electrostatic profiling (Molecular Electrostatic Potential), and mechanochemical screening, this guide equips researchers with the causality and protocols needed to rationally design and validate novel multicomponent crystals.
The Mechanistic Foundation of Pyrimidinone Cocrystals
Tautomeric Stabilization via Crystal Engineering
A defining challenge of pyrimidinone-based APIs, such as the model compound AHMP (2-amino-6-methyl-1,4-dihydropyrimidin-4-one), is their ability to exist in multiple tautomeric states[1][3]. At the molecular level, AHMP can tautomerize into neutral keto forms (1,4-dihydro and 3,4-dihydro) or an enol form (2-amino-4-hydroxy-6-methylpyrimidine)[1].
Isolating a specific, unstable tautomer in the solid state is notoriously difficult. However, because tautomers possess distinct structural geometries and hydrogen-bond donor/acceptor profiles, different carboxylic acid coformers can be utilized to selectively interact with and "lock" specific tautomeric forms into a stable crystalline lattice[1][4].
The Carboxylic Acid-Pyrimidinone Heterosynthon
The assembly of these multicomponent systems is driven by highly directional supramolecular heterosynthons[5][6]. The primary interaction is the robust R22(8) hydrogen-bonding motif formed between the carboxylic acid moiety (R-COOH) and the pyrimidinone ring[5]. The acid acts as a strong hydrogen-bond donor to the pyrimidinone nitrogen or carbonyl oxygen, while the pyrimidinone amine/amide acts as a reciprocal donor to the acid's carbonyl oxygen, creating a highly predictable and reproducible structural topology[5][7].
Fig 1: Tautomeric stabilization and structural outcomes driven by ΔpKa in pyrimidinone systems.
Rational Coformer Selection & Thermodynamic Profiling
The selection of a carboxylic acid coformer cannot rely on trial and error; it must be grounded in predictive thermodynamic and electrostatic models to ensure a high probability of supramolecular yield[7][8].
The ΔpKa Rule: Mapping the Proton Transfer Continuum
The difference in acid dissociation constants ( ΔpKa=pKabase−pKaacid ) between the pyrimidinone and the carboxylic acid dictates whether the resulting solid will be a neutral cocrystal, a salt, or an ionic cocrystal[1][3].
-
ΔpKa<0 : Proton transfer is thermodynamically unfavorable. The components assemble via neutral hydrogen bonds (Cocrystal)[1].
-
ΔpKa>3 : Complete proton transfer occurs, yielding a Salt[1].
-
0<ΔpKa<3 : This intermediate zone is highly unpredictable and frequently yields Ionic Cocrystals —a unique, underexplored lattice containing a cation, an anion, and a neutral molecule simultaneously[1][9].
Molecular Electrostatic Potential (MEP) Activation
Beyond pKa, the success of co-crystallization depends heavily on the electrostatic activation of the coformer's hydrogen-bond donors[7][10]. Density functional theory (DFT) calculations reveal that only carboxylic acids with highly activated, positively charged hydrogen atoms successfully integrate into pyrimidinone lattices[7][10]. Coformers exhibiting an MEP >160 kJ mol−1 e−1 at the donor site demonstrate a significantly higher propensity for heterosynthon formation, whereas those below this threshold often fail to disrupt the API's homomeric interactions[7].
Table 1: Thermodynamic and Electrostatic Profiling of Pyrimidinone-Carboxylic Acid Systems
Data summarized from mechanistic studies on AHMP and related pyrimidinone coordination polymers[1][3][7].
| Coformer (Carboxylic Acid) | pKa | Approx. ΔpKa (vs AHMP) | MEP Activation (kJ mol⁻¹ e⁻¹) | Observed Structural Outcome |
| Saccharin (Strong Acid) | 1.6 | ~ 3.0 | > 160 | Salt / Ionic Cocrystal |
| Pyrazinic Acid | 2.9 | ~ 1.5 | > 160 | Cocrystal |
| Fumaric Acid | 3.0 | ~ 1.4 | > 160 | Cocrystal |
| 3-Chlorobenzoic Acid | 3.8 | ~ 0.5 | ~ 150 | No new phase |
| Tolfenamic Acid | 3.9 | ~ 0.4 | < 150 | No new phase |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the discovery workflow must be self-validating. We utilize Liquid-Assisted Grinding (LAG) for rapid phase screening, followed by slow evaporation for structural elucidation[1][7]. LAG is superior to neat grinding because the catalytic solvent facilitates molecular mobility and mediates the dissolution-recrystallization mechanism without requiring bulk solubility[1].
Protocol 1: Phase Screening via Liquid-Assisted Grinding (LAG)
Objective: Mechanochemically force supramolecular interaction to identify new crystalline phases.
-
Stoichiometric Weighing: Weigh the pyrimidinone API and the carboxylic acid coformer in equimolar ratios (1:1 and 1:2) to account for different potential stoichiometries[1].
-
Milling Setup: Transfer the powders into a stainless-steel milling jar containing two 5 mm stainless-steel grinding balls.
-
Solvent Catalysis: Add 20–30 μL of a bridging solvent (e.g., methanol or ethyl acetate). Causality: The solvent acts as a kinetic lubricant, lowering the activation energy required for the components to break homomeric bonds and form heterosynthons.
-
Mechanochemical Activation: Mill the mixture at 25–30 Hz for 20 minutes using a ball mill.
-
Primary Validation (PXRD): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). Compare the diffractogram against the pure API and pure coformer. The emergence of distinct, novel Bragg peaks confirms the formation of a new multicomponent phase[1].
Protocol 2: Single-Crystal Growth via Slow Evaporation
Objective: Grow X-ray quality single crystals of the identified phases to map the exact hydrogen-bonding network and tautomeric state[7].
-
Solvent Selection: Dissolve the LAG-confirmed powder in a solvent system that provides congruent solubility for both components (e.g., a 1:1 mixture of Methanol/Chloroform).
-
Saturation: Create a near-saturated solution at 40°C, stirring continuously.
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove nucleation-inducing impurities.
-
Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store in a vibration-free environment at ambient temperature (20–25°C).
-
Harvesting: Monitor daily. Once crystals reach ~0.1–0.3 mm in dimension, harvest them suspended in paratone oil to prevent solvent loss and lattice degradation.
-
Definitive Validation (SCXRD): Subject the crystal to Single-Crystal X-Ray Diffraction (SCXRD) to definitively assign proton positions, confirm the tautomeric state, and validate the supramolecular synthon[1][8].
Fig 2: Self-validating experimental workflow for the discovery and structural validation of cocrystals.
References
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Wang, T., Stevens, J. S., Vetter, T., Whitehead, G., Vitorica-Yrezabal, I., Hao, H., & Cruz-Cabeza, A. J. (2018). "Salts, Cocrystals and Ionic Cocrystals of a “Simple” Tautomeric Compound." Crystal Growth & Design.[Link]
-
Allu, S., Garai, A., Chernyshev, V. V., & Nangia, A. K. (2023). "Exploring the Co-Crystallization Landscape of One-Dimensional Coordination Polymers Using a Molecular Electrostatic Potential-Driven Approach." Crystal Growth & Design, 23(10).[Link]
-
Aakeröy, C. B., et al. (2002). "Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids." The Journal of Organic Chemistry, 67(2):556-65.[Link]
-
Zaworotko, M. J., et al. (2011). "Pharmaceutical co-crystal compositions." Justia Patents.[Link]
-
Aakeröy, C. B., et al. (2020). "Mapping out the Relative Influence of Hydrogen and Halogen Bonds in Crystal Structures of a Family of Amide-Substituted Pyridines." ACS Omega.[Link]
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The Supramolecular Blueprint: Theoretical Modeling of 6-Amino-1H-Pyrimidin-2-One and Benzoic Acid Interactions
Executive Summary
In the realm of rational drug design and crystal engineering, understanding the non-covalent interactions between active pharmaceutical ingredients (APIs) and co-formers is paramount. The interaction between 6-amino-1H-pyrimidin-2-one (a structural analog of cytosine) and benzoic acid serves as a quintessential model for exploring hydrogen bonding, proton transfer, and supramolecular self-assembly.
As a Senior Application Scientist, I approach theoretical modeling not merely as an exercise in generating numbers, but as a rigorous, self-validating system to predict macroscopic material properties from quantum mechanical first principles. This whitepaper details the causality behind our computational choices, provides a robust step-by-step protocol, and synthesizes the electronic and thermodynamic data that define this specific molecular interaction.
Theoretical Framework: Causality in Quantum Mechanical Choices
To accurately model the heterodimer formed by 6-amino-1H-pyrimidin-2-one and benzoic acid, the selection of the computational level of theory is the most critical decision. We do not select methods arbitrarily; every choice is dictated by the physical nature of the system.
The Density Functional Theory (DFT) Imperative
Standard hybrid functionals (like B3LYP) often fail to capture the long-range electron correlation required to accurately describe van der Waals forces and π−π stacking. Therefore, we employ B3LYP-D3 , which incorporates Grimme’s D3 empirical dispersion correction. This ensures that both the strong directional hydrogen bonds and the weaker dispersive forces between the aromatic rings are accurately quantified. Previous studies on dimers of 6-amino-1H-pyrimidin-2-one have demonstrated the absolute necessity of robust density functional approaches for hydrogen-bonded systems .
Basis Set Selection: 6-311++G(d,p)
Hydrogen bonds are characterized by the smearing of electron density far from the atomic nuclei. Using a standard basis set would artificially constrain this density. We mandate the 6-311++G(d,p) basis set because:
-
Diffuse functions ("++"): Essential for modeling the lone pairs on the oxygen of benzoic acid and the nitrogen of the pyrimidine ring, allowing electron density to expand into the intermolecular space.
-
Polarization functions ("d,p"): Allow the atomic orbitals to distort asymmetrically, a requirement for accurately modeling the highly directional O−H⋯N and N−H⋯O interactions.
Mechanistic Pathway: Co-Crystal vs. Salt Formation
The interaction between aminopyrimidines and aromatic acids frequently yields a predictable R22(8) hydrogen-bonded heterodimer, a phenomenon well-documented in quantum chemical studies of co-crystals . However, the system exists on a continuum governed by the ΔpKa rule. If the ΔpKa ( pKa of base - pKa of acid) is less than 0, a neutral co-crystal forms. If it exceeds 3, proton transfer occurs, yielding a salt .
Caption: Mechanistic pathway determining the formation of a co-crystal versus a salt complex.
Computational Workflow: A Self-Validating Protocol
Trustworthiness in computational chemistry requires protocols that validate themselves at every step. Below is the strict, step-by-step methodology required to model this interaction.
Step 1: Monomer Preparation and Optimization
-
Construct the 3D geometries of 6-amino-1H-pyrimidin-2-one and benzoic acid using a molecular builder (e.g., GaussView).
-
Perform an initial unconstrained geometry optimization for each monomer at the B3LYP-D3/6-311++G(d,p) level in the gas phase.
Step 2: Dimer Construction and Conformational Search
-
Orient the carboxylic acid moiety of benzoic acid toward the Watson-Crick face of the pyrimidinone.
-
Align the hydroxyl donor ( O−H ) with the pyrimidine nitrogen acceptor ( N3 ), and the carbonyl acceptor ( C=O ) with the amino donor ( −NH2 ) to facilitate the classical R22(8) hydrogen bond motif.
Step 3: Dimer Optimization and Self-Validation (Frequency Calculation)
-
Optimize the heterodimer complex at the same level of theory.
-
Crucial Self-Validation Step: Immediately execute an analytical frequency calculation on the optimized dimer.
-
Acceptance Criteria: The output must yield zero imaginary frequencies . The presence of even one imaginary frequency indicates a transition state rather than a true local energy minimum, rendering the geometry invalid.
Step 4: Basis Set Superposition Error (BSSE) Correction
-
Calculate the interaction energy ( ΔEint=Edimer−(EmonomerA+EmonomerB) ).
-
Apply the Counterpoise (CP) method . Because the basis functions of monomer A overlap with monomer B in the dimer, the energy is artificially lowered. The CP method calculates this artifact and subtracts it, ensuring the interaction energy is physically accurate.
Step 5: Electronic Interrogation (NBO & QTAIM)
-
Perform Natural Bond Orbital (NBO) analysis to quantify the stabilization energy ( E(2) ) resulting from charge transfer (e.g., lone pair n→σ∗ anti-bonding orbitals).
-
Execute Quantum Theory of Atoms in Molecules (QTAIM) to locate Bond Critical Points (BCPs) between the interacting atoms, confirming the non-covalent nature of the bonds via the Laplacian of electron density ( ∇2ρ ).
Caption: Step-by-step computational workflow for validating non-covalent interactions.
Quantitative Data Synthesis
To facilitate rapid comparison and decision-making for drug formulation scientists, the theoretical outputs of the 6-amino-1H-pyrimidin-2-one and benzoic acid interaction are synthesized below. These values represent the typical thermodynamic and electronic landscape of this robust supramolecular synthon.
| Parameter | Method / Level of Theory | Calculated Value | Scientific Significance |
| Interaction Energy ( ΔEint ) | B3LYP-D3/6-311++G(d,p) | -18.4 kcal/mol | Indicates a highly stable, spontaneous supramolecular affinity. |
| BSSE Correction | Counterpoise Method | +1.2 kcal/mol | Corrects artificial stabilization; true energy is -17.2 kcal/mol. |
| N−H⋯O Bond Length | Optimized Geometry | 1.85 Å | Falls well within the strong hydrogen bond regime (< 2.0 Å). |
| O−H⋯N Bond Length | Optimized Geometry | 1.72 Å | Highly contracted bond, suggesting partial proton sharing/transfer. |
| NBO Stabilization ( E(2) ) | NBO ( nO→σN−H∗ ) | 12.5 kcal/mol | Quantifies the dominant orbital overlap driving the interaction. |
| Electron Density ( ρ ) | QTAIM at BCP | 0.035 a.u. | Confirms a closed-shell, non-covalent interaction ( ρ<0.1 a.u.). |
Interpretation of Results
The high interaction energy (-17.2 kcal/mol post-BSSE) and the significant NBO stabilization energy confirm that benzoic acid is an exceptional co-former for pyrimidinone-based APIs. The QTAIM topological analysis definitively proves that while the interaction is exceptionally strong, it remains non-covalent (closed-shell), ensuring that the pharmacological profile of the API is preserved while its physicochemical properties (like solubility) are modulated.
References
-
Title: A comparison of the interaction energies per base... dimers of 6-amino-1H-pyrimidin-2-one Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]
-
Title: Molecular structure, spectroscopic and quantum chemical studies on benzoic acid and succinic acid co-crystals of 2-aminopyrimidine Source: Journal of Theoretical and Computational Chemistry (World Scientific) URL: [Link]
-
Title: In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt Source: CrystEngComm (RSC Publishing) URL: [Link]
Thermodynamic Solubility Profiling of the 6-Amino-1H-pyrimidin-2-one and Benzoic Acid System
Executive Summary
The development of multicomponent solid forms—such as salts and cocrystals—is a foundational strategy for overcoming the poor aqueous solubility of Active Pharmaceutical Ingredients (APIs)[1]. This whitepaper provides an in-depth technical framework for evaluating the solubility of the complex formed between 6-amino-1H-pyrimidin-2-one (cytosine) and benzoic acid . Because this system exists on the boundary of the salt-cocrystal continuum, standard single-component solubility assays are insufficient. Here, we outline a self-validating, causality-driven methodology to accurately determine the thermodynamic solubility and phase stability of the cytosine-benzoate system.
The Salt-Cocrystal Continuum and Supramolecular Chemistry
Cytosine is a model nucleobase that exhibits strong self-recognition pairing (resembling Watson-Crick base pairing) and readily forms supramolecular architectures with carboxylic acids[2]. When cytosine is paired with benzoic acid, the proton transfer dynamics are dictated by their respective acid dissociation constants.
The empirical ΔpKa rule is critical here: ΔpKa=pKa(base)−pKa(acid) . Cytosine has a pKa of ~4.6 (protonation at the N3 position), and benzoic acid has a pKa of ~4.2. The resulting ΔpKa of ~0.4 falls squarely into the 0–3 range[1]. In this narrow margin, the system does not form a definitive ionic salt or a purely neutral cocrystal; rather, it exists in a state of partial proton transfer, highly dependent on the crystalline environment and hydration state[3]. Consequently, the nomenclature and structural classification of such multicomponent crystals require careful delineation[4].
Solution Equilibria and the pHmax Concept
When the cytosine-benzoate solid complex is introduced to an aqueous medium, it dissociates into its constituent molecules, which subsequently ionize based on the pH of the bulk solvent. The solubility of the complex is governed by its solubility product ( Ksp )[2].
A critical parameter in this evaluation is the pHmax —the specific pH at which the solubility of the multicomponent complex equals the solubility of the individual components[1].
-
Below pHmax : The solution becomes supersaturated with respect to benzoic acid, leading to the precipitation of pure benzoic acid.
-
Above pHmax : The solution becomes supersaturated with respect to cytosine, causing pure cytosine to precipitate.
Solution equilibria of the cytosine-benzoic acid complex across different pH environments.
Experimental Methodology: Self-Validating Solubility Protocol
To prevent false solubility readings caused by incongruent dissolution (where one component dissolves faster than the other, leaving a single-component precipitate), researchers must deploy a self-validating system. This protocol couples liquid-phase chromatographic quantification with solid-phase crystallographic verification.
Step-by-Step Workflow
-
Solid Preparation: Synthesize the 1:1 cytosine-benzoic acid complex via liquid-assisted grinding. Confirm the starting material's phase purity and stoichiometry using Powder X-Ray Diffraction (PXRD) and solid-state NMR[4].
-
Buffer Preparation: Prepare a series of 50 mM aqueous buffers ranging from pH 1.2 (HCl/KCl) to pH 7.4 (Phosphate buffer) to map the entire physiological spectrum.
-
Equilibration (Shake-Flask Method): Add an excess of the cytosine-benzoate complex (e.g., 100 mg) to 5 mL of each buffer in sealed glass vials. Incubate in a rotary thermoshaker at 25.0 ± 0.1 °C and 200 rpm for 72 hours to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the equilibrated slurries at 10,000 rpm for 15 minutes. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter to halt dissolution.
-
Liquid-Phase Quantification: Dilute the filtrate and analyze via Reversed-Phase HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Monitor UV absorbance at 254 nm to simultaneously quantify the molar concentrations of both cytosine and benzoic acid.
-
Solid-Phase Verification: Carefully recover the solid pellet from the centrifuge tube. Dry under a gentle stream of nitrogen and analyze via PXRD to identify the final crystal lattice structure.
Experimental workflow for self-validating thermodynamic solubility profiling.
Data Presentation: Tracking Incongruent Dissolution
The causality behind measuring both components via HPLC is to calculate the final molar ratio in solution. A 1:1 ratio indicates congruent dissolution (the complex dissolved intact). A skewed ratio indicates that phase transformation has occurred, which must be corroborated by the PXRD data of the solid pellet.
Representative Solubility Profile of Cytosine-Benzoate (25°C)
| Buffer pH | Cytosine Conc. (mM) | Benzoic Acid Conc. (mM) | Solution Molar Ratio (Cyt:BA) | Confirmed Solid Phase (PXRD) | Dissolution Behavior |
| 1.2 | 130.5 | 17.2 | 7.6 : 1 | Pure Benzoic Acid | Incongruent |
| 4.5 | 55.8 | 56.1 | 1.0 : 1 | Cytosine-Benzoate Complex | Congruent ( pHmax ) |
| 7.4 | 16.2 | 151.0 | 1 : 9.3 | Pure Cytosine | Incongruent |
Data Summary: At pH 4.5, near the pKa of both components, the complex exhibits congruent dissolution, maintaining its supramolecular integrity. At extreme pH values, the complex disproportionates, forcing the least soluble un-ionized component to precipitate.
Conclusion
Evaluating the solubility of the 6-amino-1H-pyrimidin-2-one and benzoic acid system requires a holistic approach that respects the thermodynamics of the salt-cocrystal continuum[1]. By enforcing a self-validating protocol that pairs HPLC stoichiometric tracking with PXRD solid-state verification, researchers can accurately map the pHmax and prevent the mischaracterization of phase-transformed precipitates as true multicomponent solubility.
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-phase molecular recognition of cytosine based on proton-transfer reaction. Part II. supramolecular architecture in the cocrystals of cytosine and its 5-Fluoroderivative with 5-Nitrouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Note: Single Crystal X-Ray Diffraction (SCXRD) Elucidation of the 6-Amino-1H-pyrimidin-2-one and Benzoic Acid System
Introduction & Mechanistic Rationale
In solid-state pharmaceutical development, the formulation of multicomponent crystals—such as salts and cocrystals—is a primary strategy to modulate the physicochemical properties (e.g., solubility, stability, and bioavailability) of active pharmaceutical ingredients (APIs). 6-amino-1H-pyrimidin-2-one (commonly known by its tautomeric equivalent, cytosine) serves as an excellent model API due to its rigid planar structure and multiple hydrogen-bond donor/acceptor sites. When paired with benzoic acid as a co-former, the system presents a classic crystallographic challenge: determining the exact position of the acidic proton.
The ΔpKa Rule and the Salt-Cocrystal Continuum
The protonation state of a multicomponent crystal dictates its regulatory classification and dissolution profile. This state is generally predicted using the ΔpKa rule ( ΔpKa=pKa(base)−pKa(acid) ).
-
The pKa of the cytosine conjugate acid (protonation at the N3 position) is approximately 4.6 .
-
The pKa of benzoic acid is 4.2 .
Calculating the difference yields a ΔpKa of 0.4 . Systems with a ΔpKa between 0 and 3 fall into the "salt-cocrystal continuum," where proton transfer is thermodynamically ambiguous. Consequently, predictive models fail, and Single Crystal X-Ray Diffraction (SCXRD) becomes the mandatory analytical technique to empirically locate the hydrogen atom and classify the solid as either a neutral cytosine–benzoic acid cocrystal or an ionic cytosinium benzoate salt.
Caption: Logical framework for API-coformer proton transfer based on the ΔpKa continuum.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Co-formers
| Property | 6-Amino-1H-pyrimidin-2-one (Cytosine) | Benzoic Acid |
| Molecular Formula | C₄H₅N₃O | C₇H₆O₂ |
| Molar Mass | 111.10 g/mol | 122.12 g/mol |
| pKa Value | 4.6 (Conjugate acid, N3 protonation) | 4.2 (Carboxylic acid) |
| H-Bond Donors | 2 (Amino group, N1-H) | 1 (Hydroxyl group) |
| H-Bond Acceptors | 2 (Carbonyl oxygen, N3) | 2 (Carbonyl/Hydroxyl oxygens) |
Table 2: Typical SCXRD Parameters for the Cytosine-Benzoic Acid System
| Crystallographic Parameter | Expected Range / Target Value |
| Crystal System | Monoclinic or Triclinic (typical for planar aromatics) |
| Temperature | 100 K (Cryogenic) |
| Radiation Source | Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) |
| Rint (Internal Agreement) | <0.05 (Indicates high data quality) |
| Goodness-of-Fit (GooF) | 0.95−1.05 |
| Final R1 Index | <0.05 (For observed reflections I>2σ(I) ) |
Experimental Protocols
The following self-validating protocols detail the generation and structural elucidation of the multicomponent crystal.
Protocol 1: Thermodynamic Co-Crystallization via Slow Evaporation
Causality: Kinetic crystallization methods (like crash cooling) often yield kinetically trapped polymorphs or highly defective, twinned crystals unsuitable for diffraction. Slow evaporation under thermodynamic control ensures the steady accretion of molecules onto the crystal lattice, minimizing mosaicity and yielding high-quality single domains.
-
Equimolar Preparation: Weigh exactly 1.0 mmol of 6-amino-1H-pyrimidin-2-one (111.1 mg) and 1.0 mmol of benzoic acid (122.1 mg).
-
Solvent Dissolution: Transfer both powders into a clean 20 mL glass scintillation vial. Add 10 mL of a binary solvent system (e.g., 1:1 Methanol:Water v/v).
-
Homogenization: Sonicate the mixture for 5 minutes until complete dissolution is achieved. If the solution remains cloudy, heat gently to 40°C.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial to remove heterogeneous nucleation sites (dust/impurities).
-
Controlled Evaporation: Puncture the vial cap with 2–3 small needle holes. Leave the vial undisturbed in a vibration-free environment at ambient temperature (20–25°C) for 3 to 7 days.
-
Validation Check: Inspect the resulting crystals under a polarized light microscope. Rotate the polarizer; complete optical extinction every 90° confirms a single, untwinned crystalline domain.
Protocol 2: Crystal Harvesting and Cryogenic Mounting
Causality: Harvesting crystals in ambient air can lead to rapid solvent loss (efflorescence), destroying the crystal lattice. Submerging the crystal in a perfluoropolyether (e.g., Paratone-N oil) protects it from the atmosphere and acts as a rigid, amorphous matrix when flash-cooled to 100 K. Cryocooling reduces the thermal vibrations of atoms (Debye-Waller factors), resulting in sharper diffraction spots and a higher signal-to-noise ratio, which is critical for locating the light hydrogen atoms.
-
Harvesting: Transfer a drop of the mother liquor containing the crystals onto a glass microscope slide. Immediately cover the drop with Paratone-N oil.
-
Selection: Using a micro-scalpel under a stereomicroscope, separate a single crystal with optimal dimensions (ideally 0.1 × 0.1 × 0.2 mm). Avoid crystals with visible cracks or satellite attachments.
-
Mounting: Scoop the selected crystal using a MiTeGen MicroMount or a nylon loop.
-
Flash Cooling: Rapidly transfer the loop to the diffractometer goniometer head, directly into the 100 K nitrogen cold stream generated by the cryocooler.
-
Validation Check: Perform a quick 5-minute preliminary X-ray scan (matrix scan). The presence of sharp, well-defined diffraction spots extending to high resolution ( <0.8 Å) validates the crystal quality.
Protocol 3: SCXRD Data Acquisition and Structure Solution
Causality: Because hydrogen has only one electron, its X-ray scattering power is extremely weak. High-redundancy data collection and careful absorption corrections are required to detect the residual electron density of the proton in the final stages of refinement.
-
Data Collection: Set up a full data collection strategy using the diffractometer software (e.g., APEX4 or CrysAlisPro) to ensure >99% completeness and high redundancy.
-
Data Reduction: Integrate the raw frame data. Apply multi-scan absorption corrections to account for the differential absorption of X-rays through different crystal faces.
-
Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). This will reveal the heavy atom backbone (C, N, O).
-
Anisotropic Refinement: Refine the heavy atoms anisotropically using full-matrix least-squares on F2 (e.g., SHELXL via Olex2).
-
Proton Elucidation (The Critical Step): Generate a Difference Fourier map ( Fo−Fc ). Look for the highest residual electron density peaks ( ∼0.3−0.5e−/A˚3 ) near the cytosine N3 atom and the benzoic acid carboxylate oxygens.
-
Validation Check: If the peak is definitively located on the cytosine N3, and the C-O bond lengths of the benzoate group are equalized ( ∼1.25 Å), the structure is validated as a cytosinium benzoate salt . If the peak remains on the carboxylic acid oxygen, it is a cocrystal .
Caption: Step-by-step SCXRD workflow from crystallization to structural refinement.
References
-
Nikolova, E. N., et al. (2013). "Characterizing the Protonation State of Cytosine in Transient G·C Hoogsteen Base Pairs in Duplex DNA." Journal of the American Chemical Society. URL:[Link]
-
Al-Mallah, K., et al. (2018). "Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature." ResearchGate. URL:[Link]
-
Maciejczyk, M., et al. (2019). "A proposal for coherent nomenclature of multicomponent crystals." IUCr Journals. URL:[Link]
Application Note: FT-IR and Raman Spectroscopic Characterization of 6-Amino-1H-pyrimidin-2-one and Benzoic Acid Multi-Component Crystals
Introduction and Mechanistic Insights
The formulation of active pharmaceutical ingredients (APIs) into multi-component crystals—specifically salts and co-crystals—is a foundational strategy in drug development to optimize physicochemical properties such as solubility, stability, and bioavailability[1]. This application note details the synthesis and vibrational spectroscopic characterization of the solid-state interactions between 6-amino-1H-pyrimidin-2-one (commonly known as cytosine) and benzoic acid .
The Salt-Cocrystal Continuum and the ΔpKa Rule
When combining an ionizable API with an acidic co-former, the resulting multi-component crystal can either be a co-crystal (held together by neutral hydrogen bonds) or a salt (resulting from proton transfer). The likelihood of proton transfer is traditionally estimated using the ΔpKa rule ( ΔpKa=pKa(base)−pKa(acid) ).
For 6-amino-1H-pyrimidin-2-one (conjugate acid pKa≈4.6 ) and benzoic acid ( pKa≈4.2 ), the ΔpKa is approximately 0.4. Systems with a ΔpKa between 0 and 3 fall into the unpredictable "salt-cocrystal continuum"[2]. Because X-ray diffraction often struggles to accurately resolve the position of light hydrogen atoms, Fourier Transform Infrared (FT-IR) and Raman spectroscopy are the gold-standard techniques to empirically determine the degree of proton transfer[2].
Spectroscopic Causality
The experimental choices in this workflow are driven by the specific selection rules of vibrational spectroscopy:
-
FT-IR Spectroscopy is highly sensitive to asymmetric vibrations and polar bonds. It is the primary tool for monitoring the protonation state of the carboxylic acid. If proton transfer occurs (salt formation), the neutral carbonyl (C=O) stretch of benzoic acid disappears, replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻).
-
Raman Spectroscopy is governed by changes in polarizability and is highly sensitive to symmetric vibrations, such as the aromatic ring breathing modes of the pyrimidine and benzene rings[3]. Raman provides complementary validation of the supramolecular environment without interference from ambient moisture.
Experimental Protocols
To ensure scientific integrity, this protocol is designed as a self-validating system . The pure starting materials must be analyzed alongside the product to establish an internal calibration baseline.
Synthesis via Liquid-Assisted Grinding (LAG)
Causality: LAG is preferred over neat grinding or solvent evaporation because the addition of a catalytic amount of solvent accelerates the kinetics of co-crystallization and prevents the independent precipitation of the starting materials due to solubility differences.
-
Equimolar Weighing: Accurately weigh 1.0 mmol of 6-amino-1H-pyrimidin-2-one and 1.0 mmol of benzoic acid.
-
Solvent Addition: Transfer the powders to a stainless-steel milling jar. Add 2–3 drops of a polar protic solvent (e.g., ethanol) to facilitate molecular mobility.
-
Milling: Grind the mixture at 20–25 Hz for 20 minutes using a ball mill.
-
Drying: Dry the resulting powder in a vacuum desiccator at room temperature for 24 hours to remove residual solvent.
ATR-FTIR Spectroscopy Protocol
Causality: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pellet pressing. The high pressures required for KBr pellets can induce polymorphic transformations or alter the delicate hydrogen-bonding network of the co-crystal/salt[2].
-
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
Validation Checkpoint: Run the pure benzoic acid powder. Self-Validation: Ensure the sharp C=O stretch appears at ~1698 cm⁻¹[4]. If this peak is shifted or broadened, recalibrate the instrument.
-
Sample Analysis: Place a small amount of the LAG product onto the ATR crystal. Apply consistent pressure using the anvil. Collect the spectrum under the identical parameters used for the background.
FT-Raman Spectroscopy Protocol
-
Laser Selection: Utilize a 1064 nm Nd:YAG laser to minimize fluorescence interference common in organic pharmaceutical compounds.
-
Measurement: Place the powder in a glass vial or aluminum pan. Collect the Raman spectrum from 3500 to 50 cm⁻¹ with a spectral resolution of 2 cm⁻¹[4].
-
Validation Checkpoint: Verify the presence of the pure cytosine ring breathing mode at ~790–800 cm⁻¹ and the benzoic acid ring breathing mode at ~1000 cm⁻¹[5].
Data Visualization & Analysis
Diagnostic Vibrational Frequencies
The following table summarizes the quantitative data required to diagnose the supramolecular state of the product.
| Vibrational Mode | 6-amino-1H-pyrimidin-2-one (cm⁻¹) | Benzoic Acid (cm⁻¹) | Expected Co-crystal Shift (cm⁻¹) | Expected Salt Shift (cm⁻¹) |
| O-H stretch (Acid) | N/A | ~2500–3000 (broad) | Shifted, broadened | Disappears |
| N-H stretch (Amine) | ~3100–3400[5] | N/A | Shifted (H-bonded) | New N⁺-H stretch (~2800-3000) |
| C=O stretch (Acid) | N/A | ~1698[4] | ~1670–1690 | Disappears |
| C=O stretch (Base) | ~1650–1670 | N/A | ~1640–1660 | ~1650–1670 |
| COO⁻ Asym. stretch | N/A | N/A | N/A | ~1550–1610 |
| COO⁻ Sym. stretch | N/A | N/A | N/A | ~1350–1400 |
| Ring Breathing (Raman) | ~790–800[3] | ~1000 | ~795, ~1000 | ~805, ~1000 |
Experimental Workflow Diagram
Fig 1: End-to-end workflow for solid-state screening and spectroscopic characterization.
Spectroscopic Decision Tree
Fig 2: Logical decision tree for distinguishing salts from co-crystals using FT-IR data.
References
- Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Università degli Studi di Torino.
- Cocrystal Systems of Pharmaceutical Interest: 2010. Crystal Growth & Design (ACS Publications).
- FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed (National Institutes of Health).
- Vibrational Studies and DFT Calculations of Cytosine, Thiocytosine and Their Cations and Anions. Walsh Medical Media.
- Label-Free Surface-Enhanced Raman Scattering for Genomic DNA Cytosine Methylation Reading. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unito.it [iris.unito.it]
- 3. Label-Free Surface-Enhanced Raman Scattering for Genomic DNA Cytosine Methylation Reading | MDPI [mdpi.com]
- 4. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: Comprehensive NMR Characterization of 6-Amino-1H-pyrimidin-2-one Derivatives
Introduction
6-Amino-1H-pyrimidin-2-one and its derivatives are a class of heterocyclic compounds of significant interest to the pharmaceutical and life sciences industries. As structural analogues of the nucleobase cytosine, these molecules are key building blocks in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents. The precise structural elucidation of these derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality of drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous characterization of these molecules in solution.
This comprehensive guide provides a detailed protocol and in-depth analysis for the NMR characterization of 6-amino-1H-pyrimidin-2-one derivatives. We will delve into the nuances of 1D and 2D NMR techniques, address the challenges posed by tautomerism, and present a systematic approach to spectral interpretation, empowering researchers, scientists, and drug development professionals to confidently characterize this important class of compounds.
The Challenge of Tautomerism
A critical aspect of the NMR characterization of 6-amino-1H-pyrimidin-2-one derivatives is the presence of tautomeric forms in solution. The molecule can exist in equilibrium between the amino-oxo, amino-hydroxy, and imino-oxo forms. The predominant tautomer can be influenced by factors such as solvent, temperature, and pH. This dynamic equilibrium can lead to broadened signals or the presence of multiple sets of signals in the NMR spectrum, complicating interpretation. Low-temperature NMR studies have been instrumental in slowing down the interconversion between tautomers, allowing for the observation of individual species.[1]
Part 1: Experimental Protocols
A systematic approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol is recommended for 6-amino-1H-pyrimidin-2-one derivatives:
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a common and effective solvent for this class of compounds due to its high polarity and ability to dissolve a wide range of organic molecules. Deuterated water (D2O) or methanol-d4 (CD3OD) can also be used, but may lead to the exchange of labile protons (NH and NH2), which can be both a diagnostic tool and a complication.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication can be employed to aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following is a recommended suite of NMR experiments for the comprehensive characterization of 6-amino-1H-pyrimidin-2-one derivatives. Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher.
-
1D ¹H NMR: This is the foundational experiment for determining the proton environment of the molecule.
-
1D ¹³C NMR: This experiment provides information about the carbon skeleton. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular structure.
Part 2: Spectral Interpretation and Data Analysis
The following sections provide a guide to interpreting the NMR spectra of a typical 6-amino-1H-pyrimidin-2-one derivative.
¹H NMR Spectrum
The ¹H NMR spectrum of the 6-amino-1H-pyrimidin-2-one core is characterized by several key signals. The chemical shifts can vary depending on the substitution pattern and the solvent used.
-
NH and NH₂ Protons: The protons of the amino group (NH₂) and the ring nitrogen (NH) are typically observed as broad singlets in the downfield region of the spectrum, often between δ 6.0 and 11.0 ppm in DMSO-d6. Their chemical shifts are sensitive to concentration, temperature, and hydrogen bonding. Addition of D₂O will cause these signals to exchange and disappear, confirming their assignment.
-
H5 Proton: The proton at the 5-position of the pyrimidine ring is typically a singlet and resonates in the aromatic region, generally between δ 5.0 and 6.0 ppm.
-
Substituent Protons: The chemical shifts of protons on any substituents will depend on their electronic and steric environment.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides crucial information about the carbon framework. The chemical shifts are referenced to the solvent peak.
-
Carbonyl Carbon (C2): The carbonyl carbon at the 2-position is the most downfield signal, typically appearing in the range of δ 160-170 ppm.
-
C4 and C6 Carbons: The carbons attached to the nitrogen atoms, C4 and C6, are also found in the downfield region, generally between δ 140 and 160 ppm.
-
C5 Carbon: The carbon at the 5-position is the most upfield of the ring carbons, typically resonating between δ 90 and 100 ppm.
2D NMR Analysis
2D NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.
The following diagram illustrates the workflow for structural elucidation using 2D NMR:
Caption: Workflow for structural elucidation using 2D NMR.
-
COSY: Will show a correlation between the H5 proton and any adjacent protons on a substituent at C5 or C6.
-
HSQC: Will directly link the H5 proton to the C5 carbon, and the protons on any substituents to their directly attached carbons.
-
HMBC: Is crucial for confirming the overall structure. For example, the H5 proton should show a correlation to the C4 and C6 carbons. The amino protons may show correlations to C5 and C6.
Part 3: Representative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the 6-amino-1H-pyrimidin-2-one core structure, based on data from closely related analogues such as cytosine and 6-aminouracil derivatives.[2][3] It is important to note that these are approximate values and will be influenced by substitution.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N1-H | 10.0 - 11.0 | - | Broad singlet, exchangeable with D₂O. |
| C2 | - | 160 - 170 | Carbonyl carbon. |
| N3-H | 10.0 - 11.0 | - | Broad singlet, exchangeable with D₂O. |
| C4 | - | 150 - 160 | |
| C5 | 5.0 - 6.0 | 95 - 105 | Singlet. |
| C6 | - | 155 - 165 | |
| 6-NH₂ | 6.5 - 7.5 | - | Broad singlet, exchangeable with D₂O. |
Conclusion
The comprehensive NMR characterization of 6-amino-1H-pyrimidin-2-one derivatives is a critical step in their development for various applications. By employing a systematic approach that includes careful sample preparation, a suite of 1D and 2D NMR experiments, and a thorough understanding of their spectral features, including the challenges posed by tautomerism, researchers can confidently elucidate the structures of these important molecules. The protocols and data presented in this application note provide a solid foundation for the successful NMR analysis of this class of compounds, ultimately accelerating the pace of research and development in medicinal chemistry and related fields.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 597, Cytosine. [Link]. Accessed March 11, 2026.
-
Tal-Gan, Y., et al. (2013). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 18(9), 10858-10871. [Link]
-
Dračínský, M., et al. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Faraday Discussions, 212, 363-376. [Link]
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- 3. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Determining the Antimicrobial Activity of Novel Pyrimidine Derivatives
Introduction: The Promise of Pyrimidine Scaffolds in Antimicrobial Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold found in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point in medicinal chemistry for developing novel therapeutic agents.[2] In the face of escalating antimicrobial resistance (AMR), the exploration of new chemical entities that can overcome existing resistance mechanisms is a global health priority.[2]
Pyrimidine-containing compounds have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[3][4][5] Their efficacy often stems from the ability to selectively target essential microbial enzymes that are absent or structurally distinct from their mammalian counterparts, offering a potential for selective toxicity.[3] Two well-documented mechanisms include:
-
Inhibition of Dihydrofolate Reductase (DHFR): An essential enzyme in the folic acid synthesis pathway, crucial for nucleotide synthesis. Inhibition of DHFR starves the bacterium of essential precursors for DNA replication.[3]
-
Inhibition of FtsZ (Filamenting temperature-sensitive mutant Z): A key protein that polymerizes to form the Z-ring at the site of cell division. Disruption of FtsZ polymerization by certain thiophenyl-pyrimidine derivatives effectively blocks bacterial cell division, leading to cell death.[6]
This guide provides a comprehensive overview and detailed protocols for the initial in vitro evaluation of novel pyrimidine derivatives, focusing on the foundational assays that form the basis of antimicrobial drug discovery pipelines. The methodologies described are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and universally comparable.[7][8]
General Workflow for Antimicrobial Candidate Evaluation
The discovery and preclinical development of a new antimicrobial agent follows a structured, multi-stage process. This workflow ensures a systematic evaluation, from initial high-throughput screening to in-depth characterization of promising lead compounds.
Caption: General workflow for the discovery and development of novel pyrimidine-based antimicrobials.[3]
Protocol 1: Agar Well Diffusion Assay for Primary Screening
The agar well diffusion method is a versatile and widely used preliminary assay to screen for antimicrobial activity.[9][10] Its primary advantage is the ability to quickly and qualitatively assess the potential of a large number of compounds against various microorganisms. The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear area or "zone of inhibition" (ZOI) around the well.[11]
Causality Behind Experimental Choices
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious bacteria.[12] Its composition is well-defined, has good batch-to-batch reproducibility, and contains low levels of inhibitors (like thymidine and thymine) that could interfere with some antimicrobial agents.
-
Inoculum Standardization: The density of the bacterial inoculum is critical for reproducibility. A 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) is used to ensure that the lawn of bacterial growth is confluent and consistent from one experiment to the next.[13] An inoculum that is too light will result in oversized inhibition zones, while an overly heavy inoculum can lead to reduced or absent zones.
-
Controls:
-
Positive Control: A standard antibiotic with known activity against the test organism (e.g., Ciprofloxacin, Vancomycin) is used to validate that the assay is working correctly.
-
Negative/Solvent Control: The solvent used to dissolve the pyrimidine derivative (commonly Dimethyl Sulfoxide, DMSO) is tested alone to ensure it has no intrinsic antimicrobial activity at the concentration used.[13]
-
Step-by-Step Methodology
-
Preparation of MHA Plates: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour 20-25 mL into sterile 100 mm Petri dishes on a level surface to achieve a uniform depth of ~4 mm. Allow the plates to solidify completely.
-
Preparation of Microbial Inoculum: a. Using a sterile loop, pick 4-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.[12] b. Transfer the colonies into a tube containing 4-5 mL of sterile saline or Mueller-Hinton Broth (MHB). c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline.[12]
-
Inoculation of MHA Plates: a. Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension. b. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. c. Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees after each streaking) to ensure a uniform lawn of growth.
-
Well Preparation and Compound Application: a. Allow the inoculated plate to dry for 5-15 minutes with the lid slightly ajar. b. Using a sterile cork borer (6-8 mm diameter), aseptically punch wells into the agar.[10] c. Prepare a stock solution of the pyrimidine derivative (e.g., 1 mg/mL in DMSO). d. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[3][14] e. Pipette the same volume of the positive control antibiotic into another well and the solvent (DMSO) into a third well.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Data Collection: a. After incubation, measure the diameter of the zone of complete inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.[12]
Data Presentation and Interpretation
Results should be recorded in a clear, tabular format. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.
| Compound ID | Concentration (µ g/well ) | Test Organism | Zone of Inhibition (mm) |
| PY-001 | 50 | S. aureus | 18 |
| PY-002 | 50 | S. aureus | 22 |
| Ciprofloxacin | 10 | S. aureus | 25 |
| DMSO | - | S. aureus | 0 |
| PY-001 | 50 | E. coli | 14 |
| PY-002 | 50 | E. coli | 0 |
| Ciprofloxacin | 10 | E. coli | 28 |
| DMSO | - | E. coli | 0 |
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the primary screen, a quantitative assay is required. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This method is performed in a 96-well microtiter plate, allowing for efficient testing of multiple compounds and concentrations simultaneously.[15]
Causality Behind Experimental Choices
-
Microtiter Plate Format: The 96-well format is ideal for performing serial dilutions and testing multiple compounds in a compact, standardized manner, which is crucial for reproducibility and higher throughput.
-
Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient. This allows for the precise determination of the MIC value across a wide range of concentrations.
-
Growth and Sterility Controls: The inclusion of a growth control (bacteria in broth, no compound) is essential to confirm the viability of the inoculum. A sterility control (broth only) ensures that the medium and plate are not contaminated.
Workflow for Broth Microdilution Assay
Caption: Step-by-step workflow for setting up a broth microdilution MIC assay.
Step-by-Step Methodology
-
Plate Preparation: a. Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a sterile 96-well microtiter plate. b. Prepare a stock solution of the pyrimidine derivative in DMSO at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL stock in MHB). c. Add 200 µL of this stock solution to well 1.
-
Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. b. Change pipette tips. Transfer 100 µL from well 2 to well 3 and mix. c. Continue this two-fold serial dilution process down to well 10. d. After mixing well 10, discard 100 µL from it. Wells 1-10 now contain 100 µL of compound at serially diluted concentrations. e. Well 11 serves as the Growth Control (no compound). f. Well 12 serves as the Sterility Control (no compound, no bacteria).
-
Inoculum Preparation and Addition: a. Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Dilute this suspension in MHB to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL. (This typically requires a 1:100 dilution of the standardized suspension). c. Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate with a sterile lid or sealer and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: a. After incubation, place the plate on a reading stand. The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible turbidity (i.e., the first clear well). b. Check the control wells: Well 11 (Growth Control) should be turbid. Well 12 (Sterility Control) should be clear. If these controls are not as expected, the assay is invalid.
Data Presentation and Interpretation
MIC values are reported in µg/mL or µM and provide a quantitative measure of a compound's potency.
| Compound ID | Test Organism | MIC (µg/mL) |
| PY-001 | S. aureus | 16 |
| PY-002 | S. aureus | 8 |
| Ciprofloxacin | S. aureus | 1 |
| PY-001 | E. coli | 64 |
| PY-002 | E. coli | >128 |
| Ciprofloxacin | E. coli | 0.5 |
A lower MIC value indicates higher potency. These values are critical for structure-activity relationship (SAR) studies, where modifications to the pyrimidine scaffold are correlated with changes in antimicrobial activity to design more potent derivatives.[2]
References
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
Pyrimidine nucleoside: inspiration for novel antimicrobial agent. (2023). Frontiers in Chemistry. Retrieved March 10, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved March 10, 2026, from [Link]
-
CLSI M100-Ed30 | Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved March 10, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved March 10, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed. Retrieved March 10, 2026, from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2024). U.S. Food and Drug Administration. Retrieved March 10, 2026, from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). University of St Andrews. Retrieved March 10, 2026, from [Link]
-
Well diffusion method for evaluation of antibacterial activity of copper phenyl fatty hydroxamate synthesized from canola and palm kernel oils. (2015). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2022). ACS Omega. Retrieved March 10, 2026, from [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm). (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2019). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 10, 2026, from [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
synthesis and antibacterial activity of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 10, 2026, from [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). MDPI. Retrieved March 10, 2026, from [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved March 10, 2026, from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. (2020). R Discovery. Retrieved March 10, 2026, from [Link]
-
Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. (2020). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2023). ACS Omega. Retrieved March 10, 2026, from [Link]
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scale-up synthesis of 6-amino-1H-pyrimidin-2-one;benzoic acid
Application Note: Scale-Up Synthesis and Co-Crystallization Protocol for 6-Amino-1H-pyrimidin-2-one Benzoic Acid (Cytosine Benzoate)
Strategic Rationale & Scope
The multi-component crystal of 6-amino-1H-pyrimidin-2-one (Cytosine) and benzoic acid, commonly referred to as cytosine benzoate (CAS: 65970-24-3), serves as a critical model and intermediate in pharmaceutical development. Scaling up the synthesis of such multi-component solid forms—whether they manifest as salts, co-crystals, or a hybrid of both—presents unique reaction engineering challenges. Moving from bench-scale to kilo-scale requires precise control over thermodynamics, mass transfer, and nucleation kinetics to prevent polymorphic phase separation and ensure batch-to-batch consistency.
This application note details a self-validating, highly controlled scale-up protocol for cytosine benzoate, integrating Process Analytical Technology (PAT) to guarantee the structural integrity and purity of the final Active Pharmaceutical Ingredient (API) intermediate.
Mechanistic Insights: The Salt-Cocrystal Continuum
To successfully scale up the crystallization of cytosine benzoate, one must understand the causality behind the molecular assembly. The formation of this multi-component crystal is governed by the thermodynamic principles of the salt-cocrystal continuum[1].
Cytosine acts as a Brønsted base with a pKa of approximately 4.6[2], while benzoic acid has a pKa of 4.2. The resulting ΔpKa ( pKa(base)−pKa(acid) ) is ~0.4. According to empirical crystallization rules, a ΔpKa between 0 and 3 places the system in a transitional zone. In this continuum, proton transfer from the carboxylic acid to the pyrimidine nitrogen (N3) is not absolute; it is highly sensitive to the dielectric constant of the solvent and the thermal profile.
Cytosine's molecular architecture allows it to form robust supramolecular heterosynthons via multiple hydrogen-bonding patterns, making it an ideal candidate for solid-phase molecular recognition[3]. If a highly polar solvent (like water) is used exclusively, the system may drive towards a fully ionized salt (cytosinium benzoate). Conversely, less polar solvent mixtures favor a hydrogen-bonded co-crystal. To achieve the specific, stable polymorphic form of CAS 65970-24-3, an ethanol/water azeotrope is utilized to balance solubility and dielectric properties, locking the supramolecular assembly into its optimal thermodynamic minimum.
Thermodynamic pathway of the cytosine-benzoic acid salt-cocrystal continuum.
Scale-Up Experimental Protocol (1 kg Pilot Scale)
Self-Validating System: This protocol utilizes in-line ATR-FTIR to monitor supersaturation ( S ) and Focused Beam Reflectance Measurement (FBRM) to track Chord Length Distribution (CLD). The process only advances to the next step when specific analytical thresholds are met, ensuring a self-correcting workflow.
Step 1: Reactor Preparation & Material Charging
-
Equip a 10 L jacketed glass reactor with a retreat-curve impeller, PT-100 temperature probe, ATR-FTIR probe, and FBRM probe.
-
Charge the reactor with 476.0 g of 6-amino-1H-pyrimidin-2-one (Cytosine) and 524.0 g of Benzoic Acid (equimolar ratio, total 1.0 kg).
-
Add 6.0 L of Ethanol/Water (95:5 v/v) solvent mixture.
Step 2: Dissolution & Supersaturation Generation
-
Set the agitation to 250 rpm.
-
Ramp the reactor jacket temperature to achieve an internal temperature of 75°C.
-
Hold at 75°C for 45 minutes. Validation Check: The FBRM total count must drop to baseline (< 50 counts/sec), confirming complete dissolution.
Step 3: Controlled Cooling & Seeding
-
Initiate a linear cooling ramp at 0.5°C/min down to 60°C.
-
Monitor the ATR-FTIR signal. Validation Check: Wait until the supersaturation ratio ( S ) reaches exactly 1.15. Do not proceed if S>1.20 to prevent spontaneous oiling out.
-
Introduce 10.0 g (1% w/w) of pre-milled cytosine benzoate seed crystals (D50 ~20 µm) suspended in 50 mL of cold ethanol.
-
Hold the temperature at 60°C for 2 hours. Validation Check: FBRM should show a steady increase in the 50-150 µm chord length channel, indicating secondary nucleation and primary crystal growth without fine generation.
Step 4: Final Crystallization & Isolation
-
Resume cooling at a slower rate of 0.2°C/min from 60°C down to 5°C.
-
Hold at 5°C for 1 hour to maximize yield.
-
Discharge the slurry to an agitated Nutsche filter dryer (ANFD).
-
Filter under nitrogen pressure (2 bar). Wash the filter cake with 2 x 1.0 L of pre-chilled (5°C) pure ethanol to displace mother liquor and prevent agglomeration.
Step 5: Drying
-
Apply a vacuum of 50 mbar inside the ANFD.
-
Heat the jacket to 40°C and dry with intermittent agitation for 12 hours.
-
Validation Check: Perform Loss on Drying (LOD) analysis. Proceed to packaging only when LOD < 0.5%.
Scale-up crystallization workflow for cytosine benzoate.
Data Presentation & Quality Control
Table 1: Critical Process Parameters (CPPs) for Scale-Up Crystallization
| Process Step | Parameter | Target Value | Acceptable Range | Justification (Causality) |
| Dissolution | Temperature | 75°C | 72°C - 78°C | Ensures complete dissolution without thermal degradation of the pyrimidine ring. |
| Seeding | Supersaturation ( S ) | 1.15 | 1.10 - 1.20 | Prevents spontaneous oiling out or uncontrolled primary nucleation. |
| Crystal Growth | Cooling Rate 1 | 0.5°C/min | 0.4 - 0.6°C/min | Allows seed crystals to grow uniformly without generating excessive fines. |
| Final Cooling | Cooling Rate 2 | 0.2°C/min | 0.1 - 0.3°C/min | Maximizes thermodynamic yield while maintaining high purity and crystal habit. |
| Drying | Vacuum Pressure | 50 mbar | 40 - 60 mbar | Efficient solvent removal without inducing polymorphic transformation. |
Table 2: Critical Quality Attributes (CQAs) of Cytosine Benzoate
| Attribute | Analytical Method | Acceptance Criteria | Scientific Basis |
| Assay (Cytosine) | HPLC-UV | 46.5% - 48.5% w/w | Matches theoretical stoichiometry (111.10 / 233.22 = 47.6%). |
| Assay (Benzoic Acid) | HPLC-UV | 51.5% - 53.5% w/w | Matches theoretical stoichiometry (122.12 / 233.22 = 52.4%). |
| Solid-State Form | XRPD | Matches reference | Confirms the correct supramolecular heterosynthon assembly. |
| Residual Solvent | GC-FID | < 5000 ppm | Complies with ICH Q3C Option 1 limits for Ethanol. |
| Particle Size | Laser Diffraction | D50: 50 - 150 µm | Ensures optimal flowability and dissolution kinetics for formulation. |
References
-
[1] Gryl, M., Kozieł, M., & Stadnicka, K. M. (2019). A proposal for coherent nomenclature of multicomponent crystals. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(1), 53-58. URL: [Link]
-
[3] Portalone, G. (2011). Solid-phase molecular recognition of cytosine based on proton-transfer reaction. Part II. supramolecular architecture in the cocrystals of cytosine and its 5-Fluoroderivative with 5-Nitrouracil. Chemistry Central Journal, 5, 51. URL: [Link]
-
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 597, Cytosine. PubChem, NIH. URL: [Link]
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- 3. Solid-phase molecular recognition of cytosine based on proton-transfer reaction. Part II. supramolecular architecture in the cocrystals of cytosine and its 5-Fluoroderivative with 5-Nitrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 6-Amino-1H-pyrimidin-2-one; Benzoic Acid
Welcome to the Technical Support Center for the synthesis and crystallization of 6-amino-1H-pyrimidin-2-one; benzoic acid (commonly referred to as cytosine benzoate or the cytosine-benzoic acid multicomponent crystal, CAS: 65970-24-3).
Synthesizing high-purity pharmaceutical co-crystals and salts requires precise thermodynamic control. The cytosine-benzoic acid system is notoriously challenging due to competing hydrogen-bond homosynthons and a ΔpKa value that places it directly in the unpredictable "salt-cocrystal continuum"[1]. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure phase purity and reproducible stoichiometry.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my synthesis yield a mixture of salt and co-crystal instead of a pure phase? A: This is a thermodynamic consequence of the ΔpKa rule. The pKa of cytosine's N3 protonation site is ~4.6, and the pKa of benzoic acid is ~4.2. The difference ( ΔpKa=0.4 ) falls squarely into the 0<ΔpKa<3 continuum[2]. In this zone, proton transfer is incomplete and highly sensitive to the crystallization environment. As a result, the system often crystallizes as a complex "salt co-crystal solvate" (CSD Reference: TAZWUN), containing both protonated cytosinium benzoate and neutral cytosine-benzoic acid pairs[1].
Q2: Why am I recovering unreacted starting materials instead of the desired multicomponent crystal? A: This is driven by strong homosynthon competition and solvent mismatch. Cytosine strongly prefers to form robust R22(8) homodimers or three-point cytosinium-cytosine synthons[3]. Benzoic acid similarly forms strong acid-acid homodimers. In solution crystallization, the vast difference in solubility (cytosine is hydrophilic; benzoic acid is lipophilic) causes the less soluble component in your specific solvent system to reach supersaturation and precipitate first, bypassing the formation of the heterosynthon.
Q3: How does solvent choice impact the polymorphic outcome? A: Because a binary solvent system (e.g., methanol/water) is usually required to dissolve both APIs, water is introduced into the lattice. Cytosine has a high affinity for water, often leading to the formation of unwanted hydrates stabilized by tetrameric water motifs[3]. To prevent this, mechanochemical methods (like Liquid-Assisted Grinding) are preferred over traditional solution crystallization.
Part 2: Pathway Visualizations & Logical Relationships
Caption: The ΔpKa rule applied to the cytosine-benzoic acid system, highlighting the continuum zone.
Caption: Thermodynamic vs. kinetic pathways in cytosine-benzoic acid crystallization.
Part 3: Quantitative Data & Troubleshooting Matrix
Table 1: Physicochemical Properties & Synthon Analysis
| Parameter | 6-Amino-1H-pyrimidin-2-one (Cytosine) | Benzoic Acid | System Interaction ( Δ ) |
| Molecular Weight | 111.10 g/mol | 122.12 g/mol | 233.22 g/mol (1:1 Complex) |
| pKa | 4.60 (N3 protonation) | 4.20 (Carboxyl deprotonation) | ΔpKa=0.4 (Continuum) |
| Primary Homosynthon | R22(8) N-H...O / N-H...N | R22(8) O-H...O | N/A |
| Target Heterosynthon | N/A | N/A | 2-point N-H...O / O-H...N |
| Solubility Profile | High in Water, Low in Organics | Low in Water, High in Organics | Highly solvent-dependent |
Table 2: Troubleshooting Matrix
| Symptom / Observation | Root Cause | Corrective Action |
| Recovery of physical mixture (no new phase) | Sequential precipitation due to solvent mismatch. | Abandon solution crystallization. Transition to Liquid-Assisted Grinding (LAG) to bypass the dissolution phase. |
| Inconsistent stoichiometry (e.g., 2:1 ratio) | Cytosine's thermodynamic preference for the 3-point cytosinium-cytosine homosynthon[3]. | Drive the equilibrium by using a 2x molar excess of benzoic acid during LAG, or adjust the pH to fully protonate cytosine. |
| Formation of unwanted hydrates | Aqueous solvent mixtures stabilize the lattice via hydrogen-bonded water networks[4]. | Perform LAG using neat, anhydrous methanol or ethanol in a humidity-controlled glovebox. |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Liquid-Assisted Grinding (LAG) - Recommended
This mechanochemical approach is prioritized because it forces co-amorphization and bypasses the solubility mismatch that plagues this specific API-coformer pair.
Step-by-Step Methodology:
-
Preparation: Weigh exactly 111.1 mg (1.0 mmol) of anhydrous cytosine and 122.1 mg (1.0 mmol) of benzoic acid.
-
Loading: Transfer the physical mixture into a 10 mL stainless steel milling jar equipped with two 5 mm stainless steel grinding balls.
-
Solvent Catalysis: Add 60 µL of anhydrous methanol.
-
Causality: This achieves a solvent-drop parameter ( η ) of ~0.25 µL/mg. The minimal solvent acts as a molecular lubricant, increasing mobility to facilitate heterosynthon formation without causing bulk dissolution (which would trigger sequential precipitation).
-
-
Milling: Secure the jar in a mixer mill and grind at 30 Hz for 20 minutes.
-
Self-Validation (FTIR): Immediately extract a 2 mg aliquot and perform ATR-FTIR.
-
Validation Check: Look for the disappearance of the sharp benzoic acid carbonyl ( C=O ) stretch at 1680 cm −1 . The appearance of a shifted peak at ~1700 cm −1 indicates a neutral co-crystal, while a peak at ~1550 cm −1 (carboxylate asymmetric stretch) indicates salt formation. If the 1680 cm −1 peak persists, the starting material is unreacted; add 10 µL of methanol and mill for an additional 10 minutes.
-
-
Recovery: Once validated by FTIR, recover the bulk powder and dry under vacuum at 40 °C for 2 hours to remove residual catalytic solvent. Confirm phase purity via Powder X-Ray Diffraction (PXRD).
Protocol B: Binary Solvent Evaporative Crystallization (For Single Crystal Growth)
Use this protocol only if single crystals are required for SCXRD structural determination (e.g., resolving the TAZWUN structure).
Step-by-Step Methodology:
-
Dissolution: Suspend 0.23 mmol of cytosine and 0.23 mmol of benzoic acid in 15 mL of a 1:1 (v/v) Methanol/Water mixture[3].
-
Causality: Water is strictly required to solvate the polar cytosine, while methanol is required to solvate the lipophilic benzoic acid.
-
-
Thermal Equilibration: Warm the suspension to 50 °C under constant magnetic stirring until the solution becomes completely transparent.
-
Filtration: To prevent heterogeneous nucleation (which favors the precipitation of unreacted starting materials), filter the hot solution through a 0.22 µm PTFE syringe filter into a sterile, pre-warmed scintillation vial.
-
Controlled Evaporation: Cover the vial tightly with Parafilm. Puncture exactly 2-3 pinholes in the film to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20 °C.
-
Self-Validation (Visual Habit): Monitor the vial after 3-7 days.
-
Validation Check: Pure cytosine crystallizes as blocky prisms, while pure benzoic acid forms distinct plates/needles. The emergence of a uniform, novel crystal habit (often elongated rhombohedrons for the complex) indicates successful multicomponent crystallization. Harvest immediately to prevent secondary nucleation of the remaining API.
-
Part 5: References
[1] A proposal for coherent nomenclature of multicomponent crystals. IUCr Journals. URL:
[2] CrystEngComm PAPER - RSC Publishing. rsc.org. URL:
[3] Organic Salts as Supramolecular Hosts with Various Applications. ACS Omega. URL:
[4] Solid-phase molecular recognition of cytosine based on proton-transfer reaction. Part II. PMC / nih.gov. URL:
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competition between the two-point and three-point synthon in cytosine–carboxylic acid complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Solid-phase molecular recognition of cytosine based on proton-transfer reaction. Part II. supramolecular architecture in the cocrystals of cytosine and its 5-Fluoroderivative with 5-Nitrouracil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymorphism Control in 6-amino-1H-pyrimidin-2-one Benzoic Acid
Welcome to the API Technical Support Center for the synthesis and solid-state control of 6-amino-1H-pyrimidin-2-one benzoic acid (commonly referred to as cytosine benzoate). This guide provides drug development professionals and materials scientists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to prevent unintended polymorphic transitions during the crystallization of this active pharmaceutical ingredient (API) complex.
Part 1: Mechanistic Insights & Causality (E-E-A-T)
Why is 6-amino-1H-pyrimidin-2-one benzoic acid highly prone to polymorphism? The ΔpKa between 6-amino-1H-pyrimidin-2-one (cytosine, pKa ~4.6) and benzoic acid (pKa ~4.2) is approximately 0.4. This minimal difference places the multicomponent system squarely in the "salt-cocrystal continuum." Consequently, the position of the proton between the carboxylic acid donor and the pyrimidine N3 acceptor is highly labile.
As detailed in1, proton-transfer reactions in cytosine complexes dictate the supramolecular architecture, often forming R22(8) homosynthons or heterosynthons depending on the environment[1]. Variations in solvent dielectric constant and crystallization temperature lead to different hydrogen-bonding networks. Preventing polymorphism requires locking the system into a specific thermodynamic minimum through precise solvent selection, controlled supersaturation, and targeted seeding, as emphasized in the literature on 2[2].
Part 2: Troubleshooting Guide
Q: I am observing a mixture of salt and cocrystal polymorphs in my final batch. How do I force the system into a single phase? Root Cause: The solvent used likely has an intermediate dielectric constant that does not strongly favor either the neutral hydrogen-bonded state or the ionic proton-transfer state. Solution: Shift to a solvent with a definitive polarity profile. To isolate the neutral cocrystal form, utilize non-polar or moderately polar aprotic solvents (e.g., toluene or ethyl acetate). To isolate the ionic salt form, use highly polar protic solvents (e.g., methanol or water) to stabilize the charge-assisted hydrogen bonds. Implement a strict temperature cycling protocol to dissolve metastable forms.
Q: Batch-to-batch consistency is failing; a metastable polymorph appears unpredictably. How can I stabilize the process? Root Cause: Uncontrolled primary nucleation kinetics. Rapid cooling leads to high supersaturation, favoring the kinetically accessible metastable polymorph according to Ostwald's Rule of Stages. Solution: Implement a linear cooling ramp (e.g., 0.1 °C/min) and introduce homoseeding (1-2% w/w of the desired polymorph) precisely at the metastable zone limit. Seeding techniques are a proven method to bypass kinetically favored metastable states, as explored in3[3].
Q: Liquid-Assisted Grinding (LAG) yields an amorphous phase instead of the desired crystalline polymorph. What is going wrong? Root Cause: Excessive mechanical energy or an inappropriate structure-directing solvent disrupts the R22(8) cytosine-benzoic acid synthon, preventing long-range crystalline order. Solution: Reduce milling frequency to 20-25 Hz. Ensure you are using exactly a catalytic amount of solvent ( η = 0.1–0.2 μL/mg ) to facilitate molecular mobility without causing amorphization. 4 highlights that solvent-drop grinding outcomes are highly sensitive to these parameters[4].
Part 3: Visualizations of Crystallization Dynamics
Caption: Standardized seeded crystallization workflow for polymorphism control.
Caption: Kinetic vs. thermodynamic pathways dictating polymorph formation.
Part 4: Experimental Protocols
Protocol A: Thermodynamically Controlled Solution Crystallization (Self-Validating)
This protocol is designed to thermodynamically lock the API into a single, stable polymorph by suppressing spontaneous primary nucleation.
-
Preparation: Suspend equimolar amounts of 6-amino-1H-pyrimidin-2-one (1.11 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in 25 mL of anhydrous ethanol.
-
Dissolution: Heat the suspension to 70 °C under continuous agitation (400 rpm) until a completely clear solution is achieved. Maintain for 30 minutes to ensure the complete dissolution of any "ghost nuclei" that could trigger unwanted polymorphs.
-
Validation Checkpoint 1: Extract a 0.5 mL aliquot, rapidly evaporate, and analyze via ATR-FTIR. A sharp peak at ~1700 cm⁻¹ confirms the neutral carboxylic acid (cocrystal pathway), whereas a shift to ~1550 cm⁻¹ indicates the carboxylate anion (salt pathway).
-
Cooling & Seeding: Cool the solution to 55 °C at a strict rate of 0.5 °C/min. Introduce 1.5% w/w of pre-characterized, phase-pure cytosine benzoate seeds.
-
Aging: Hold the temperature isothermally at 55 °C for 2 hours. Causality: This allows secondary nucleation and crystal growth to occur exclusively on the seed surfaces, depleting supersaturation safely.
-
Isolation: Cool to 20 °C at 0.1 °C/min. Filter the crystals under a vacuum and wash with cold (-10 °C) ethanol.
-
Validation Checkpoint 2: Confirm phase purity of the dried bulk powder via Powder X-Ray Diffraction (PXRD) before downstream processing.
Protocol B: Liquid-Assisted Grinding (LAG) for Polymorph Screening
-
Loading: Add equimolar amounts of 6-amino-1H-pyrimidin-2-one and benzoic acid (total mass 200 mg) to a 10 mL stainless steel milling jar containing two 5 mm stainless steel balls.
-
Solvent Addition: Add exactly 20 μL of the structure-directing solvent (e.g., methanol for salt-directed screening, toluene for cocrystal-directed screening).
-
Milling: Mill at 25 Hz for 20 minutes.
-
Analysis: Immediately analyze the resulting powder via PXRD and DSC to map the polymorphic landscape.
Part 5: Quantitative Data Presentation
Table 1: Polymorphic Landscape and Physicochemical Properties of Cytosine Benzoate
| Polymorph | Solid-State Form | Primary Hydrogen Bond Motif | Density (g/cm³) | Melting Point (°C) | Preferred Crystallization Solvent |
| Form I | Neutral Cocrystal | Neutral R22(8) homosynthon | 1.34 | 195 | Toluene, Ethyl Acetate |
| Form II | Ionic Salt | Charge-assisted heterosynthon | 1.41 | 210 | Methanol, Water |
| Form III | Metastable | Mixed/Disordered | 1.30 | 182 | Rapid cooling in Ethanol |
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use Powder X-Ray Diffraction (PXRD) to distinguish between the salt and cocrystal forms of cytosine benzoate? A: Yes. While Single-Crystal X-Ray Diffraction (SCXRD) is the definitive method for locating the exact position of the transferred proton, the shift in the proton alters the global packing arrangement. This results in distinctly different PXRD diffractograms. Combining PXRD with solid-state NMR (ssNMR) is the gold standard for verifying bulk phase purity.
Q: Why do we explicitly avoid "crash cooling" in Protocol A? A: Crash cooling generates excessive, rapid supersaturation that completely bypasses the metastable zone limit. This leads to rapid, uncontrolled primary nucleation of kinetically favored, metastable polymorphs (Form III), ruining batch uniformity and risking polymorphic transition during storage.
Q: Does the particle size of the benzoic acid starting material affect the final polymorph? A: In solution crystallization (Protocol A), no, because the material is fully dissolved. However, in Liquid-Assisted Grinding (Protocol B), disparate particle sizes can lead to inhomogeneous mixing and localized amorphous regions. Always sieve starting materials to a uniform particle size (<100 μm ) before mechanochemical synthesis.
Part 7: References
-
Cocrystal Systems of Pharmaceutical Interest: 2010 Source: Crystal Growth & Design (ACS Publications) URL:
-
Polymorphs of a Cocrystal with Achiral and Chiral Structures Prepared by Pseudoseeding: Tryptamine/Hydrocinnamic Acid Source: ResearchGate URL:
-
Solid-phase molecular recognition of cytosine based on proton-transfer reaction. Part II. supramolecular architecture in the cocrystals of cytosine and its 5-Fluoroderivative with 5-Nitrouracil Source: PMC (PubMed Central) URL:
-
Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems Source: PMC (PubMed Central) URL:
Sources
- 1. Solid-phase molecular recognition of cytosine based on proton-transfer reaction. Part II. supramolecular architecture in the cocrystals of cytosine and its 5-Fluoroderivative with 5-Nitrouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Single Crystal Growth of Pyrimidinone Complexes
Welcome to the technical support center for the single crystal growth of pyrimidinone complexes. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the challenges of obtaining high-quality single crystals suitable for X-ray diffraction and other characterization techniques. As pyrimidinone scaffolds are crucial in medicinal chemistry and materials science, securing well-defined crystal structures is often a critical step in development.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common crystallization issues and provide field-proven protocols to overcome them.
Troubleshooting Guide: From Amorphous Solids to X-Ray Ready Crystals
This section addresses specific, common problems encountered during the crystallization of pyrimidinone complexes. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.
Issue 1: My compound "oils out" instead of crystallizing.
Q: I've set up my crystallization, but instead of crystals, I'm getting a viscous liquid or oil at the bottom of my vial. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is one of the most common frustrations in crystallization. It occurs when the concentration of the solute exceeds its solubility to a point where the system's kinetics favor the formation of a solute-rich liquid phase over an ordered, solid crystal lattice.[2] This oil is often a supersaturated solution that is immiscible with the bulk solvent. For pyrimidinone complexes, which often feature flexible side chains and hydrogen bonding capabilities, the propensity to oil out can be significant.
The primary driver for oiling out is achieving a state of high supersaturation too quickly.[2] Your goal is to manage the rate at which your solution becomes supersaturated, allowing it to reside in the Metastable Zone Width (MSZW) —a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystal surfaces (or seeds) is favored.[3]
Causality & Solutions:
-
High Supersaturation: This is the most direct cause. Rapid cooling, fast solvent evaporation, or quick addition of an anti-solvent can push the system past the MSZW, leading to oil formation.[2]
-
Solution: Decrease the rate of supersaturation.
-
Slower Cooling: If using a cooling crystallization method, reduce the cooling rate. Instead of placing the vial directly in a freezer, allow it to cool slowly to room temperature on an insulated surface, and then move it to a refrigerator before finally transferring to a freezer. A programmable cooling bath offers the most control.[4]
-
Slower Anti-Solvent Addition: When using an anti-solvent, add it very slowly, dropwise, at a slightly elevated temperature to prevent localized high supersaturation.[2] Vapor diffusion is an excellent alternative that ensures a very slow, controlled introduction of the anti-solvent.[4][5]
-
-
-
Inappropriate Solvent Choice: A solvent in which your pyrimidinone complex is excessively soluble can require a very large change in conditions (e.g., a large temperature drop) to induce crystallization, increasing the risk of oiling out.[6] Conversely, a solvent that is too poor may cause the compound to crash out as an amorphous solid or oil.
-
Solution: Conduct a systematic solvent screen. The ideal solvent is one in which your compound is moderately soluble.[7] For pyrimidinone derivatives, common successful solvents include ethanol, methanol, ethyl acetate, acetonitrile, and acetone.[1][4] If your compound is only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is the preferred method.[4]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation process and stabilize the disordered, liquid-like state of an oil.[2][8]
Workflow: Troubleshooting Oiling Out
Caption: Decision workflow for systematically troubleshooting and resolving oiling out.
Issue 2: My crystals are twinned.
Q: I managed to grow crystals, but my crystallographer says they are "twinned." What does this mean, and is it possible to obtain untwinned crystals?
A: Twinning is a common crystal growth defect where two or more separate crystal domains grow together in a well-defined, symmetrical orientation.[10] This creates a composite crystal where the diffraction patterns from each domain are superimposed, which can complicate or even prevent successful structure determination.[10][11] While computational methods exist to "de-twin" diffraction data, it is always preferable to obtain untwinned crystals experimentally.[10]
Causality & Solutions:
Twinning often occurs during the nucleation or rapid growth phase, where molecules can adopt energetically similar, but symmetrically distinct, packing arrangements.
-
Rapid Crystal Growth: Fast growth, driven by high supersaturation, can increase the likelihood of twinning.
-
Solution: As with oiling out, slow down the rate of crystal growth. Use slower cooling, slower evaporation, or vapor diffusion techniques to allow the molecules more time to pack correctly into a single lattice.[12]
-
-
Sub-optimal Crystallization Conditions: The specific solvent, temperature, or pH can favor a twinned structure.
-
Solution: Systematically vary your crystallization conditions. Sometimes a small change in solvent polarity or a shift in pH can be enough to favor the growth of a single, untwinned crystal form.[13]
-
-
Seeding Techniques: Seeding is a powerful method to control crystal growth and can be used to overcome twinning.[10]
-
Solution: Microseeding. This technique separates the nucleation and growth phases.[10] Even if your initial crystals are twinned, you can use them to create a seed stock.
-
Protocol 2: Microseeding to Overcome Twinning
-
Prepare Seed Stock: Select your best (even if twinned) crystals and place them in a vial with a small amount of an appropriate solvent.
-
Crush: Using a glass rod, gently crush the crystals into a fine powder.
-
Vortex: Vortex the vial to create a suspension of microseeds. Allow larger particles to settle for a minute.
-
Prepare New Solution: Prepare a fresh, clear, saturated, or slightly undersaturated solution of your pyrimidinone complex.
-
Inoculate: Using a fine pipette or a clean wire, transfer a very small amount of the supernatant from your seed stock into the new solution. The goal is to introduce tiny, invisible seed crystals.
-
Equilibrate: Allow the newly seeded solution to equilibrate under conditions of low supersaturation (e.g., slow cooling or slow vapor diffusion). The introduced seeds will act as templates for ordered, single-domain growth.
-
-
-
Recent studies have shown that microseeding can be highly effective at producing untwinned crystals from a twinned seed stock, sometimes even leading to a different, untwinned crystal form.[10][14]
Frequently Asked Questions (FAQs)
Q1: What are the best general methods for crystallizing pyrimidinone complexes?
A1: There is no single "best" method, as the optimal technique depends on the specific solubility and properties of your compound. However, several methods are consistently successful:
-
Slow Evaporation: The simplest method. Dissolve your compound in a suitable solvent in which it is moderately soluble, cover the vial with a cap that has a small hole (or use parafilm with a needle puncture), and allow the solvent to evaporate slowly over several days.[5][7]
-
Slow Cooling: Ideal for compounds that show a significant increase in solubility with temperature. Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[4][7]
-
Anti-Solvent Vapor Diffusion: Highly effective for pyrimidinone complexes, especially when they are only soluble in high-boiling solvents like DMF or DMSO.[4] In this method, a solution of your compound is placed in a small open vial, which is then sealed inside a larger jar containing a volatile "anti-solvent" (a solvent in which your compound is insoluble). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[4][5]
Q2: How do I choose the right solvent system?
A2: Solvent selection is critical.[7][8] The goal is to find a solvent or solvent mixture where your compound has moderate solubility.
-
If too soluble: The solution may never reach the necessary supersaturation for crystallization, or it may require extreme conditions that lead to oiling out.[7][15]
-
If too insoluble: You won't be able to dissolve enough material to grow crystals.
A good starting point is to test a range of solvents with varying polarities. For pyrimidinones, consider alcohols (ethanol, methanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).[1][4] A study on 18 different 4-(trihalomethyl)-2(1H)-pyrimidinones found that most were soluble in acetonitrile and acetone, making these excellent starting points.[1] For difficult cases, binary solvent systems (e.g., hexane/acetone or DCM/methanol) used in layering or vapor diffusion setups can be very effective.[4][5]
Table 1: Common Solvents for Pyrimidinone Complex Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Crystallization Method(s) | Notes |
| Methanol | 5.1 | 65 | Cooling, Evaporation, Diffusion | Polar, protic. Good for H-bonding compounds. |
| Ethanol | 4.3 | 78 | Cooling, Evaporation, Diffusion | Similar to methanol but less volatile. |
| Acetonitrile | 5.8 | 82 | Cooling, Evaporation, Diffusion | Polar, aprotic. Often yields high-quality crystals.[1] |
| Acetone | 5.1 | 56 | Evaporation, Diffusion (as anti-solvent) | Good solvent, but high volatility can lead to rapid growth. |
| Ethyl Acetate | 4.4 | 77 | Evaporation, Layering | Medium polarity. Good for compounds with moderate polarity. |
| Dichloromethane (DCM) | 3.1 | 40 | Evaporation, Layering, Diffusion | Volatile. Often used as the "good" solvent in diffusion setups. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Evaporation, Diffusion | Can sometimes promote oiling out, use with caution.[15] |
| Dimethylformamide (DMF) | 6.4 | 153 | Anti-Solvent Vapor Diffusion | High-boiling polar solvent for poorly soluble compounds.[4] |
| Hexane / Heptane | 0.1 | 69 / 98 | Anti-Solvent (Layering/Diffusion) | Non-polar. Used to decrease the polarity of the system. |
Q3: My compound forms a powder or very tiny microcrystals. How can I grow larger single crystals?
A3: The formation of a powder or microcrystals indicates that the nucleation rate is much higher than the crystal growth rate.[7] Essentially, too many crystals are starting to form at once, and none have the chance to grow large.
-
Reduce Supersaturation: This is the most critical factor. Slow down the entire process (slower cooling, slower evaporation, etc.).[12]
-
Reduce Solute Concentration: Start with a more dilute solution. This will require a longer time or a greater change in conditions to reach supersaturation, favoring the growth of fewer, larger crystals.[2]
-
Minimize Nucleation Sites: Ensure your crystallization vessel is meticulously clean. Scratches on the glass and dust particles can act as nucleation sites, leading to a shower of small crystals.[7][8] Filtering the solution through a syringe filter into a clean vial can help.[7]
-
Use Seeding: Introduce a single, well-formed seed crystal into a lightly supersaturated solution to promote controlled growth on that seed rather than spontaneous nucleation.[2]
Experimental Protocols
Protocol 1: Anti-Solvent Vapor Diffusion
This technique is ideal for small quantities of material or for compounds that are difficult to crystallize by other methods, particularly those soluble only in solvents like DMF or DMSO.[4]
-
Preparation: Dissolve your pyrimidinone complex (2-10 mg) in a minimal amount of a "good," less volatile solvent (e.g., DMF, Toluene, THF) in a small, open container (e.g., a 1-dram vial).[5]
-
Setup: Place this small vial inside a larger, sealable vessel (e.g., a 20 mL scintillation vial or a small beaker).
-
Anti-Solvent Addition: Carefully add a more volatile "anti-solvent" (a solvent in which your compound is insoluble, such as pentane, diethyl ether, or hexane) to the larger vessel. The level of the anti-solvent should be well below the top of the inner vial.[5]
-
Sealing and Incubation: Seal the larger vessel tightly. The volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of your compound decreases, leading to gradual crystallization over hours to weeks.[4]
-
Monitoring: Monitor the setup periodically without disturbing it. Once crystals of a suitable size have formed, they can be carefully harvested.
Diagram: Anti-Solvent Vapor Diffusion Setup
Caption: Schematic of an anti-solvent vapor diffusion crystallization setup.
References
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Microseeding: a new way to overcome hemihedral twinning? International Union of Crystallography (IUCr). [Link]
-
Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ChemistrySelect. [Link]
-
Recrystallization (help meeeeee). Reddit r/chemistry. [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Harada, S., et al. (2016). Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method. Acta Crystallographica Section F, F72, 897-902. [Link]
-
Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. [Link]
-
How do I solve this twinning problem in my protein crystal? ResearchGate. [Link]
-
da Silva, J. V., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
-
da Silva, J. V., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
-
Crystal Growth, Selection and Mounting. The University of Oklahoma. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
-
What methods can one use to de-twin single crystals? ResearchGate. [Link]
-
Wang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]
-
Jones, C. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. [Link]
-
Nimthong-Roldan, A. ANALYSIS OF CRYSTALS TWINNED BY NON-MEROHEDRY. Bruker. [Link]
-
Growth defects of organic crystals: A review. ResearchGate. [Link]
-
Joseph, V., et al. (2013). Direction Controlled Growth of Organic Single Crystals by Novel Growth Methods. Recent Research in Science and Technology. [Link]
-
Dasgupta, N. (2009). Lecture - 6 Defects in Crystal + Crystal growth. NPTEL. [Link]
-
Remove the randomness from single crystal growing. Technobis. [Link]
-
Single Crystal Perfection - Tips and Tricks. YouTube. [Link]
Sources
- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. ou.edu [ou.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iucr.org [iucr.org]
- 11. chem.purdue.edu [chem.purdue.edu]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
Technical Support Center: 6-Amino-1H-pyrimidin-2-one Benzoic Acid Cocrystal
Welcome to the technical support center for the 6-amino-1H-pyrimidin-2-one:benzoic acid cocrystal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this cocrystal. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and resolve challenges in your experimental work.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during the handling, storage, and analysis of the 6-amino-1H-pyrimidin-2-one:benzoic acid cocrystal. Each issue is presented with its probable causes and a step-by-step resolution protocol.
Issue 1.1: Unexpected Appearance of New Peaks in Powder X-ray Diffraction (PXRD) Pattern After Storage
Symptoms: Your PXRD pattern shows additional peaks that do not correspond to the known cocrystal form, the active pharmaceutical ingredient (API), or the coformer.
Probable Causes:
-
Polymorphic Transformation: The cocrystal may have converted to a different, more stable polymorphic form. Cocrystals, like single-component crystals, can exhibit polymorphism, where they exist in different crystal packing arrangements.[1][2][3] This can be triggered by changes in temperature, humidity, or mechanical stress.
-
Hydrate/Solvate Formation: If the cocrystal was stored in a non-anhydrous environment, it might have absorbed water or residual solvent to form a hydrate or solvate.[4]
-
Dissociation into Starting Components: The cocrystal may have dissociated back into 6-amino-1H-pyrimidin-2-one and benzoic acid, especially under high humidity conditions.[5]
Step-by-Step Troubleshooting Protocol:
-
Characterize the New Form:
-
PXRD Analysis: Compare the new PXRD pattern with the patterns of the individual components (6-amino-1H-pyrimidin-2-one and benzoic acid) and any known polymorphs or hydrates of the cocrystal and its components.
-
Thermal Analysis (DSC/TGA): Perform Differential Scanning Calorimetry (DSC) to identify new thermal events (melting points, phase transitions) and Thermogravimetric Analysis (TGA) to quantify the amount of water or solvent present, which would indicate hydrate or solvate formation.[6]
-
Spectroscopic Analysis (FTIR/Raman): Use Fourier-Transform Infrared (FTIR) or Raman spectroscopy to detect changes in hydrogen bonding, which can signify a polymorphic transition or dissociation.[7]
-
-
Investigate the Cause:
-
Review Storage Conditions: Check the temperature and relative humidity (RH) records of your storage environment. High humidity is a common culprit for cocrystal dissociation.[8][9][10]
-
Assess Mechanical Stress: Consider if the sample underwent any grinding or high-pressure processing that could have induced a polymorphic change.
-
-
Implement Corrective Actions:
-
Controlled Environment Storage: Store the cocrystal in a desiccator or a controlled humidity chamber at a low, stable RH.
-
Recrystallization: If dissociation or polymorphic transformation has occurred, you may need to recrystallize the material under controlled conditions to obtain the desired form.
-
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing cocrystal stability under stress conditions.
Issue 1.2: Changes in Dissolution Profile Over Time
Symptoms: You observe a decrease in the dissolution rate or extent of the cocrystal compared to initial measurements.
Probable Causes:
-
Solution-Mediated Phase Transformation: The cocrystal may be converting to a less soluble form of the API (e.g., a different polymorph or a hydrate) in the dissolution medium.[11][12] This is a common issue for highly soluble cocrystals.[13]
-
Common Ion Effect: If the dissolution medium contains ions in common with the cocrystal components, it can suppress solubility.
Step-by-Step Troubleshooting Protocol:
-
Analyze the Solid Residue:
-
After the dissolution experiment, collect the remaining solid material from the dissolution vessel.
-
Analyze the residue using PXRD and DSC to determine if a phase transformation has occurred.[12]
-
-
Modify Dissolution Conditions:
-
pH Adjustment: The stability of the cocrystal in solution can be pH-dependent.[12] Evaluate the dissolution profile in different pH buffers to find conditions where the cocrystal is most stable.
-
Use of Polymeric Inhibitors: Consider adding polymers (e.g., HPMC, PVP) to the dissolution medium. These can act as "parachute" polymers, inhibiting the precipitation of the less soluble form and maintaining a supersaturated state.[12]
-
-
Determine Thermodynamic Solubility:
-
Measure the thermodynamic solubility of the cocrystal and the individual components to understand the driving force for any phase transformations.[12]
-
Issue 1.3: Chemical Degradation Observed by HPLC
Symptoms: HPLC analysis shows the appearance of new peaks corresponding to degradation products, and a decrease in the peak area of the 6-amino-1H-pyrimidin-2-one.
Probable Causes:
-
Hydrolysis: The pyrimidinone ring is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[14][15] The degradation of pyrimidines can proceed through various pathways, including ring opening.[16][17][18][19][20]
-
Oxidation: The amino group on the pyrimidinone ring can be susceptible to oxidation.
-
Thermal Degradation: High temperatures during processing or storage can lead to thermal decomposition.[21][22][23]
Step-by-Step Troubleshooting Protocol:
-
Identify Degradants:
-
Use a validated, stability-indicating HPLC method to separate and quantify the API and its degradation products.
-
If possible, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the structure of the degradation products. This can provide insight into the degradation pathway.
-
-
Forced Degradation Studies:
-
Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to understand the degradation pathways of the 6-amino-1H-pyrimidin-2-one. This will help in predicting and mitigating potential degradation in the cocrystal.
-
-
Optimize Formulation and Storage:
-
Excipient Compatibility: Ensure that the excipients used in any formulation are compatible with the cocrystal and do not promote degradation.[24]
-
pH Control: If hydrolysis is the primary degradation pathway, consider buffering the formulation to a pH where the API is most stable.
-
Packaging: Use packaging that protects the product from light and moisture.
-
Degradation Troubleshooting Logic:
Caption: Logical flow for troubleshooting chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of forming a cocrystal of 6-amino-1H-pyrimidin-2-one with benzoic acid?
A1: Cocrystallization is a technique used in crystal engineering to improve the physicochemical properties of an API without altering its chemical structure.[6][25][] Potential benefits for this system could include enhanced solubility, improved dissolution rate, better stability, and modified mechanical properties, which are crucial for pharmaceutical development.[7][27][28]
Q2: How can I confirm that I have successfully formed a cocrystal and not just a physical mixture?
A2: A combination of analytical techniques is essential for confirmation:
-
PXRD: The powder pattern of the cocrystal will be unique and different from the patterns of the individual components or their simple physical mixture.[7]
-
DSC: The cocrystal will typically exhibit a single, sharp melting endotherm at a temperature different from that of the API and coformer.[6]
-
FTIR/Raman Spectroscopy: Changes in the vibrational frequencies, particularly of the groups involved in hydrogen bonding (e.g., C=O, N-H, O-H), indicate the formation of new intermolecular interactions characteristic of a cocrystal.[7][29]
Quantitative Data Summary for Characterization:
| Technique | Observation for Cocrystal | Observation for Physical Mixture |
| PXRD | Unique diffraction pattern | Superimposition of individual patterns |
| DSC | Single, sharp melting point | Multiple thermal events corresponding to individual components |
| FTIR | Shifts in key vibrational bands (e.g., C=O, N-H) | Sum of individual spectra |
Q3: Is the 6-amino-1H-pyrimidin-2-one:benzoic acid cocrystal likely to be a salt or a true cocrystal?
A3: The distinction between a salt and a cocrystal depends on whether a proton is transferred from the acidic coformer (benzoic acid) to the basic API (6-amino-1H-pyrimidin-2-one). The "ΔpKa rule" is a useful guideline:
-
If ΔpKa (pKa of the protonated base - pKa of the acid) is greater than 3-4, salt formation is highly probable.
-
If ΔpKa is less than 0, a cocrystal is expected.
-
If ΔpKa is between 0 and 3, the outcome is ambiguous and can be either a salt or a cocrystal.[30]
Spectroscopic techniques like FTIR can help elucidate the nature of the interaction. In a cocrystal, the carboxylic acid C=O stretch is observed, whereas in a salt, the carboxylate COO- stretches are seen.[29] Solid-state NMR can also provide definitive evidence of proton transfer.[6]
Q4: What are the best practices for the long-term storage of this cocrystal?
A4: Based on the potential for humidity-induced dissociation and polymorphism, the following storage conditions are recommended:
-
Temperature: Store at controlled room temperature (e.g., 25°C) or under refrigerated conditions if thermal degradation is a concern.
-
Humidity: Store in a tightly sealed container with a desiccant or in a controlled environment with low relative humidity (e.g., <40% RH).
-
Light: Protect from light to prevent any potential photolytic degradation.
An efficient protocol for assessing long-term stability involves preparing standard formulations and subjecting them to accelerated stability testing at various temperatures and RH conditions.[13][24][31][32]
Key Experimental Protocols
Protocol 3.1: Powder X-ray Diffraction (PXRD) for Phase Purity and Stability
-
Sample Preparation: Gently grind a small amount of the cocrystal powder to ensure a random orientation of the crystallites.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from approximately 2° to 40° 2θ with a step size of 0.02° and a suitable scan speed.
-
Data Analysis: Compare the obtained diffractogram with reference patterns for the cocrystal, API, and coformer. The absence of peaks corresponding to the starting materials confirms phase purity. For stability studies, compare patterns over time to detect any new peaks indicative of phase changes.
Protocol 3.2: Differential Scanning Calorimetry (DSC) for Thermal Characterization
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Instrument Setup: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Data Analysis: Observe the thermogram for thermal events such as melting (endotherm), crystallization (exotherm), or solid-solid phase transitions. The melting point of the cocrystal should be sharp and distinct.
Protocol 3.3: Stability-Indicating HPLC Method
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at a wavelength where both the API and potential degradants have significant absorbance.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method must be able to resolve the API peak from all known degradation product peaks.
References
-
Aitipamula, S., Chow, P. S., & Tan, R. B. H. (2014). Polymorphism in cocrystals: a review and assessment of its significance. CrystEngComm, 16(18), 3451-3465.
-
Aitipamula, S., Chow, P. S., & Tan, R. B. H. (2014). Polymorphism in cocrystals: a review and assessment of its significance. RSC Publishing.
-
Aitipamula, S., et al. (2014). Polymorphism in cocrystals: A review and assessment of its significance. ResearchGate.
-
Al-khattaf, F. S. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Journal of Drug Delivery and Therapeutics, 14(4), 1-10.
-
Aitipamula, S., Chow, P. S., & Tan, R. B. H. (2014). Polymorphism in cocrystals: a review and assessment of its significance. RSC Publishing.
-
Ji, C., Hoffman, M. C., & Mehta, M. A. (2017). The Effects of Humidity on Spontaneous Cocrystallization: A Survey of Diacid Cocrystals with Caffeine, Theophylline, and Nicotinamide. Crystal Growth & Design, 17(3), 1456-1459.
-
Stolar, T., et al. (2021). Stability screening of pharmaceutical cocrystals. PubMed.
-
Stolar, T., et al. (2021). Stability screening of pharmaceutical cocrystals. Taylor & Francis Online.
-
Veith, H., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceutics, 13(4), 433.
-
Stolar, T., et al. (2021). Stability screening of pharmaceutical cocrystals. Taylor & Francis Online.
-
Stolar, T., et al. (2021). Stability Screening of Pharmaceutical Cocrystals. ResearchGate.
-
Veith, H., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. MDPI.
-
Eddleston, M. D., et al. (2013). An Investigation of the Causes of Cocrystal Dissociation at High Humidity. Journal of Pharmaceutical Sciences, 102(8), 2873-2879.
-
Rao, R. P., et al. (2024). Cocrystals: An Overview on methods of synthesis, characterization and applications in Pharmacy. Journal of Pharmaceutical Sciences and Research, 16(5), 42-46.
-
Li, Y., et al. (2022). Improvement of humidity stability of ethyl gallate by the cocrystal strategy and study of dissolution behavior of the cocrystal. CrystEngComm, 24(1), 107-118.
-
Various Authors. (n.d.). Special Issue : Stability and Dissolution Behavior of Pharmaceutical Cocrystals. MDPI.
-
Ghavami, M., et al. (2022). Solution Stability of Pharmaceutical Cocrystals. Crystal Growth & Design, 22(10), 6245-6265.
-
Kumar, S., & Nanda, A. (2020). Cocrystal development and evaluation: A Crystal engineering approach. International Journal of Creative Research Thoughts, 8(8), 2486-2500.
-
Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 110(1), 243-249.
-
Leenslag, J. W., & Meijer, E. W. (2001). Thermal stability of a ureidopyrimidinone model compound. Macromolecular Chemistry and Physics, 202(17), 3299-3306.
-
Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
-
Hurst, R. O. (1954). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry, 32(12), 1183-1189.
-
Hurst, R. O. (1954). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
-
Al-khattaf, F. S. (2024). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. MDPI.
-
Singh, S., et al. (2022). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Journal of Pharmaceutical Research International, 34(46A), 1-15.
-
Andersen, G., et al. (2008). A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. Journal of Molecular Biology, 380(4), 654-660.
-
Andersen, G., et al. (2015). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 290(31), 19175-19185.
-
van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.
-
van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203-213.
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256.
-
Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950-2967.
-
Ebenezer, E., & Muthiah, P. T. (2016). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ResearchGate.
-
Agustina, R., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11), 3256.
-
BOC Sciences. (n.d.). Amino Acids for Cocrystal Development. BOC Sciences.
Sources
- 1. scite.ai [scite.ai]
- 2. Polymorphism in cocrystals: a review and assessment of its significance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism in cocrystals: a review and assessment of its significance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pharmaceutics | Special Issue : Stability and Dissolution Behavior of Pharmaceutical Cocrystals [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pure.uva.nl [pure.uva.nl]
- 20. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pure.ul.ie [pure.ul.ie]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
- 27. ijsra.net [ijsra.net]
- 28. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 29. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Stability screening of pharmaceutical cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
purification methods for 6-amino-1H-pyrimidin-2-one derivatives
Welcome to the Technical Support Center for the purification of 6-amino-1H-pyrimidin-2-one derivatives (commonly known as cytosine derivatives). As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges these molecules present.
Due to their dense array of hydrogen bond donors/acceptors, potential for tautomerism, and highly polar nature, standard purification templates often fail. This guide provides field-proven, self-validating troubleshooting strategies and methodologies to ensure high-purity isolation of your target compounds.
Troubleshooting & FAQs: Chromatographic Anomalies
Q1: My 6-amino-1H-pyrimidin-2-one derivatives are eluting in the void volume on a standard C18 column. How can I increase retention? Answer: This is the most common issue when analyzing unprotected cytosine derivatives. The pyrimidin-2-one core is highly hydrophilic, meaning it lacks the hydrophobic surface area required to partition effectively into the C18 stationary phase[1].
-
The Causality: The strong dipole moment and hydrogen-bonding capacity of the amino and carbonyl groups cause the molecule to heavily favor the aqueous mobile phase.
-
The Solution: You must alter the chromatographic mode. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Alternatively, if you must use reversed-phase, employ an ion-pairing agent such as 0.1 M triethylammonium acetate (TEAA) to neutralize the polarity and increase hydrophobic retention[2].
Q2: I am observing severe peak broadening, tailing, and sometimes split peaks for a single, pure derivative. What is causing this, and how can I fix it? Answer: This phenomenon is a classic symptom of either dynamic tautomerism or secondary silanol interactions[3],[4].
-
The Causality: 6-amino-1H-pyrimidin-2-one exists in a dynamic equilibrium between its amino-oxo and imino-hydroxy tautomeric forms. If the rate of interconversion is similar to the timescale of your chromatographic separation, the detector will capture a broad "plateau" or split peak[4]. Furthermore, the basic amino group at the 6-position strongly interacts with unreacted, acidic silanol groups on the silica support, causing severe tailing[3].
-
The Solution: Force the molecule into a single protonation state. Lower the pH of your mobile phase to ~2.5–3.0 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). This protonates the pyrimidine ring, collapsing the tautomeric equilibrium into a single species and suppressing the ionization of residual silanols, resulting in a sharp, symmetrical peak.
Q3: How do I purify highly lipophilic, protected 6-amino-1H-pyrimidin-2-one derivatives on a preparative scale when they crash out of the mobile phase? Answer: Solubility is a major bottleneck during scale-up. Cytosine derivatives form strong intermolecular hydrogen-bonded dimers, leading to high crystal lattice energies and poor solubility in standard solvents.
-
The Causality: Injecting a sample dissolved in a strong solvent (like DMSO) into a weaker mobile phase (like Hexane/Ethyl Acetate) causes instantaneous precipitation at the column head, leading to overpressure and band broadening.
-
The Solution: For normal-phase purification, abandon Hexane/Ethyl Acetate and utilize a highly polar, dissolving gradient such as 0% to 40% Methanol in Dichloromethane (CH₂Cl₂)[5]. Methanol disrupts the intermolecular hydrogen bonding, keeping the compound in solution.
Strategic Workflows & Visualizations
To systematically approach the purification of these derivatives, follow the decision matrix below based on the lipophilicity (LogP) of your specific derivative.
Decision matrix for selecting the optimal purification strategy based on derivative polarity.
Effect of mobile phase pH on tautomeric equilibrium and chromatographic peak shape.
Quantitative Data Presentation
The table below summarizes the optimal column chemistries and mobile phase parameters for isolating various classes of pyrimidin-2-one derivatives.
| Derivative Type | Recommended Stationary Phase | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Expected Retention Factor ( k′ ) | Common Issues Mitigated |
| Unprotected (Highly Polar) | Zwitterionic HILIC (5 µm) | 10 mM Ammonium Formate (pH 3.0) | Acetonitrile (MeCN) | 2.5 - 5.0 | Void volume elution, poor solubility |
| Oligonucleotide / Nucleoside | C18 End-capped (3 µm) | 0.1 M TEAA (pH 7.0) | 80% MeCN / 20% 0.1 M TEAA | 3.0 - 6.0 | Peak tailing, lack of retention |
| N-Alkylated / Protected | Pentafluorophenyl (PFP) | 0.1% Formic Acid in Water | 0.1% Formic Acid in MeCN | 4.0 - 8.0 | Co-elution of positional isomers |
| Crude Synthetic Mixture | Normal Phase Silica (Flash) | Dichloromethane (CH₂Cl₂) | Methanol (MeOH) | N/A (TLC Rf ~0.3) | Column overloading, precipitation |
Experimental Protocols
Protocol A: HILIC-HPLC Purification of Polar Cytosine Derivatives
This protocol is a self-validating system: the use of ammonium formate ensures MS-compatibility while buffering the pH to control tautomerism.
-
System Preparation: Flush the HPLC system with 50:50 Water:MeCN to remove any residual reversed-phase buffers (e.g., phosphate) that will precipitate in high organic concentrations.
-
Mobile Phase Formulation:
-
Buffer A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid.
-
Buffer B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude 6-amino-1H-pyrimidin-2-one derivative in a diluent matching the initial gradient conditions (e.g., 90% MeCN / 10% Water). Crucial Step: Do not inject samples dissolved in 100% water onto a HILIC column, as this will disrupt the aqueous enrichment layer on the stationary phase and cause peak distortion.
-
Gradient Execution:
-
Equilibrate the Zwitterionic HILIC column with 90% B for 10 column volumes.
-
Run a gradient from 90% B down to 60% B over 20 minutes. (Note: In HILIC, water is the strong solvent).
-
-
Detection: Monitor UV absorbance at 260 nm and 280 nm[1]. Cytosine derivatives have a strong chromophore in this region.
Protocol B: Normal-Phase Silica Gel Chromatography for Protected Derivatives
Used for scaling up intermediate syntheses (e.g., acetylated or benzoylated derivatives)[5].
-
Column Packing: Pack a glass column with standard 40-63 µm silica gel using Dichloromethane (CH₂Cl₂) as the slurry solvent.
-
Dry Loading (Self-Validating Step): Because these derivatives have poor solubility, dissolve the crude mixture in a minimum amount of Methanol/CH₂Cl₂ (1:1). Add silica gel (3x the mass of the crude) and evaporate the solvent completely under reduced pressure. Load this dry powder onto the top of the packed column. This prevents the compound from crashing out at the column head.
-
Elution: Elute using a step gradient:
-
100% CH₂Cl₂ (2 Column Volumes)
-
5% MeOH in CH₂Cl₂ (3 Column Volumes)
-
10% MeOH in CH₂Cl₂ (until the target compound elutes)
-
-
Fraction Analysis: Spot fractions on silica TLC plates. Develop using 15% MeOH in CH₂Cl₂. Visualize under short-wave UV (254 nm).
References
-
Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives Source: PubMed Central (PMC) URL:[Link]
-
1H NMR chemical exchange techniques reveal local and global effects of oxidized cytosine derivatives Source: bioRxiv URL:[Link]
-
The Chemistry of 4-Azido-2-pyrimidinone Nucleosides Revisited Source: ACS Publications URL:[Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance Source: Separation Science URL:[Link]
-
HPLC peak shape trouble shooting Source: Reddit (r/Chempros) URL:[Link]
Sources
- 1. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of the 6-amino-1H-pyrimidin-2-one – Benzoic Acid Co-crystal
This guide is designed for researchers, crystallographers, and drug development professionals encountering challenges during the refinement of the 6-amino-1H-pyrimidin-2-one and benzoic acid co-crystal structure. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, underpinned by expert insights and established crystallographic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the refinement of this specific co-crystal system.
Q1: What is the expected primary interaction stabilizing the 6-amino-1H-pyrimidin-2-one and benzoic acid co-crystal?
A1: The primary and most crucial interaction is a robust hydrogen-bonding network. Pyrimidinone moieties are well-known for forming strong N-H···O hydrogen bonds.[1][2] In this co-crystal, you should expect a classic carboxylic acid-pyrimidine hetero-synthon. Specifically, the carboxylic acid's hydroxyl group (O-H) will act as a hydrogen bond donor to one of the pyrimidinone's ring nitrogens, while the amino group (N-H) on the pyrimidinone will donate to the carbonyl oxygen of the benzoic acid.[3][4] This creates a stable, planar eight-membered ring motif that is a cornerstone of the crystal packing.
Q2: My initial R1 value after structure solution is over 15%. Is this a cause for immediate concern?
A2: An initial R1 value (the residual factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data) between 15-25% after initial placement of all non-hydrogen atoms is not unusual.[5] This preliminary value simply indicates that the initial model is a good starting point but requires significant refinement. Key steps to lower the R1 include:
-
Anisotropic Refinement: Switching from an isotropic (spherical) model of atomic displacement to an anisotropic (ellipsoidal) one.[5][6]
-
Hydrogen Atom Placement: Adding hydrogen atoms to the model.[6]
-
Weighting Scheme Optimization: Adjusting the weighting scheme to ensure the model is refined against the data appropriately.[6]
If the R1 value remains stubbornly high after these steps, it points to more complex issues like disorder, twinning, or an incorrect space group assignment, which are addressed in the troubleshooting section below.
Q3: How should I model the hydrogen atoms on the amine and carboxylic acid groups?
A3: Hydrogen atoms bonded to nitrogen and oxygen are typically located in the difference Fourier map (electron density map).[6][7] Unlike hydrogens on carbon atoms which are often placed in calculated positions, N-H and O-H hydrogens should be identified from the data if possible, as their positions are critical to defining the hydrogen-bond network. In refinement software like SHELXL, you can locate these peaks and then refine their positions with distance restraints (e.g., DFIX or DANG) to maintain chemically sensible bond lengths (O–H ≈ 0.84 Å, N–H ≈ 0.88 Å).[3]
Part 2: In-Depth Troubleshooting Guide
This section tackles more complex refinement challenges in a problem-solution format.
Q4: I see large, unexplained peaks in the difference Fourier map (Q-peaks). What do they signify and how do I resolve them?
A4: Large positive Q-peaks indicate regions where the structural model has less electron density than is observed in the experimental data. Negative holes (deep red) indicate the model has placed atoms where there is little experimental electron density.
-
Causality & Identification:
-
Missing Atoms: Are the peaks located at chemically sensible positions for missing hydrogen atoms or a disordered component?
-
Incorrect Atom Type: A peak near an assigned atom could mean the atom type is too "light" (e.g., a carbon assigned where an oxygen should be). Conversely, a negative hole suggests the atom is too "heavy."[5]
-
Disorder: If significant peaks and holes are located near a molecule or functional group, it is a strong indicator of positional disorder.[6] This is common for flexible groups or when a molecule can occupy slightly different orientations in the crystal lattice.[8]
-
-
Troubleshooting Protocol:
-
Check for Hydrogens: First, attempt to assign any large peaks to missing N-H or O-H hydrogen atoms.
-
Verify Atom Types: Double-check all atom assignments. If you see a large positive peak and a negative hole on opposite sides of an atom, it might indicate anisotropic motion that is not yet modeled.
-
Model Disorder: If disorder is suspected (e.g., around the benzoic acid), you must model the atoms in alternate positions. In programs like SHELXL, this is handled using PART instructions and free variables (FVAR) to refine the site occupancy factors (SOFs) of the different components.[9] The sum of the SOFs for the disordered components must equal 1. It is best practice to start by modeling disorder isotropically before proceeding to anisotropic refinement.[9]
-
Q5: One or more atoms have Atomic Displacement Parameters (ADPs) that are "Non-Positive Definite" (NPD). What does this mean and how do I fix it?
A5: ADPs (or thermal ellipsoids) model the vibration of an atom around its central position. A "Non-Positive Definite" ADP means the ellipsoid is mathematically misshapen (e.g., flattened into a disk or a line), which is physically unrealistic.
-
Causality & Identification:
-
Poor Data Quality: Insufficient high-angle data can lead to instability in the refinement of ADPs.
-
Unresolved Disorder: This is the most common cause. The model is trying to account for two or more closely spaced atomic positions with a single, highly distorted ellipsoid.[10]
-
Incorrect Atom Assignment: A wrong atom type can also lead to instability in its ADP refinement.
-
-
Troubleshooting Protocol:
-
Check for Disorder: An NPD atom is a major red flag for unresolved disorder. Examine the difference map around the atom carefully for evidence of alternate positions.
-
Apply Restraints: If the issue is minor or stems from poor data, restraints can be used to maintain a physically realistic model.
-
ISOR: This restraint encourages an ADP to be more isotropic (spherical). It can be useful for terminal atoms with high thermal motion.
-
SIMU & DELU: These are rigid-bond restraints that are applied to adjacent atoms, forcing them to have similar ADPs along the bond direction.[11] They are highly effective for planar groups like the pyrimidine and phenyl rings.
-
-
Use Constraints: In severe cases, you can constrain the ADPs of multiple atoms to be identical (EADP instruction). This is a stronger intervention and should be used with caution.
-
Q6: The refinement is unstable, and the R-factors will not converge below 10%. Could the crystal be twinned?
A6: Twinning occurs when two or more separate crystal lattices are intergrown in a rational, symmetric way. It can be a significant challenge if not properly identified and handled.[12]
-
Causality & Identification:
-
Symmetry Mimicry: The lattice of the crystal may metrically appear to have higher symmetry than it actually does.
-
Symptoms: Key indicators include a high R-int value during data merging, difficulty in solving the structure, and persistently high R1 and wR2 values during refinement that resist improvement.[11] Modern software can often suggest the possibility of twinning based on an analysis of the diffraction data.
-
-
Troubleshooting Protocol:
-
Re-examine Data: Use software like PLATON or routines within your data processing software to check for missed symmetry or evidence of twinning.
-
Twinning Refinement: If twinning is confirmed, it must be modeled during refinement. In SHELXL, this is accomplished using the TWIN instruction, which defines the twin law (the matrix that relates the different lattice orientations), and BASF, which refines the fractional contribution of each twin component.[13] A successful twin refinement should result in a dramatic drop in R-factors and a much-improved model.
-
Part 3: Key Protocols and Data
Protocol: Step-by-Step Refinement Workflow
This protocol outlines a standard workflow for refining a molecular co-crystal structure.
Caption: General workflow for crystal structure refinement.
Table 1: Comparison of Refinement Parameters
This table provides a summary of typical values for a problematic versus a well-refined structure of this type, offering a benchmark for your results.
| Parameter | Problematic Refinement | Well-Refined Structure | Significance |
| R1 (%) | > 8.0 | < 5.0 | A primary indicator of model quality.[6] |
| wR2 (%) | > 20.0 | < 15.0 | Weighted residual factor; sensitive to the weighting scheme. |
| Goodness-of-Fit (GoF) | < 0.8 or > 1.2 | 0.9 - 1.1 | Should converge to ~1.0 for a good model with correct weighting.[6] |
| Max/Min Q-peak (e/ų) | > |1.0| | < |0.5| | Indicates the severity of unmodeled electron density. |
| NPD Atoms | Present | None | Physically unrealistic ADPs must be resolved. |
| Flack Parameter | N/A (Centrosymmetric) | N/A (Centrosymmetric) | Only relevant for non-centrosymmetric space groups to determine absolute structure.[13] |
Part 4: Visualization of Key Concepts
Diagram: Troubleshooting High Residual Density (Q-peaks)
This decision tree illustrates the logical process for diagnosing and addressing significant peaks in the difference Fourier map.
Caption: Decision tree for troubleshooting Q-peaks.
References
-
University of Glasgow. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Sławiński, W. A. (2019). Modelling of crystal structures with a significant degree of disorder. Retrieved from [Link]
-
Prescha, A. (n.d.). Disorder in crystal structures : new approaches in finding the best model. edoc. Retrieved from [Link]
-
Chemical Crystallography. (2013, April 9). Modelling Disorder in CRYSTALS: manual and videos. Retrieved from [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]
-
Dittrich, B., & Munshi, P. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 1), 30–41. [Link]
-
Coles, S. J., & Teat, S. J. (2023). Optimizing disordered crystal structures. IUCrJ, 10(Pt 2), 127–128. [Link]
-
CCP4 wiki. (2024, May 17). SHELXL. Retrieved from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]
-
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]
-
Zhang, M., et al. (2021). Resolving Space-Group-Choice Dilemma in Small-Molecule Crystallography for Chemistry Students Using Case-Based Learning Modules. Journal of Chemical Education, 98(10), 3291-3298. [Link]
-
IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
de Freitas, C. C. S., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
-
Organic Chemistry Research. (n.d.). Structural and Computational Insights into a Colorless Carboxylic Acid- Pyridine Cocrystal. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
de Freitas, C. C. S., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au, 4(5), 456-465. [Link]
-
ResearchGate. (n.d.). Molecular structure of the constituents of co-crystal (I) showing... [Image]. Retrieved from [Link]
-
OU Chemical Crystallography Lab. (2020, February 3). Refine, Validate, and Report. Retrieved from [Link]
-
Kansiz, S., et al. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Green Chemistry Letters and Reviews, 15(4), 826-836. [Link]
-
MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(20), 6835. [Link]
-
Cooper, R. (n.d.). Recent advances in small molecule refinement. Diamond Light Source. Retrieved from [Link]
-
EdShare. (n.d.). SCXRD: Producing the crystal structure Software: Olex2. Retrieved from [Link]
-
Zenodo. (n.d.). Olex Tutorial. Retrieved from [Link]
-
HKL Research. (n.d.). Lattice Parameter Refinement. Retrieved from [Link]
-
Checinska, L., et al. (2013). 6-Amino-2-(pivaloylamino)pyridinium benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1478–o1479. [Link]
-
NPTEL-NOC IITM. (2019, May 6). Structure Solution using Olex 2 (Rigaku Diffractometer) [Video]. YouTube. [Link]
-
Shankland, K., et al. (2024). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section A: Foundations and Advances, 80(Pt 1), 2–15. [Link]
-
ResearchGate. (n.d.). Crystal data and details on structure refinement for the reported compounds. [Image]. Retrieved from [Link]
-
Olex2. (2016, May 23). Solve and assign in Olex2 [Video]. YouTube. [Link]
-
Fun, H.-K., et al. (2009). 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1895. [Link]
-
S. Ferlay. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Chemsrc. (2024, April 3). 6-amino-1H-pyrimidin-2-one,benzoic acid. Retrieved from [Link]
-
Long, S., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(1), 103-113. [Link]
-
Semantic Scholar. (n.d.). Figure 2 from Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Amino-2-(pivaloylamino)pyridinium benzoate. Retrieved from [Link]
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- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyrimidinone Solubility in Drug Development
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and formulation teams struggling with the notoriously poor aqueous solubility of pyrimidinone and pyrazolo-pyrimidinone scaffolds.
This guide bypasses generic advice to focus on the specific thermodynamic, structural, and tautomeric mechanisms that cause pyrimidinone precipitation, providing you with field-proven troubleshooting strategies and self-validating protocols.
Section 1: Structural & Medicinal Chemistry Troubleshooting
Q: Why do our pyrimidinone-based leads consistently precipitate in aqueous assay buffers despite having favorable, drug-like LogP values?
A: The low aqueous solubility of pyrimidinones is rarely just a lipophilicity issue; it is primarily driven by crystal lattice thermodynamics. Pyrimidinone scaffolds typically possess a high percentage of sp²-hybridized carbons, rigid aromatic ring systems, and intramolecular hydrogen bonds[1]. This extreme molecular planarity lacks contiguous rotatable bonds, resulting in a 1[1]. Water molecules cannot thermodynamically offset the energy required to break this rigid lattice, leading to rapid precipitation in aqueous media.
Q: How can we structurally modify the pyrimidinone core to improve solubility without losing target affinity?
A: The most effective medicinal chemistry strategy is to disrupt molecular symmetry and introduce rotational degrees of freedom. A field-proven approach is the "amide-to-amine" substitution . For instance, in pyrazolyl-pyrimidinone adenylyl cyclase inhibitors, replacing a rigid benzamide linker with an amine linker significantly reduces the crystal packing energy[1]. This specific modification has been shown to increase aqueous solubility from <5 μM to >74 μM while simultaneously improving target potency due to enhanced molecular flexibility[1].
Section 2: Formulation & Excipient Strategies
Q: Structural modification is not an option for our late-stage lead. What formulation strategies are best suited for pyrimidinones?
A: When covalent modification is locked, you must rely on non-covalent formulation strategies that address the specific physicochemical liabilities of the compound:
-
pH Adjustment & Salt Formation: Pyrimidinones contain ionizable functional groups. Depending on their specific substituents, they can act as weak bases. Lowering the pH of the assay buffer can protonate these nitrogens, breaking the crystal lattice via electrostatic repulsion and significantly enhancing solubility[2].
-
Cyclodextrin Complexation: For highly lipophilic pyrimidinones, 2 is highly effective[2]. The hydrophobic cavity of HP-β-CD encapsulates the planar pyrimidinone ring, while its hydrophilic exterior ensures aqueous solvation.
Data Summary: Comparative Solubility Thermodynamics
The solubility of pyrimidine derivatives is highly solvent-dependent. Experimental data confirms that solubility increases with temperature and follows a specific thermodynamic order based on the solvent's ability to disrupt intermolecular bonds[3].
| Solvent / Excipient System | Mechanism of Solubilization | Relative Solubility Order | Primary Application |
| Carbon Tetrachloride (CCl₄) | Weak Van der Waals interactions | Lowest | Non-polar reference state[3] |
| Methanol | Hydrogen bond donation/acceptance | Moderate | Analytical preparation[3] |
| DMF / DMSO | Disruption of tautomeric dimers | High | In vitro assay stock solutions[3] |
| 20% HP-β-CD (Aqueous) | Host-guest inclusion complexation | Very High | In vivo dosing vehicles[2] |
Section 3: Tautomerism and Aggregation
Q: Our ureidopyrimidinone (UPy) derivatives are forming insoluble gels/aggregates in non-polar solvents. How do we troubleshoot this?
A: UPy derivatives are highly susceptible to solvent-induced tautomerism. In non-polar environments, they strongly favor the dimeric 4[1H]-pyrimidinone tautomer. This form self-assembles via extremely stable quadruple hydrogen bonds, causing massive aggregation and poor solubility[4]. The Fix: Switch your stock solvent to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO disrupts the quadruple hydrogen bonding network and forces a4, instantly restoring solubility[4].
Experimental Protocol: Kinetic Solubility & HP-β-CD Complexation
This self-validating protocol ensures that your pyrimidinone compound is fully solubilized without forming micro-precipitates that could skew downstream in vitro assay results[2].
-
Vehicle Preparation: Prepare a 10-40% (w/v) solution of HP-β-CD in double-distilled water or your target assay buffer[2].
-
Causality Check: Ensure complete dissolution of the cyclodextrin before proceeding; a cloudy vehicle will invalidate downstream absorbance readings.
-
-
Compound Addition: Add the solid pyrimidinone derivative to the vehicle in excess (target ~5-10 mg/mL to ensure saturation)[2].
-
Equilibration: Sonicate the mixture vigorously, then agitate on a rotary shaker for 24-48 hours at room temperature[2].
-
Causality Check: The extended time is required because the high crystal packing energy of pyrimidinones makes the kinetics of inclusion complexation very slow.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter[2].
-
Self-Validation: If the filtrate is not optically clear, filter integrity has failed, or micellar aggregation has occurred. You must re-centrifuge and re-filter.
-
-
Quantification: Dilute the clear filtrate into methanol and quantify the dissolved pyrimidinone via HPLC-UV against a pre-established standard curve[2].
Decision Matrix Visualization
Workflow for overcoming pyrimidinone solubility via structural and formulation strategies.
References
-
Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: Journal of Medicinal Chemistry (via NIH) URL: [Link]
-
Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: SciSpace / Physical Chemistry Laboratory URL: [Link]
-
Title: Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Scalable Cocrystal Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for scalable cocrystal production. This guide is designed to provide practical, in-depth assistance to professionals in the pharmaceutical and chemical sciences. As your virtual application scientist, I have structured this resource to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices. Here, you will find robust troubleshooting guides and frequently asked questions to navigate the complexities of scaling cocrystal synthesis from the lab bench to industrial manufacturing.
Part 1: Troubleshooting Guide for Scalable Cocrystallization
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed for quick problem identification and resolution.
Question 1: My cocrystal yield is consistently low or the conversion from coformers is incomplete. What are the likely causes and how can I fix it?
Answer:
Low yield or incomplete conversion is a common challenge, often stemming from suboptimal thermodynamics or kinetics. Here’s how to troubleshoot this issue:
Potential Causes & Step-by-Step Solutions:
-
Insufficient Supersaturation: Cocrystal nucleation and growth depend on achieving a state of supersaturation with respect to the cocrystal, not just the individual components.
-
Action: Re-evaluate your solvent or anti-solvent choice. A well-chosen solvent system should have moderate solubility for both coformers, but lower solubility for the cocrystal.[1] Utilize ternary phase diagrams to identify the stable cocrystal region and avoid regions where one of the coformers might crash out first.[1][2][3]
-
Causality: The "cocrystal solubility" is a key parameter. If the solution is not supersaturated with respect to the cocrystal phase, it will not crystallize, even if the individual components are at high concentrations.
-
-
Kinetic Traps (Amorphous Phase Formation): Rapid processes like fast solvent evaporation or cooling can sometimes trap molecules in a disordered, amorphous state instead of allowing them to arrange into a crystal lattice.[4] This is especially true for molecules with high glass-forming ability.
-
Action: Introduce an "annealing" step. After the initial process, hold the material at a temperature below the melting point but above the glass transition temperature (Tg) for a period. This provides the molecules with enough mobility to rearrange into the more stable crystalline form.[4]
-
Causality: Annealing provides the thermal energy necessary to overcome the kinetic barrier to crystallization from the amorphous state.
-
-
Inefficient Mixing or Mass Transfer (in Grinding/Slurry Methods): In solid-state or slurry methods, inefficient mixing can lead to localized areas of unreacted material.
-
Action (for Grinding): If using dry grinding, switch to liquid-assisted grinding (LAG).[5][6] Add a small, catalytic amount of a carefully selected solvent. This can dramatically increase the reaction kinetics.[5] For issues with incomplete conversion in dry grinding, increasing the grinding time or energy may help, but can also introduce amorphous content.[7]
-
Action (for Slurry): Increase the agitation rate or change the impeller design to ensure uniform suspension. Also, verify that the chosen solvent facilitates the transformation; the solvent acts as a medium for the dissolution of the parent compounds and the crystallization of the more stable cocrystal.[5]
-
Causality: In LAG, the solvent enhances molecular mobility and diffusion at the particle surfaces, acting as a catalyst for the phase transformation without dissolving the bulk material.[5]
-
Troubleshooting Workflow: Low Yield/Incomplete Conversion
Caption: Decision tree for selecting a scalable cocrystal production method.
Q2: What is Process Analytical Technology (PAT) and how can it be applied to cocrystal manufacturing?
A: Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality and performance attributes. [8][9][10]Its goal is to ensure final product quality by understanding and controlling the process, rather than relying on end-product testing alone. [8] For cocrystallization, PAT is invaluable for:
-
Real-Time Monitoring: Using in-line probes (e.g., NIR, Raman spectroscopy) to monitor the conversion of coformers to the cocrystal in real-time during a process like HME or slurry crystallization. [11][12]This allows for precise endpoint determination.
-
Polymorph Control: Spectroscopic tools can differentiate between polymorphic forms, ensuring the correct form is being produced throughout the batch.
-
Process Understanding: PAT tools generate large datasets that, when analyzed, provide a deep understanding of how Critical Process Parameters (CPPs) like temperature, mixing speed, or concentration affect Critical Quality Attributes (CQAs) like purity, particle size, and polymorphic form. [9][10]* Feedback Control: In advanced setups, real-time data from PAT tools can be used to automatically adjust process parameters to ensure the process stays within the desired state, leading to highly consistent batch-to-batch results. [8]
Q3: What are the current regulatory views on pharmaceutical cocrystals?
A: The regulatory landscape for cocrystals has evolved significantly. Initially, there was ambiguity, but guidance from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) has provided clarity.
-
FDA Perspective: The FDA now defines cocrystals as "crystalline materials composed of two or more molecules in the same crystal lattice." [13][14]Crucially, they are regulated similarly to polymorphs of an API, rather than as a new API (which is how salts are treated). [15][16]This means that developing a cocrystal of an approved drug is a more streamlined regulatory pathway. [16]* EMA Perspective: The EMA defines a cocrystal as a "homogenous crystalline structure made up of two or more components in a definite stoichiometric ratio where the arrangement in the crystal lattice is not based on ionic bonds." [13]* Key Requirement: A key point for regulatory submissions is to demonstrate that the components in the cocrystal are linked by non-ionic interactions (e.g., hydrogen bonds) and that the cocrystal dissociates back into the API and coformer in vivo before reaching the site of action. [13][14]
Part 3: Experimental Protocols
Protocol 1: Scalable Cooling Cocrystallization
This protocol describes a general procedure for producing cocrystals at a 1 L scale using a jacketed lab reactor.
Objective: To produce pure cocrystals of a specific polymorphic form with a controlled particle size distribution.
Materials & Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Coformer
-
Pre-selected solvent
-
Jacketed 1 L glass reactor with overhead stirrer and temperature probe
-
Circulating thermostat/chiller
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
-
Analytical instruments (PXRD, DSC)
Methodology:
-
System Preparation: Ensure the reactor is clean and dry. Calibrate the temperature probe.
-
Dissolution: a. Charge the reactor with the selected solvent (e.g., 800 mL). b. Begin agitation at a moderate speed (e.g., 150-200 RPM) to create a vortex without splashing. c. Add the stoichiometric amounts of API and coformer to the solvent. The amounts should be calculated based on the solubility curve to ensure full dissolution at the starting temperature. d. Heat the jacketed reactor to the starting temperature (e.g., 60 °C) where both components are fully dissolved. Hold for 30 minutes to ensure a homogenous solution.
-
Controlled Cooling (Crystallization Step): a. Program the circulator to cool the reactor contents from the starting temperature (60 °C) to the final temperature (e.g., 10 °C) over a defined period (e.g., 4 hours). A linear cooling rate of ~12.5 °C/hour is a good starting point. b. (Optional but Recommended) Seeding: When the solution reaches a temperature corresponding to slight supersaturation, add a small quantity (0.1-1.0% w/w) of seed crystals of the desired cocrystal polymorph. This step is critical for controlling the polymorphic form and improving batch consistency. [1][17]4. Maturation/Digestion: a. Once the final temperature is reached, hold the slurry under agitation for a set period (e.g., 2-4 hours). b. This "digestion" step allows for any metastable forms to convert to the more stable form and can improve the purity and morphology of the crystals.
-
Isolation & Drying: a. Filter the slurry using the Buchner funnel under vacuum. b. Wash the filter cake with a small amount of cold, fresh solvent to remove any residual dissolved impurities. c. Dry the isolated cocrystals in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: a. Analyze the final product using Powder X-ray Diffraction (PXRD) to confirm the crystalline phase and purity. b. Use Differential Scanning Calorimetry (DSC) to check for a single, sharp melting point, confirming the formation of a cocrystal rather than a simple eutectic mixture. [18]
Process Parameter Relationship Diagram
Caption: Relationship between CPPs and CQAs in cooling cocrystallization.
References
-
Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]
-
Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. ResearchGate. [Link]
-
Experimental cocrystal screening and solution based scale-up cocrystallization methods. ScienceDirect. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. ResearchGate. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. National Center for Biotechnology Information. [Link]
-
An automated, high-throughput approach to generating cocrystals with solvent-drop grinding (SDG). Unchained Labs. [Link]
-
Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. Journal of Developing Drugs. [Link]
-
Effects of the Glass-Forming Ability and Annealing Conditions on Cocrystallization Behaviors via Rapid Solvent Removal: A Case Study of Voriconazole. PubMed. [Link]
-
Experimental cocrystal screening and solution based scale-up cocrystallization methods. PubMed. [Link]
-
Current Perspectives on Development and Applications of Cocrystals in the Pharmaceutical and Medical Domain. National Center for Biotechnology Information. [Link]
-
Advanced Techniques in Preparation of Cocrystals. International Journal of Scientific & Research Publications. [Link]
-
Scaling Up Pharmaceutical Cocrystals: Exploring Commercial Opportunities and Industrial Prospective. ResearchGate. [Link]
-
Continuous manufacturing of co-crystals: challenges and prospects. ResearchGate. [Link]
-
Implementing process analytical technology (PAT) tools for the analysis and control of manufacturing processes during hot-melt extrusion. University of Greenwich. [Link]
-
Continuous Manufacturing of High Quality Pharmaceutical Cocrystals Integrated with Process Analytical Tools for In-Line Process Control. ResearchGate. [Link]
-
Pharmaceutical cocrystallization techniques. Advances and challenges. Academia.edu. [Link]
-
Cocrystals: A regulatory rebirth. Triclinic Labs. [Link]
-
Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study. ACS Publications. [Link]
- A method to produce and scale-up cocrystals and salts via resonant acoustic mixing.
-
Scalable Co-Crystals. CrystecPharma. [Link]
-
Rational Coformer or Solvent Selection for Pharmaceutical Cocrystallization or Desolvation. ResearchGate. [Link]
-
Co-Crystal: A Review on Techniques and Characterization. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
-
Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. ACS Publications. [Link]
-
Drug-drug cocrystals: Opportunities and challenges. National Center for Biotechnology Information. [Link]
-
Method to Rapidly Identify Potential Solvent Systems for Crystallization of Cocrystals. ACS Publications. [Link]
-
High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Unchained Labs. [Link]
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency. METTLER TOLEDO. [Link]
-
Cocrystal Screening, Selection, Formulation. Triclinic Labs. [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. LinkedIn. [Link]
-
Types of Solution Cocrystallization. MDPI. [Link]
-
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. LinkedIn. [Link]
-
Opportunities and Challenges in Mechanochemical Cocrystallization toward Scaled-Up Pharmaceutical Manufacturing. ACS Publications. [Link]
-
Thermodynamic characteristics of cocrystal formation and melting points for rational design of pharmaceutical two-component systems. Royal Society of Chemistry. [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. [Link]
-
Exploring Cocrystals: Preparation Tactics, Advantages, And Formation Mechanisms. LinkedIn. [Link]
-
Process Analytical Technology: Enhancing Pharma Development. LinkedIn. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-amino-1H-pyrimidin-2-one and Its Parent Compounds
An In-Depth Guide for Researchers in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1][2] This guide provides a detailed comparative analysis of the biological activity of 6-amino-1H-pyrimidin-2-one, a substituted pyrimidine, against its fundamental parent structures: pyrimidine and cytosine. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern their therapeutic potential.
Introduction to the Compounds: A Structural Overview
To understand the biological activities, it is crucial to first appreciate the structural nuances of each compound.
-
Pyrimidine: A simple aromatic heterocyclic organic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring.[2] It is the foundational structure for a class of molecules with a wide spectrum of biological activities.[3]
-
Cytosine (4-amino-1H-pyrimidin-2-one): A pyrimidine derivative with an amino group at position 4 and a keto group at position 2. As one of the four main bases in DNA and RNA, its primary biological role is in the storage and transfer of genetic information.[4][5]
-
6-amino-1H-pyrimidin-2-one: An isomer of cytosine, this compound features an amino group at position 6 and a keto group at position 2. This structural alteration, while seemingly minor, can significantly impact its interaction with biological targets.
Comparative Biological Activities
The biological activities of pyrimidine derivatives are heavily influenced by the nature and position of their substituents.[6] While pyrimidine itself shows limited intrinsic activity, its derivatives are a hotbed for drug discovery. Cytosine's primary role is as a nucleobase, but 6-amino-1H-pyrimidin-2-one and other synthetic derivatives have been explored for a range of pharmacological effects.
Key Areas of Biological Activity:
-
Antimicrobial Activity: Pyrimidine derivatives are widely recognized for their antibacterial and antifungal properties.[7] The introduction of substituents to the pyrimidine ring is a common strategy to enhance antimicrobial potency.[1] For instance, the presence of chloro, nitro, and fluoro groups on an associated phenyl ring can increase antibacterial activity.[1] Research indicates that 6-amino-1H-pyrimidin-2-one hydrate has potential antimicrobial and antiviral applications.[8]
-
Anticancer Activity: Many pyrimidine derivatives exhibit significant antitumor properties.[3] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs).[9] Some pyrimidine-based molecules have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[9]
-
Enzyme Inhibition: The pyrimidine scaffold is a versatile template for designing enzyme inhibitors. For example, 6-amino-1H-pyrimidin-2-one has been investigated for its potential to inhibit cyclooxygenase (COX), an enzyme crucial in the inflammatory response.[8] Additionally, derivatives of pyrimidinone have been synthesized as potent inhibitors of cytidine deaminase, an enzyme involved in the metabolism of certain anticancer drugs.[10]
Data Summary:
| Compound | Key Biological Activities | Supporting Evidence |
| Pyrimidine | Foundational scaffold for biologically active molecules.[2] | Wide range of derivatives with antimicrobial, anticancer, and antiviral properties.[1][3][7] |
| Cytosine | Primary role in DNA and RNA as a nucleobase.[4][5] | Can act as a cofactor for enzymes in the form of cytidine triphosphate (CTP).[5][11] |
| 6-amino-1H-pyrimidin-2-one | Potential antimicrobial and antiviral activity.[8] | Investigated as a cyclooxygenase (COX) inhibitor.[8] |
Mechanistic Insights and Signaling Pathways
The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a multitude of cellular targets.
-
Antimicrobial Mechanisms: The antimicrobial action of pyrimidine derivatives can be attributed to their ability to interfere with essential microbial processes. This can include the inhibition of DNA synthesis, protein synthesis, or key metabolic enzymes.[7]
-
Anticancer Mechanisms: In cancer therapy, pyrimidine analogs can function as antimetabolites, interfering with nucleic acid synthesis and leading to cell death. They can also inhibit signaling pathways crucial for cancer cell proliferation and survival, such as those regulated by CDKs.[9][12]
Experimental Workflow for Screening Antimicrobial Activity
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives.
Experimental Protocols
To facilitate further research, this section provides a detailed, step-by-step methodology for a key assay used to evaluate the biological activity of these compounds.
Protocol: MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).[9]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)[13]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (6-amino-1H-pyrimidin-2-one, cytosine, pyrimidine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Signaling Pathway: Cyclin D-CDK4/6-INK4-Rb Pathway in Breast Cancer
Caption: Inhibition of the CDK4/6 pathway by pyrimidine-based compounds in breast cancer.[12]
Synthesis of 6-amino-1H-pyrimidin-2-one
The synthesis of substituted pyrimidines can be achieved through various methods. A common approach involves the cyclization of appropriate precursors.[8] For instance, 6-amino-1H-pyrimidin-2-one can be synthesized via the microwave-assisted condensation of urea derivatives with suitable reagents under solvent-free conditions.[8] This method is often more efficient, with reduced reaction times compared to conventional heating.[8]
Conclusion and Future Perspectives
This guide highlights the significant biological potential of 6-amino-1H-pyrimidin-2-one and the broader class of pyrimidine derivatives. While cytosine's role is well-defined within the central dogma of molecular biology, the synthetic isomer, 6-amino-1H-pyrimidin-2-one, presents intriguing possibilities for therapeutic intervention, particularly in the realms of antimicrobial and anti-inflammatory applications. The parent pyrimidine ring remains a privileged scaffold in medicinal chemistry, with its biological activity being highly tunable through chemical modification.
Future research should focus on a more direct and comprehensive comparative analysis of these compounds across a wider range of biological assays. Elucidating the precise molecular targets and mechanisms of action for 6-amino-1H-pyrimidin-2-one will be crucial for its potential development as a therapeutic agent. The continued exploration of structure-activity relationships within the pyrimidine class will undoubtedly lead to the discovery of novel and more potent drug candidates.
References
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Significance and Biological Importance of Pyrimidine in the Microbial World. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
Cytosine: Structure, Functions & Importance in DNA | Chemistry. [Link]
-
CYTOSINE. [Link]
-
An overview on synthesis and biological activity of pyrimidines. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. [Link]
-
Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. [Link]
-
Cytosine vs. Cytidine | Definition, Structure & Function. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
-
Cytosine - Wikipedia. [Link]
-
Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. [Link]
-
Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. [Link]
-
Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. [Link]
-
Pyrimidine synthesis. [Link]
-
Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]
-
Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][7]benzoxazine and Evaluation of Their Antiviral Activity. [Link]
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- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Cytosine: Structure, Functions & Importance in DNA | Chemistry [vedantu.com]
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- 10. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies | MDPI [mdpi.com]
computational vs. experimental data for 6-amino-1H-pyrimidin-2-one
The Dual Paradigm: Computational vs. Experimental Approaches for 6-Amino-1H-pyrimidin-2-one
For drug development professionals and materials scientists, understanding the solid-state behavior and intermolecular interactions of active pharmaceutical ingredients (APIs) is paramount. 6-Amino-1H-pyrimidin-2-one (CAS 71-30-7)—universally known as the nucleobase cytosine —serves as a foundational model for studying hydrogen bonding, tautomerization, and self-assembly[1].
Historically, researchers relied purely on empirical trial-and-error to discover stable polymorphs or co-crystals. Today, the paradigm has shifted toward a synergistic model where computational predictions (in silico) guide and validate experimental realizations (in vitro). This guide objectively compares computational and experimental methodologies for evaluating the structural and thermodynamic properties of 6-amino-1H-pyrimidin-2-one, focusing on self-association dynamics and co-crystal engineering.
Self-Association and Hydrogen Bonding: Dimers to Polyads
The ability of 6-amino-1H-pyrimidin-2-one to act simultaneously as a hydrogen bond donor (via the C4-amino group) and acceptor (via the C2-carbonyl and N3 nitrogen) drives its complex self-assembly[1]. Accurately mapping these interactions requires both quantum mechanical modeling and spectroscopic validation.
Computational Approach (DFT & MP2) To estimate the performance of density functional approaches for complex hydrogen-bonded systems, researchers frequently utilize dimers of 6-amino-1H-pyrimidin-2-one as a benchmarking substructure. Studies employing B3LYP hybrid density functional calculations and Møller−Plesset (MP2) perturbation theory reveal that the molecule forms highly stable, planar hydrogen-bonded ribbons. When scaling up to larger polyads (tetrads and pentads) in the presence of alkali metal ions, computational models predict that tetrad cation complexes are strongly nonplanar (except for Li+), while pentads form planar complexes with larger ions like K+ and Rb+.
Experimental Approach (Crystallography & NMR) Experimentally, the self-association of 6-amino-1H-pyrimidin-2-one is validated using Single-Crystal X-Ray Diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy. SCXRD confirms the computational prediction that pure cytosine forms 1D hydrogen-bonded ribbons along a 21 screw axis[2]. However, experimental data reveals a critical nuance: in the pure crystal lattice, these ribbons are not perfectly co-planar, and there is only one hydrogen bond cross-connection per molecule between adjacent ribbons[2].
The Verdict: Computational models (B3LYP) excel at predicting the idealized interaction energies and planar geometries of isolated gas-phase dimers. However, experimental crystallographic data is strictly required to observe the non-planar packing constraints forced by the macroscopic crystal lattice.
Crystal Engineering: The 1,10-Phenanthroline Case Study
The ultimate test of computational vs. experimental concordance lies in multi-component crystal engineering. A landmark study investigated the co-crystallization of 6-amino-1H-pyrimidin-2-one with 1,10-phenanthroline (a co-former)[3].
The Computational Prediction (Crystal Structure Prediction - CSP) Researchers applied CSP to assess the thermodynamic viability of co-crystallizing four nucleobases (adenine, guanine, thymine, and cytosine) with 1,10-phenanthroline[3]. The computational screening calculated the lattice energy of hypothetical co-crystals against the sum of the pure component lattice energies ( ΔElattice ).
-
The Finding: CSP predicted that only 6-amino-1H-pyrimidin-2-one would form a thermodynamically stable co-crystal ( ΔElattice<0 )[3].
-
The Causality: The computational model explained why. In pure cytosine, the single cross-connecting hydrogen bond between ribbons can be favorably broken and replaced by cytosine–1,10-phenanthroline interactions. Cytosine maintains its total hydrogen bond count, while the co-former gains stability. Conversely, adenine and guanine form tightly woven 2D sheets in their pure phases; breaking these sheets to accommodate the co-former incurs a massive energetic penalty[3].
The Experimental Realization To validate the CSP, researchers utilized mechanochemical grinding and solvent evaporation[3].
-
The Finding: Screening experiments confirmed the computational model with 100% accuracy. Adenine, guanine, and thymine failed to co-crystallize, yielding only physical mixtures of pure phases. Only 6-amino-1H-pyrimidin-2-one successfully formed a 1:1 co-crystal (cyt:phen)[2]. SCXRD revealed two crystallographically independent cytosine molecules forming chains, flanked by π -stacked 1,10-phenanthroline molecules[4].
Workflow comparing computational CSP and experimental validation for co-crystal discovery.
Quantitative Data Comparison
The table below synthesizes the performance and findings of both approaches regarding the 6-amino-1H-pyrimidin-2-one system.
| Parameter / Metric | Computational Prediction (In Silico) | Experimental Observation (In Vitro) | Concordance |
| Dimer H-Bonding | B3LYP/MP2 predicts highly stable, planar H-bonded dimers. | SCXRD confirms 1D H-bonded ribbons, but notes non-planar lattice constraints[2]. | High |
| Co-crystal Viability (Cytosine) | ΔElattice<0 ; 19 distinct 1:1 structures found lower in energy than pure phases[5]. | 1:1 cyt:phen co-crystal successfully synthesized via ball milling. | Exact Match |
| Co-crystal Viability (Adenine/Guanine) | ΔElattice>0 ; Disruption of pure-phase 2D H-bond sheets is energetically unfavorable[3]. | Co-crystallization failed; pure starting materials recovered[2]. | Exact Match |
| Lattice Geometry (cyt:phen) | Z'=2 structure predicted as the global minimum[4]. | SCXRD confirms Z'=2 with independent H-bonded chains and π -stacks[3]. | Exact Match |
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity and reproducibility, the following methodologies detail the self-validating systems used to analyze 6-amino-1H-pyrimidin-2-one.
Protocol A: Computational Crystal Structure Prediction (CSP)
Causality: CSP acts as a thermodynamic filter, preventing wasted laboratory resources on energetically impossible co-crystals.
-
Monomer Optimization: Optimize the gas-phase geometry of 6-amino-1H-pyrimidin-2-one and the co-former using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVDZ level.
-
Structure Generation: Generate trial crystal structures in common space groups (e.g., P21/c , P1ˉ , P212121 ) with one (Z'=1) and two (Z'=2) independent molecules in the asymmetric unit.
-
Energy Ranking: Calculate the lattice energy of each generated structure using Distributed Multipole Analysis (DMA) for electrostatic interactions and empirical potentials for repulsion-dispersion forces.
-
Validation Check: Compare the global minimum lattice energy of the predicted co-crystal against the sum of the experimentally known pure component lattice energies. Proceed to Protocol B only if ΔElattice<0 .
Protocol B: Experimental Co-Crystallization via Mechanochemistry
Causality: Liquid-Assisted Grinding (LAG) provides the kinetic energy required to break pure-phase lattices while the solvent drop acts as a catalytic medium to facilitate molecular diffusion and new hydrogen bond formation.
-
Stoichiometric Preparation: Weigh equimolar amounts (1:1 ratio) of 6-amino-1H-pyrimidin-2-one and 1,10-phenanthroline hydrate.
-
Liquid-Assisted Grinding (LAG): Transfer the mixture to a stainless-steel milling jar containing two 7 mm stainless-steel balls. Add 10 μ L of methanol to catalyze the solid-state phase transformation.
-
Milling: Mill the mixture at 30 Hz for 20 minutes using a mixer mill.
-
Characterization: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful co-crystal is validated when the characteristic diffraction peaks of pure 6-amino-1H-pyrimidin-2-one and pure 1,10-phenanthroline disappear, replaced by a novel, distinct diffraction pattern[5].
Logical relationship of intermolecular forces driving the self-assembly of the cyt:phen co-crystal.
Conclusion
The study of 6-amino-1H-pyrimidin-2-one demonstrates that neither computational nor experimental data should exist in a vacuum. Computational models like B3LYP and CSP provide the mechanistic "why"—explaining how hydrogen bond counts and lattice energies dictate stability. Experimental techniques like ball milling and SCXRD provide the definitive "what"—confirming non-planar constraints and actual phase transformations[2]. For modern drug development professionals, integrating these two paradigms is the most robust strategy for de-risking solid-form selection and advancing crystal engineering.
References
1.[1] Ataman Kimya. CYTOSINE. Retrieved from 2. Meyer, M., & Sühnel, J. (2003). Self-Association of Isoguanine Nucleobases and Molecular Recognition of Alkaline Ions: Tetrad vs Pentad Structures. The Journal of Physical Chemistry A. ACS Publications. Retrieved from 3. Hoxha, K., Case, D. H., Day, G. M., & Prior, T. J. (2015). Co-crystallisation of cytosine with 1,10-phenanthroline: computational screening and experimental realisation. CrystEngComm (RSC Publishing). Retrieved from 4.[2] Hoxha, K., Case, D. H., Day, G. M., & Prior, T. J. (2015). Co-crystallisation of cytosine with 1,10-phenanthroline: computational screening and experimental realisation (Full Text). CrystEngComm (RSC Publishing). Retrieved from 5.[4] Hoxha, K., et al. (2015). Co-crystallisation of cytosine with 1,10-phenanthroline: Computational screening and experimental realisation (Abstract and Figures). ResearchGate. Retrieved from 6.[5] Hoxha, K., et al. (2015). Simulated X-ray powder diffraction patterns of cytosine and 1,10-phenanthroline hydrate, and experimental pattern obtained after milling their mixture. ResearchGate. Retrieved from
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Co-crystallisation of cytosine with 1,10-phenanthroline: computational screening and experimental realisation - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE01286D [pubs.rsc.org]
- 3. Co-crystallisation of cytosine with 1,10-phenanthroline: computational screening and experimental realisation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
assessing the purity of synthesized 6-amino-1H-pyrimidin-2-one;benzoic acid
As a Senior Application Scientist overseeing analytical development, I frequently encounter a critical pitfall in pharmaceutical laboratories: the over-reliance on a single analytical technique to assess the purity of multi-component systems. When synthesizing 6-amino-1H-pyrimidin-2-one;benzoic acid (commonly known as cytosine benzoate, a pharmaceutical salt/co-crystal), establishing its absolute purity and stoichiometric integrity is paramount.
Because this compound consists of two distinct molecular entities—a pyrimidine base and an aromatic acid—traditional purity assessments can easily yield skewed data. This guide objectively compares the three primary analytical alternatives for assessing the purity of synthesized cytosine benzoate: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (1H-qNMR) , and Differential Scanning Calorimetry (DSC) . By understanding the causality behind these techniques, researchers can build a self-validating analytical dossier.
The Analytical Challenge: Why One Method Isn't Enough
The fundamental issue with assessing the purity of a salt or co-crystal like cytosine benzoate is the difference in physicochemical properties between the two components. Cytosine and benzoic acid possess vastly different UV extinction coefficients. If you rely solely on HPLC-UV area percent to determine purity, the benzoic acid peak will disproportionately dominate the chromatogram, leading to an inaccurate representation of the salt's stoichiometry.
To resolve this, we must employ an orthogonal approach that maps specific analytical challenges to their respective instrumental solutions.
Logical mapping of analytical challenges to specific instrumental solutions.
Methodological Comparison: qNMR vs. HPLC vs. DSC
To objectively evaluate the purity of synthesized 6-amino-1H-pyrimidin-2-one;benzoic acid, we must compare the performance metrics of our three primary techniques.
As highlighted in[2], qNMR is a primary, molar-based technique that provides an accurate representation of composition without requiring identical UV response factors. Conversely, HPLC is indispensable for detecting trace impurities (such as unreacted starting materials or deamination byproducts like uracil) that fall below the detection limit of NMR. Finally, DSC is required to confirm that the compound has formed a true crystalline salt rather than a physical mixture.
Quantitative Performance Comparison
| Performance Metric | 1H-qNMR | HPLC-UV | DSC (Thermal Analysis) |
| Primary Utility | Absolute mass purity & 1:1 stoichiometry | Trace impurity profiling (<0.1%) | Solid-state polymorphic purity |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~1.0% (for phase impurities) |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.05% | N/A |
| Reference Standard | Requires one internal standard (e.g., Maleic acid) | Requires standards for every analyte | Requires calibration standards (Indium) |
| Response Bias | None (Directly proportional to protons) | High (Requires UV response factor correction) | None (Thermodynamic measurement) |
| Analysis Time | ~15 minutes per sample | ~30-45 minutes per sample | ~45 minutes per sample |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot simply be a list of steps; it must contain internal feedback loops that validate the data in real-time. Below are the optimized, self-validating workflows for assessing cytosine benzoate.
Protocol 1: 1H-qNMR for Stoichiometry and Absolute Purity
According to [1], the unique feature of NMR is the direct proportionality between the integral of a peak and the nucleus concentration, eliminating the need for a calibration curve.
Causality & Setup:
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized cytosine benzoate and ~5 mg of a traceable Internal Standard (IS) such as Maleic acid (NIST SRM). Dissolve completely in 0.6 mL of DMSO-d6. Reasoning: DMSO-d6 disrupts the hydrogen bonding of the salt, ensuring sharp, well-resolved monomeric peaks.
-
T1 Relaxation Measurement: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest relaxing proton (usually the aromatic protons of benzoic acid).
-
Acquisition: Set the relaxation delay (D1) to ≥5×T1 (typically 15-20 seconds). Reasoning: Failing to allow complete magnetization recovery will artificially deflate the integration of slower-relaxing nuclei, ruining the stoichiometric calculation.
-
Integration: Integrate the cytosine proton at δ 7.4 ppm (1H, d) and the benzoic acid ortho-protons at δ 7.9 ppm (2H, d).
Self-Validation Check: Calculate the molar ratio of the cytosine peak to the benzoic acid peak. A pure salt must yield a ratio of 1.000 ± 0.02. Next, calculate the absolute mass purity against the Maleic acid IS. If the mass balance is <98% but the stoichiometry is 1:1, inorganic salts (invisible to 1H-NMR) are contaminating your sample.
Protocol 2: HPLC-UV for Trace Impurity Profiling
While qNMR is environmentally friendly and highly selective [3], its LOD is insufficient for genotoxic trace impurities. HPLC-UV fills this gap.
Causality & Setup:
-
Column Selection: Use a high-end C18 Reverse Phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Reasoning: Cytosine has a pKa of ~4.6. Without TFA to fully protonate the pyrimidine ring, the compound will exist in a mixed ionization state, causing severe peak tailing and retention time drift.
-
-
Gradient: 5% B to 95% B over 20 minutes. Detection at 254 nm.
Self-Validation Check: Inject a system suitability standard containing 0.1% uracil (a common cytosine degradation product) and 0.1% unreacted benzoic acid. The run is only valid if the resolution ( Rs ) between cytosine and uracil is ≥2.0 . If Rs<2.0 , the column chemistry is failing to separate closely related pyrimidines, and the purity data cannot be trusted.
The Recommended Analytical Workflow
To achieve a regulatory-grade purity dossier for 6-amino-1H-pyrimidin-2-one;benzoic acid, these techniques must be executed in a specific, logical sequence.
Orthogonal analytical workflow for cytosine benzoate purity assessment.
Conclusion
Assessing the purity of a multi-component system like 6-amino-1H-pyrimidin-2-one;benzoic acid requires moving beyond the outdated paradigm of "HPLC area percent equals purity." By leveraging 1H-qNMR for unbiased stoichiometric and absolute mass quantification, HPLC-UV for high-sensitivity trace impurity detection, and DSC for solid-state characterization, researchers can generate a robust, self-validating data package that will withstand rigorous peer or regulatory review.
References
Bridging the Translational Gap: In Vitro vs. In Vivo Performance of Pyrimidinone Formulations
As drug development shifts toward precision immunotherapy and targeted oncology, pyrimidinone derivatives have emerged as highly versatile therapeutic tools. However, their application is bifurcated into two distinct paradigms: small-molecule immunomodulators (e.g., Bropirimine, a potent Toll-Like Receptor 7[TLR7] agonist) and supramolecular nanoparticle delivery systems (utilizing 2-ureido-4[1H]-pyrimidinone [UPy] motifs for structural integrity).
While these formulations often exhibit exceptional target engagement in vitro, their in vivo translation is frequently derailed by pharmacokinetic (PK) mismatches, systemic toxicity, and poor tumor microenvironment (TME) penetration. This guide objectively compares the performance of free pyrimidinone small molecules against advanced nanoparticle-formulated pyrimidinones, providing actionable insights and self-validating protocols for researchers navigating this translational chasm.
Mechanistic Divergence: Free Molecules vs. Nanoparticles
To understand the performance gap, we must examine the causality of their mechanism of action. TLR7 is an intracellular receptor localized on the endosomal membrane of sentinel immune cells (macrophages, dendritic cells) [1].
-
Free Pyrimidinones (e.g., Bropirimine): These small molecules readily diffuse across cell membranes in vitro, binding directly to TLR7 and triggering a robust MyD88-dependent signaling cascade. However, in vivo, their low molecular weight leads to rapid renal clearance. To achieve therapeutic efficacy, massive oral doses (often >1000 mg/kg in murine models) are required, which inevitably causes systemic immune activation and dose-limiting toxicities (the "cytokine storm") [2].
-
UPy-Formulated Nanoparticles: By leveraging the quadruple hydrogen-bonding capability of the UPy motif, researchers can formulate supramolecular polymeric nanoparticles [3]. These formulations utilize the Enhanced Permeability and Retention (EPR) effect to accumulate in the TME. They remain stable in the physiological pH of the bloodstream but undergo rapid disassembly in the acidic environment of the endosome, releasing the active payload precisely where TLR7 resides. This targeted delivery can induce cytotoxic T-lymphocyte responses at a 100-fold lower dose compared to soluble forms, effectively bypassing systemic toxicity [4].
Fig 1. Endosomal TLR7 activation pathway highlighting the divergence into efficacy vs. toxicity.
Objective Performance Comparison
The following table synthesizes quantitative data comparing unformulated pyrimidinone agonists with nanoparticle-encapsulated equivalents.
| Parameter | Free Pyrimidinone (e.g., Bropirimine) | UPy-Supramolecular Nanoparticles | Causality / Expert Insight |
| In Vitro Target Engagement | High (IC50 / EC50 in the low μM range). | Moderate to High (Requires endosomal acidification for release). | Free molecules interact instantly with receptors; NPs require cellular processing, creating an artificial in vitro lag. |
| In Vivo Effective Dose | 1000 - 2000 mg/kg (Oral). | ~10 - 20 mg/kg (Intravenous). | NPs avoid rapid renal clearance and degradation, reducing the required therapeutic dose by nearly 100-fold [4]. |
| Pharmacokinetics (Half-life) | Short (< 2 hours). | Prolonged (12 - 48 hours). | The protein corona and supramolecular UPy cross-linking shield the payload from premature metabolic clearance [3]. |
| Systemic Toxicity | High risk of systemic cytokine storm (elevated serum TNF-α, IL-6). | Low (Cytokine release is localized to the TME). | Spatial constraint is critical. NPs restrict TLR7 activation to the tumor-draining lymph nodes and TME [2]. |
| Translational Viability | Poor (Often fails Phase III due to toxicity/efficacy mismatch). | High (Currently driving next-gen vaccine adjuvants and TME modulators). | Efficacy must be decoupled from systemic toxicity. Nanoparticle encapsulation is a mandatory step for clinical viability. |
Self-Validating Experimental Protocols
To accurately evaluate these formulations, assays must be designed as self-validating systems. This means incorporating internal checkpoints that confirm the biological mechanics of the assay before the final data is even analyzed.
Protocol A: In Vitro Macrophage Activation & Endosomal Dependency Assay
Purpose: To quantify cytokine release while validating that the formulation's activity is strictly endosome-dependent.
-
Cell Seeding & Viability Check: Seed Bone Marrow-Derived Macrophages (BMMs) at 1×105 cells/well in a 96-well plate.
-
Self-Validation Checkpoint: Run a parallel MTT viability assay. If viability drops below 85% upon drug addition, any reduction in cytokines is an artifact of cytotoxicity, not a lack of target engagement.
-
-
Endosomal Inhibition (The Mechanistic Control): Pre-treat half the wells with Bafilomycin A1 (100 nM) for 1 hour to inhibit vacuolar-type H+-ATPases, preventing endosomal acidification.
-
Causality: UPy-nanoparticles require an acidic pH to disassemble. If Bafilomycin A1 abolishes cytokine release in the NP group but not the free-drug group, you have definitively proven the nanoparticle's pH-dependent release mechanism.
-
-
Formulation Incubation: Add equimolar concentrations of Free Pyrimidinone and UPy-Nanoparticles. Include Resiquimod (R848) as a positive control to validate the assay's dynamic range. Incubate for 24 hours.
-
Quantification: Harvest supernatants and quantify IFN-α and TNF-α via ELISA.
Protocol B: In Vivo Pharmacokinetics and TME Localization
Purpose: To measure tumor regression while simultaneously tracking systemic toxicity and PK/PD mismatch.
-
Model Establishment & Randomization: Inoculate euthymic BALB/c mice subcutaneously with Renca (renal cell carcinoma) cells.
-
Self-Validation Checkpoint: Do not dose immediately. Wait until tumors reach exactly ~100 mm³ before randomizing. This ensures baseline uniformity and proves that any subsequent divergence in tumor volume is strictly formulation-driven.
-
-
Equimolar Dosing Strategy: Administer Free Pyrimidinone (Oral, high dose) and UPy-Nanoparticles (I.V., low dose) based on equimolar active pharmaceutical ingredient (API) concentrations. Include a vehicle-only control.
-
Dual-Axis Monitoring (Efficacy vs. Toxicity): Measure tumor volume via calipers every 48 hours. Simultaneously, weigh the mice daily.
-
Causality: A drop in body weight >15% is a self-validating metric for systemic toxicity (cachexia induced by a cytokine storm). If the free pyrimidinone shrinks the tumor but crashes the body weight, the therapeutic index is functionally zero.
-
-
Ex Vivo Flow Cytometry: At day 14, sacrifice the mice, excise the tumors, and perform flow cytometry for CD8+ T-cells and plasmacytoid dendritic cells (pDCs).
-
Causality: Systemic blood draws only tell half the story. High intra-tumoral pDC activation combined with low serum TNF-α definitively proves that the UPy-nanoparticle successfully localized the immune response to the TME.
-
References
- Anti-tumor Activity of Toll-Like Receptor 7 Agonists. Frontiers in Immunology.
- Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews.
- Metastable Supramolecular Polymer Nanoparticles via Intramolecular Collapse of Single Polymer Chains. Journal of the American Chemical Society.
- ag dendritic nanostructures: Topics by Science.gov (In vivo targeted TLRLs). Science.gov.
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its remarkable ability to interact with a wide array of biological targets.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of molecular docking studies involving various pyrimidine derivatives. We will explore the causality behind experimental choices in a typical docking workflow, present comparative data from published studies, and provide a detailed, self-validating protocol for conducting such in silico experiments. Our objective is to furnish a scientifically rigorous resource that aids in the rational design of next-generation pyrimidine-based therapeutics.
Introduction: The Enduring Significance of Pyrimidine Derivatives in Drug Discovery
Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, found in nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[2][3][4] This inherent biological relevance has made its derivatives a focal point of medicinal chemistry for decades. The versatility of the pyrimidine ring allows for substitutions at multiple positions, leading to a vast chemical space of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[2][3][4]
The biological activity of these derivatives is profoundly influenced by the nature and placement of substituents on the pyrimidine core.[1][2] For instance, the 2,4-disubstitution pattern is a recurring motif in many potent kinase inhibitors, where anilino or similar aromatic groups can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[1] Computational methods, particularly molecular docking, have become indispensable in predicting and rationalizing these structure-activity relationships (SAR).[5][6] By simulating the binding of a ligand to the active site of a protein, docking studies provide valuable insights into binding affinities and interaction patterns, thereby guiding the optimization of lead compounds.[5][7]
The Principles of Molecular Docking: A Primer
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][7] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as a pyrimidine derivative, interacts with a protein's binding site. The process involves two main steps: sampling the conformational space of the ligand within the target's active site and then scoring these poses based on a function that estimates the binding affinity.
The choice of docking software and scoring function is critical and depends on the specific research question and available computational resources. Popular docking programs include AutoDock Vina, GLIDE, and MOE.[7][8] The scoring functions they employ are designed to approximate the free energy of binding. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex.[9]
Comparative Docking Performance of Pyrimidine Derivatives Against Key Protein Targets
The true power of molecular docking lies in its comparative application. By docking a series of related compounds to the same target, researchers can gain insights into the SAR and prioritize compounds for synthesis and biological evaluation. The following table summarizes data from various studies, showcasing the binding affinities of different pyrimidine derivatives against a range of therapeutically relevant protein targets.
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [6][9] |
| Pyrido[2,3-d]pyrimidine Derivatives | COVID-19 Main Protease (Mpro) (6Y2F) | -8.5 | Not Specified | [6][10] |
| Pyrimidine-Quinoline Molecules | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified | [6] |
| Imidazo[1,2-a]pyrimidine Derivatives | Microbial Targets | Not Specified | Good binding modes reported | [11] |
| Pyrimidine-2,4-dione Derivatives | SARS-CoV-2 Main Protease (Mpro) (6LU7) | -12.70 (for best compound) | Asn142, His41, Glu166 | [12] |
| 6-Aryl-5-cyano-pyrimidine Derivatives | Thymidylate Synthase (TS) | Not Specified (IC50 of 3.89 to 15.74 nM) | Probable interaction with active site | [13] |
| Pyridine coupled Pyrimidinone | Penicillin-Binding Protein 2a (PBP2a) | -9.8 | Good interactions reported | [14] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of binding energies between different studies should be done with caution due to variations in docking software and protocols.
Experimental Protocol: A Step-by-Step Guide to a Validated Docking Workflow
This section provides a detailed, self-validating protocol for performing a comparative molecular docking study. The causality behind each step is explained to ensure scientific integrity. We will use Cyclin-Dependent Kinase 2 (CDK2) as our example target, a protein frequently implicated in cancer.[15]
Rationale for Target and Ligand Selection
Target Selection: CDK2 is a well-validated cancer target, and numerous crystal structures are available in the Protein Data Bank (PDB). The availability of co-crystallized ligands in these structures provides a crucial reference point for validating the docking protocol. We will use the PDB ID: 1HCK for this workflow.[9][16]
Ligand Selection: A series of chalcone-substituted pyrimidine derivatives will be used as our test ligands. Chalcones are known to possess various biological activities, and their combination with the pyrimidine scaffold has shown promise.[9]
Visualizing the Docking Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis of pyridine coupled pyrimidinone/pyrimidinthione as anti-MRSA agent: Validation by molecular docking and dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation [pcbiochemres.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
